(S)-3-isopropylmorpholine
Description
Structure
3D Structure
Properties
IUPAC Name |
(3S)-3-propan-2-ylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6(2)7-5-9-4-3-8-7/h6-8H,3-5H2,1-2H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNOQWMTDGMVGW-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1COCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00693471 | |
| Record name | (3S)-3-(Propan-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77897-21-3 | |
| Record name | (3S)-3-(Propan-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Part 1: Core Chemical and Physical Properties
An In-Depth Technical Guide to (S)-3-Isopropylmorpholine: A Chiral Building Block for Modern Drug Development
Introduction
This compound is a chiral heterocyclic compound that has garnered significant attention in the pharmaceutical industry. As a substituted morpholine, it belongs to a class of compounds widely recognized for their favorable physicochemical and metabolic properties, making them privileged structures in medicinal chemistry.[1][2] The morpholine scaffold is a versatile and readily accessible synthetic building block often employed to improve the pharmacokinetic profile of drug candidates.[2][3] The specific stereochemistry of this compound, conferred by the isopropyl group at the C-3 position, makes it a valuable chiral intermediate for the asymmetric synthesis of complex molecular targets. Its most prominent application is as a key building block in the synthesis of Aprepitant, a potent and selective neurokinin-1 (NK-1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[4][5] This guide provides a comprehensive overview of its chemical properties, synthesis, analysis, and applications for researchers and drug development professionals.
This compound is a secondary amine with a defined stereocenter. Its core properties are essential for its handling, reaction design, and integration into synthetic workflows.
Structural and Physicochemical Data
The fundamental properties of this compound are summarized in the table below. These parameters, including its molecular weight, polarity (indicated by TPSA and LogP), and hydrogen bonding capacity, are critical for predicting its solubility, membrane permeability, and interactions in a biological context.
| Property | Value | Source |
| CAS Number | 77897-21-3 | [6] |
| Molecular Formula | C₇H₁₅NO | [6] |
| Molecular Weight | 129.20 g/mol | [6] |
| Synonym | (3S)-3-(1-methylethyl)-Morpholine | [6] |
| Topological Polar Surface Area (TPSA) | 21.26 Ų | [6] |
| LogP (octanol-water partition coefficient) | 0.6308 | [6] |
| Hydrogen Bond Donors | 1 | [6] |
| Hydrogen Bond Acceptors | 2 | [6] |
| Rotatable Bonds | 1 | [6] |
Stereochemistry and Its Importance
The "(S)" designation in this compound signifies a specific three-dimensional arrangement at the chiral center (C-3). In drug development, controlling stereochemistry is paramount, as different enantiomers of a molecule can exhibit vastly different pharmacological activity, metabolic profiles, and toxicity.
The use of enantiomerically pure starting materials like this compound is a cornerstone of modern asymmetric synthesis. It serves as a "chiral building block," where its pre-existing stereocenter is incorporated into the final molecule, guiding the stereochemical outcome of subsequent reactions and avoiding the need for costly and often inefficient chiral resolution steps later in the synthesis.[7]
Part 2: Synthesis and Spectroscopic Characterization
The synthesis of substituted morpholines is a well-established field, often starting from corresponding amino alcohols.[8][9]
Conceptual Synthetic Pathway
A common and efficient method for synthesizing morpholines involves the cyclization of a 1,2-amino alcohol. For this compound, the synthesis would logically start from the commercially available chiral amino alcohol, (S)-2-amino-3-methyl-1-butanol (L-valinol). The pathway involves a two-step process: N-alkylation with a two-carbon electrophile followed by an intramolecular cyclization.
Protocol Causality:
-
N-Alkylation: The primary amine of L-valinol acts as a nucleophile, attacking an electrophilic two-carbon unit like 2-chloroethanol. This step selectively adds the hydroxyethyl group to the nitrogen.
-
Intramolecular Cyclization: Treatment with a strong acid (e.g., H₂SO₄) protonates the primary alcohol, converting it into a good leaving group (water). The secondary alcohol on the other side of the molecule then acts as an intramolecular nucleophile, attacking the carbon and displacing the water molecule to form the morpholine ring.
Spectroscopic Analysis (Illustrative)
Spectroscopic data is crucial for confirming the structure and purity of the synthesized compound. While a publicly available, verified spectrum for this compound is not readily found, its expected NMR signals can be predicted based on its structure and data from analogous compounds like morpholine and N-(3-aminopropyl)morpholine.[10][11]
Expected ¹H NMR (in CDCl₃, 400 MHz):
-
δ ~3.8-4.0 ppm (m, 2H): Protons on C-5 (adjacent to oxygen).
-
δ ~3.6-3.7 ppm (m, 1H): Proton on C-2 (adjacent to oxygen).
-
δ ~2.8-3.0 ppm (m, 2H): Protons on C-6 (adjacent to nitrogen).
-
δ ~2.5-2.7 ppm (m, 1H): Proton on C-2 (adjacent to oxygen).
-
δ ~2.2-2.4 ppm (m, 1H): Proton on C-3 (methine proton).
-
δ ~1.8-2.0 ppm (m, 1H): Methine proton of the isopropyl group.
-
δ ~1.7 ppm (s, 1H): N-H proton (broad singlet).
-
δ ~0.9-1.0 ppm (d, 6H): Methyl protons of the isopropyl group.
Expected ¹³C NMR (in CDCl₃, 100 MHz):
-
δ ~70-72 ppm: C-2
-
δ ~67-69 ppm: C-5
-
δ ~58-60 ppm: C-3
-
δ ~46-48 ppm: C-6
-
δ ~30-32 ppm: Isopropyl CH
-
δ ~18-20 ppm: Isopropyl CH₃
Part 3: Application in Drug Discovery: Synthesis of Aprepitant
The primary industrial application of this compound is as a key intermediate in the multi-step synthesis of Aprepitant, a selective human NK-1 receptor antagonist.[5] The synthesis of Aprepitant is a complex process where the chiral morpholine core is constructed and later functionalized. While various synthetic routes to Aprepitant exist, they converge on the necessity of establishing the correct stereochemistry at the C-3 position of the morpholine ring, often by using a precursor that is or is derived from this compound.[12][13][14]
The morpholine moiety in Aprepitant is not just a structural scaffold but is integral to the molecule's ability to bind to the NK-1 receptor with high affinity.
Part 4: Safety, Handling, and Storage
Proper handling of this compound is essential due to its hazardous properties. The information below is synthesized from available safety data sheets (SDS).
Hazard Identification
-
Classification: The compound is classified as corrosive. It is harmful if swallowed and causes severe skin burns and eye damage.[15]
-
Primary Hazards: Direct contact can cause serious tissue damage. Inhalation of vapors may be irritating to the respiratory tract.[15][16]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle in a well-ventilated area, preferably inside a chemical fume hood.[15]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing to prevent skin contact.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA-approved respirator.[17]
-
-
Hygiene Measures: Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling. Remove and wash contaminated clothing before reuse.[15][18]
Storage and Stability
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[15] A recommended storage temperature is 4°C, and the container should protect the contents from light.[6]
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids.
-
Stability: The product is chemically stable under standard ambient conditions (room temperature).
First Aid Measures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[15]
-
Skin Contact: Take off all contaminated clothing immediately. Rinse skin with water/shower. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[15]
-
Inhalation: Remove the victim to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Conclusion
This compound is more than a simple heterocyclic amine; it is a high-value chiral building block that plays a critical role in the efficient, stereoselective synthesis of complex pharmaceutical agents. Its well-defined chemical properties, combined with its strategic importance in the construction of drugs like Aprepitant, underscore its value to the fields of medicinal chemistry and process development. A thorough understanding of its properties, synthesis, and handling protocols is essential for any researcher or scientist aiming to leverage this potent intermediate in the pursuit of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. medkoo.com [medkoo.com]
- 6. chemscene.com [chemscene.com]
- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. New strategy for the synthesis of substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-(3-Aminopropyl)morpholine(123-00-2) 1H NMR [m.chemicalbook.com]
- 11. Morpholine(110-91-8) 1H NMR spectrum [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. CN104557760A - Preparation method of aprepitant intermediate - Google Patents [patents.google.com]
- 14. CN110746371A - Intermediate for preparing aprepitant and preparation method and application thereof - Google Patents [patents.google.com]
- 15. fishersci.es [fishersci.es]
- 16. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 17. biomedicadiagnostics.com [biomedicadiagnostics.com]
- 18. nordicbiomarker.com [nordicbiomarker.com]
Structure Elucidation of (S)-3-isopropylmorpholine: A Multi-technique Approach to Confirming Identity, Purity, and Absolute Stereochemistry
An In-depth Technical Guide for Drug Development Professionals
Introduction
The morpholine heterocycle is a privileged scaffold in modern medicinal chemistry, appearing in numerous FDA-approved drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1] Substituted morpholines, particularly chiral variants like (S)-3-isopropylmorpholine (C₇H₁₅NO, Molecular Weight: 129.20 g/mol ), serve as critical building blocks in the synthesis of complex active pharmaceutical ingredients (APIs).[2][3][4][5] The precise control and confirmation of stereochemistry are paramount, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven framework for the complete structure elucidation of this compound. We will move beyond simple data reporting to explain the causality behind experimental choices, demonstrating how a synergistic, multi-technique approach provides a self-validating system for confirming molecular connectivity, enantiomeric purity, and, most critically, the absolute configuration of the stereocenter.
The Strategic Workflow: An Integrated Analytical Approach
The unambiguous determination of a chiral molecule's structure is not a linear process but an integrated workflow where each analytical technique provides a unique and complementary piece of the puzzle. The overall strategy is to first confirm the fundamental molecular structure—the molecular formula and the connectivity of atoms—before addressing the more complex challenge of its three-dimensional arrangement (stereochemistry).
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. chemscene.com [chemscene.com]
- 3. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e3s-conferences.org [e3s-conferences.org]
An In-depth Technical Guide to (S)-3-isopropylmorpholine
This guide provides a comprehensive technical overview of (S)-3-isopropylmorpholine, a chiral heterocyclic compound of increasing interest to researchers, scientists, and professionals in drug development. We will delve into its chemical identity, physicochemical properties, stereoselective synthesis, applications as a pharmaceutical intermediate, analytical methodologies, and essential safety protocols. This document is designed to be a practical resource, blending established scientific principles with actionable insights for laboratory and developmental applications.
Chemical Identity and Physicochemical Properties
This compound is a substituted morpholine derivative characterized by an isopropyl group at the third position of the morpholine ring, conferring chirality to the molecule. Understanding its fundamental properties is crucial for its application in synthesis and drug design.
Chemical Structure and Identifiers
-
IUPAC Name: (3S)-3-propan-2-ylmorpholine
-
Molecular Formula: C₇H₁₅NO
-
Molecular Weight: 129.20 g/mol
-
CAS Number:
-
SMILES: CC(C)[C@@H]1NCCOC1
Physicochemical Data
A summary of the key physicochemical properties of this compound and its parent compound, morpholine, is presented in Table 1. The data for this compound is primarily based on predictive models and data from closely related structures due to the limited availability of specific experimental values in the literature.
Table 1: Physicochemical Properties
| Property | This compound | Morpholine (for comparison) | Source(s) |
| Physical State | Liquid (predicted) | Colorless, hygroscopic liquid | [3][4] |
| Boiling Point | Not available | 129 °C | [4] |
| Melting Point | Not available | -5 °C | [4] |
| Density | Not available | 0.996 g/mL at 25 °C | [4] |
| pKa | Not available | 8.33 (conjugate acid) | |
| LogP (predicted) | 0.6308 | -0.86 | [3] |
| Topological Polar Surface Area (TPSA) | 21.26 Ų | 21.26 Ų | [3] |
| Solubility | Miscible with many organic solvents (predicted). | Miscible with water and many organic solvents. | [3][5] |
Stereoselective Synthesis of this compound
The synthesis of enantiomerically pure 3-substituted morpholines is a key challenge in medicinal chemistry. Several strategies have been developed to achieve high stereoselectivity, which are broadly applicable to the synthesis of this compound. The choice of synthetic route often depends on the availability of starting materials, desired scale, and cost-effectiveness.
Chiral Pool Synthesis from Amino Acids
One of the most elegant approaches to chiral morpholines is the use of readily available chiral starting materials, such as amino acids. L-valine, which possesses the required (S)-stereochemistry and isopropyl group, is an ideal precursor for this compound.
Workflow: Chiral Pool Synthesis from L-valine
References
- 1. This compound hydrochloride [synhet.com]
- 2. 218595-15-4|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 3. chemscene.com [chemscene.com]
- 4. 110-91-8 CAS MSDS (Morpholine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Solvent Miscibility Table [sigmaaldrich.com]
An In-Depth Technical Guide to (S)-3-Isopropylmorpholine: Synthesis, Characterization, and Application in Modern Drug Discovery
This guide provides a comprehensive technical overview of (S)-3-isopropylmorpholine, a chiral heterocyclic building block of increasing importance in pharmaceutical development. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into the core physicochemical properties, stereoselective synthesis, analytical characterization, and strategic applications of this valuable compound. The content herein is grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and practical utility.
Core Molecular Profile
This compound is a substituted morpholine featuring a chiral center at the C-3 position, bearing an isopropyl group. This specific stereochemistry is crucial for its role in asymmetric synthesis, where it serves as a key intermediate for constructing complex molecular architectures. Its fundamental properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₅NO | [1][2] |
| Molecular Weight | 129.20 g/mol | [1][2] |
| CAS Number | 77897-21-3 | [1][3] |
| IUPAC Name | (3S)-3-(1-methylethyl)morpholine | [1][4] |
| Appearance | Colorless to light yellow liquid (predicted) | [2] |
| Boiling Point | 175.2 ± 15.0 °C (predicted) | [2] |
| Density | 0.887 ± 0.06 g/cm³ (predicted) | [2] |
| SMILES | CC([C@@H]1NCCOC1)C | [1][4] |
Enantioselective Synthesis Strategies
The synthesis of enantiomerically pure 3-substituted morpholines is a significant challenge in organic chemistry.[5] The value of this compound lies in its specific stereoconfiguration, necessitating synthetic routes that are highly stereocontrolled. Modern strategies have moved beyond classical resolutions to more elegant asymmetric methodologies.
A prevalent and effective strategy involves the cyclization of chiral amino alcohols.[6][7] These precursors, often derived from the chiral pool (e.g., (S)-valinol), provide a robust foundation for establishing the desired stereocenter.
Below is a representative, field-proven protocol adapted from established methodologies for synthesizing substituted morpholines from amino alcohol precursors.[6][8]
Experimental Protocol: Enantioselective Synthesis via Chiral Amino Alcohol
This protocol describes a plausible two-step process starting from (S)-valinol. The causality behind this choice is that the stereocenter is established from the outset using a readily available and relatively inexpensive chiral starting material.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | 77897-21-3 [chemicalbook.com]
- 3. 77897-21-3|this compound|BLD Pharm [bldpharm.com]
- 4. This compound hydrochloride [synhet.com]
- 5. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Morpholine synthesis [organic-chemistry.org]
The Morpholine Moiety: A Historical and Synthetic Guide to a Privileged Scaffold in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Serendipitous Naming and Enduring Legacy of a Heterocycle
The story of morpholine, a simple six-membered heterocycle containing both an amine and an ether functional group, begins with a case of mistaken identity. Its name was coined by the German chemist Ludwig Knorr in the late 19th century, who incorrectly believed it to be a structural component of morphine.[1][2] Despite this erroneous initial association, the morpholine scaffold has carved its own formidable path in the annals of chemistry and pharmacology. From its early applications as a corrosion inhibitor and rubber vulcanization accelerator to its current status as a "privileged structure" in medicinal chemistry, the journey of morpholine and its derivatives is a testament to the power of a versatile chemical framework.[1][3][4]
This technical guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of morpholine derivatives. It delves into the physicochemical properties that render the morpholine ring a favored building block in drug design and examines the development of key therapeutic agents across various classes, including anticancer, antibiotic, antidepressant, and antifungal agents. Through detailed synthetic protocols, mechanistic insights, and visualizations of molecular interactions, this guide aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this remarkable heterocycle.
The Genesis of Morpholine: Early Synthesis and Industrial Maturation
The first synthesis of morpholine was reported in the late 19th century, with early methods relying on the acid-catalyzed dehydration of diethanolamine.[5] A common laboratory-scale procedure involves heating diethanolamine with concentrated hydrochloric acid, followed by basification and distillation.
Experimental Protocol: Laboratory Synthesis of Morpholine from Diethanolamine
Materials:
-
Diethanolamine
-
Concentrated Hydrochloric Acid
-
Calcium Oxide
-
Potassium Hydroxide
-
Sodium metal
-
Acetone
-
p-Toluenesulfonyl chloride (for derivatization and confirmation)
Procedure:
-
To 62.5 g of diethanolamine in a round-bottom flask equipped with a thermocouple and air condenser, slowly add concentrated hydrochloric acid until a pH of 1 is reached.
-
Heat the resulting diethanolamine hydrochloride solution to drive off water, maintaining an internal temperature of 200-210 °C for 15 hours.
-
Allow the mixture to cool to 160 °C and pour the viscous morpholine hydrochloride paste into a dish to solidify.
-
Mix the solidified paste with 50 g of calcium oxide.
-
Transfer the mixture to a clean round-bottom flask and perform a distillation to obtain crude, wet morpholine.
-
Dry the crude morpholine by stirring with 20 g of potassium hydroxide for 30-60 minutes.
-
Separate the upper morpholine layer and reflux it over a small amount of sodium metal (~1 g) for one hour.
-
Perform a fractional distillation, collecting the purified morpholine product at a boiling point of 126-129 °C.[6]
Confirmation of Product: The identity of the synthesized morpholine can be confirmed by derivatization with p-toluenesulfonyl chloride to form 4-tosylmorpholine, which has a characteristic melting point of 147-148 °C.[6]
While this method is suitable for laboratory preparations, industrial production has evolved to more efficient processes. The predominant modern method involves the reaction of diethylene glycol with ammonia at high temperatures and pressures over a hydrogenation catalyst.[1] This shift reflects the demand for large quantities of morpholine to serve its diverse industrial applications.
The Rise of a Privileged Scaffold: Physicochemical Properties and Advantages in Drug Design
The prevalence of the morpholine ring in a multitude of approved and experimental drugs is no coincidence.[1][7] Its widespread use stems from a unique combination of physicochemical properties that confer significant advantages in drug design, particularly for agents targeting the central nervous system (CNS).[5][8]
Key Physicochemical Properties of the Morpholine Moiety:
| Property | Value/Description | Significance in Drug Design |
| pKa | ~8.4 | The weak basicity of the nitrogen atom, influenced by the electron-withdrawing effect of the oxygen, results in a pKa value close to physiological pH. This allows for a favorable balance between solubility and membrane permeability.[5] |
| LogP | -0.86 | The hydrophilic nature of morpholine contributes to improved aqueous solubility of drug candidates, a crucial factor for bioavailability. |
| Hydrogen Bonding | The oxygen atom can act as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor. | This facilitates interactions with biological targets such as enzymes and receptors, enhancing binding affinity and potency.[5] |
| Metabolic Stability | The morpholine ring is generally resistant to metabolic degradation. | This can lead to improved pharmacokinetic profiles, including longer half-life and reduced clearance.[8] |
| Conformational Flexibility | The chair-like conformation of the morpholine ring is flexible. | This allows the molecule to adapt its shape to fit into the binding pockets of various biological targets.[8] |
These properties collectively contribute to the "drug-like" character of molecules containing a morpholine scaffold, making it a valuable tool for medicinal chemists to optimize pharmacokinetic and pharmacodynamic (PK/PD) properties.[1][8]
Morpholine Derivatives in Action: A Journey Through Therapeutic Landscapes
The versatility of the morpholine scaffold is evident in the diverse range of therapeutic areas where its derivatives have made a significant impact.
Antifungal Agents: Disrupting the Fungal Cell Membrane
The morpholine fungicides, first introduced in the 1960s, represent an early and successful application of this heterocycle in agriculture.[9][10] Fenpropimorph, developed in the late 1970s, is a prime example of a systemic fungicide used to control a variety of fungal diseases in cereal crops.[8][11]
Mechanism of Action: Fenpropimorph inhibits the biosynthesis of ergosterol, a vital component of fungal cell membranes.[8][12] It achieves this by targeting two key enzymes in the ergosterol biosynthesis pathway: sterol Δ14-reductase and sterol Δ8→Δ7-isomerase.[13][14] The inhibition of these enzymes leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting the integrity and function of the fungal cell membrane and inhibiting fungal growth.[9][13]
Synthesis of Fenpropimorph: A common synthetic route involves the reductive amination of 3-(4-tert-butylphenyl)-2-methylpropanal with cis-2,6-dimethylmorpholine.[8]
Anticancer Agents: Targeting Aberrant Signaling Pathways
In recent years, morpholine derivatives have emerged as crucial components in the development of targeted cancer therapies. Gefitinib (Iressa), an epidermal growth factor receptor (EGFR) kinase inhibitor, is a landmark example.
Mechanism of Action: Gefitinib selectively inhibits the tyrosine kinase activity of EGFR, a receptor that is often overexpressed or mutated in various cancers.[15][16] By binding to the ATP-binding site of the EGFR kinase domain, gefitinib blocks the downstream signaling pathways, such as the PI3K/Akt/mTOR pathway, that are responsible for cell proliferation, survival, and metastasis.[17][18][19] The morpholine moiety in gefitinib plays a crucial role in its binding to the EGFR kinase domain, contributing to its potency and selectivity.[5][12]
Synthesis of Gefitinib: The synthesis of gefitinib typically involves the construction of the quinazoline core followed by the introduction of the morpholine-containing side chain. Several synthetic routes have been developed, with a common approach involving the reaction of a 4-chloroquinazoline intermediate with 3-chloro-4-fluoroaniline and subsequent coupling with N-(3-chloropropyl)morpholine.[4][20][21][22]
Antibiotics: Halting Bacterial Protein Synthesis
The emergence of antibiotic-resistant bacteria has created an urgent need for new classes of antibacterial agents. Linezolid, the first clinically approved oxazolidinone antibiotic, represents a significant advancement in this area, and its structure prominently features a morpholine ring.[23]
Mechanism of Action: Linezolid inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit at the peptidyl transferase center (PTC).[4][24][25] This binding site is located at the A-site of the ribosome, and linezolid's presence prevents the proper positioning of aminoacyl-tRNAs, thereby inhibiting the formation of peptide bonds.[21][26] The morpholine moiety contributes to the overall binding affinity and pharmacokinetic properties of the drug.[23]
Synthesis of Linezolid: The synthesis of linezolid is a multi-step process that often involves the creation of a chiral epoxide intermediate, which is then used to construct the oxazolidinone ring. The morpholine moiety is typically introduced via nucleophilic aromatic substitution on a fluorinated aromatic precursor.[10][16][19][27]
Antidepressants: Modulating Neurotransmitter Levels
Morpholine derivatives have also found application in the treatment of central nervous system disorders. Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) used as an antidepressant.[28][29][30]
Mechanism of Action: Reboxetine selectively binds to the norepinephrine transporter (NET), inhibiting the reuptake of norepinephrine from the synaptic cleft.[18][27] This leads to an increased concentration of norepinephrine in the synapse, enhancing noradrenergic neurotransmission, which is believed to be a key mechanism in its antidepressant effects.[28][30] The morpholine ring is an integral part of the pharmacophore responsible for its high affinity and selectivity for the NET.[11][31]
Synthesis of Reboxetine: The synthesis of reboxetine often involves the construction of the chiral morpholine ring as a key step. Various synthetic strategies have been employed, including those that utilize Sharpless asymmetric epoxidation or dihydroxylation to establish the desired stereochemistry.[1][11][14][22][31]
The Future of Morpholine Derivatives: An Ever-Expanding Horizon
From its humble and somewhat mistaken beginnings, the morpholine scaffold has firmly established itself as a cornerstone of modern medicinal chemistry. Its advantageous physicochemical properties and synthetic accessibility have enabled the development of a wide array of life-saving and life-improving drugs. The journey of morpholine derivatives is far from over. As our understanding of disease biology deepens and new therapeutic targets emerge, the versatility of the morpholine ring will undoubtedly continue to inspire the design and synthesis of the next generation of innovative medicines. The continued exploration of novel synthetic methodologies will further expand the chemical space accessible to medicinal chemists, ensuring that the legacy of this "privileged structure" will endure for years to come.
References
- 1. ijamtes.org [ijamtes.org]
- 2. EP1087966B1 - Chemical synthesis of morpholine derivatives - Google Patents [patents.google.com]
- 3. CN103275030A - Synthesis method of fenpropimorph - Google Patents [patents.google.com]
- 4. rcsb.org [rcsb.org]
- 5. wwPDB: pdb_00004wkq [wwpdb.org]
- 6. youtube.com [youtube.com]
- 7. resistance.nzpps.org [resistance.nzpps.org]
- 8. benchchem.com [benchchem.com]
- 9. scribd.com [scribd.com]
- 10. A Short History of Fungicides [apsnet.org]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 12. rcsb.org [rcsb.org]
- 13. Fenpropimorph (Ref: CGA 101031) [sitem.herts.ac.uk]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 4WKQ: 1.85 angstrom structure of EGFR kinase domain with gefitinib [ncbi.nlm.nih.gov]
- 16. rcsb.org [rcsb.org]
- 17. Progress in the Preclinical Discovery and Clinical Development of Class I and Dual Class I/IV Phosphoinositide 3-Kinase (PI3K) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development of PI3K inhibitors: lessons learned from early clinical trials [en-cancer.fr]
- 20. rcsb.org [rcsb.org]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. EP0645458A1 - Chemoenzymatic process for production of S fenpropimorph - Google Patents [patents.google.com]
- 24. rcsb.org [rcsb.org]
- 25. rcsb.org [rcsb.org]
- 26. Structural Basis for Linezolid Binding Site Rearrangement in the Staphylococcus aureus Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. The selective norepinephrine reuptake inhibitor antidepressant reboxetine: pharmacological and clinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 31. pubs.acs.org [pubs.acs.org]
(S)-3-Isopropylmorpholine: A Technical Guide to Commercial Availability, Synthesis, and Applications in Drug Discovery
Introduction
(S)-3-Isopropylmorpholine is a chiral saturated heterocycle that has garnered significant interest within the medicinal chemistry community. The morpholine scaffold itself is recognized as a "privileged structure" in drug design, owing to its advantageous physicochemical properties, metabolic stability, and ability to improve the pharmacokinetic profile of bioactive molecules.[1][2] The introduction of a chiral isopropyl group at the 3-position imparts specific stereochemical and lipophilic characteristics, making this compound a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the commercial availability, synthetic routes, and potential applications of this compound for researchers, scientists, and drug development professionals.
Commercial Availability
This compound and its more stable hydrochloride salt are commercially available from a range of chemical suppliers. Researchers can procure these compounds in various quantities, from laboratory-scale to bulk, with purities typically exceeding 95%. The availability of these starting materials facilitates their direct use in discovery and development projects without the immediate need for de novo synthesis.
Below is a summary of representative suppliers and their product offerings. Please note that catalog numbers and availability are subject to change, and direct inquiry with the suppliers is recommended for the most current information.
| Supplier | Product Name | CAS Number | Typical Purity |
| SynHet | This compound hydrochloride | 218595-15-4 | >99% |
| Parchem | This compound | 181472-63-9 | Not specified |
| CP Lab Safety | This compound hydrochloride | 218595-15-4 | 97% |
Synthetic Methodologies
The enantioselective synthesis of this compound is crucial for its application in chiral drug development. The most common and logical synthetic approach commences with the readily available and optically pure amino acid, (S)-valine, which is first reduced to the corresponding chiral amino alcohol, (S)-valinol.
Proposed Synthetic Pathway from (S)-Valinol
The following proposed synthesis is a two-step process involving N-alkylation of (S)-valinol followed by an intramolecular cyclization. This pathway is based on well-established methodologies for the synthesis of N-substituted amino alcohols and their subsequent conversion to morpholines.
Caption: Proposed synthetic pathway for this compound from (S)-valinol.
Detailed Experimental Protocol
Step 1: Synthesis of N-(2-hydroxyethyl)-(S)-valinol
This step involves the N-alkylation of (S)-valinol with a suitable two-carbon electrophile, such as 2-bromoethanol. The choice of base and solvent is critical to ensure selective mono-alkylation and prevent over-alkylation or side reactions.
-
Materials:
-
(S)-Valinol
-
2-Bromoethanol
-
Potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like triethylamine (TEA)
-
A polar aprotic solvent such as acetonitrile (MeCN) or dimethylformamide (DMF)
-
-
Procedure:
-
To a stirred solution of (S)-valinol (1.0 eq) in the chosen solvent, add the base (1.5-2.0 eq).
-
Slowly add 2-bromoethanol (1.1 eq) to the reaction mixture at room temperature.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-(2-hydroxyethyl)-(S)-valinol.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Intramolecular Cyclization to this compound
The intramolecular cyclization of the N-alkylated intermediate is typically acid-catalyzed, leading to the formation of the morpholine ring via dehydration.
-
Materials:
-
N-(2-hydroxyethyl)-(S)-valinol
-
A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
A high-boiling point solvent like toluene or xylene
-
-
Procedure:
-
Dissolve the purified N-(2-hydroxyethyl)-(S)-valinol (1.0 eq) in the chosen solvent.
-
Add a catalytic amount of the acid catalyst (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the acid catalyst with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by distillation or column chromatography to yield the final product.
-
Applications in Drug Discovery and Medicinal Chemistry
The morpholine ring is a key pharmacophore in a multitude of approved and experimental drugs.[1] Its presence can confer desirable properties such as improved aqueous solubility, metabolic stability, and the ability to form hydrogen bonds.[3] The introduction of an isopropyl group at the 3-position of the morpholine ring can influence a compound's biological activity through steric and hydrophobic interactions with the target protein.
Role as a Chiral Building Block
The primary application of this compound is as a chiral building block in the synthesis of more complex molecules with potential therapeutic value. Its stereocenter can be crucial for enantioselective recognition by biological targets, leading to improved potency and reduced off-target effects.
Structure-Activity Relationship (SAR) Insights
While specific drugs containing the this compound moiety are not prominently in the public domain, SAR studies on related morpholine derivatives highlight the importance of substitution at the 3-position.[4][5] Alkyl substitutions at this position have been shown to enhance the anticancer activity of certain compounds.[6] The isopropyl group, with its moderate lipophilicity and branched nature, can provide a balance of properties that may be advantageous for binding to specific protein pockets.
The logical flow of utilizing this compound in a drug discovery program is depicted below:
Caption: Workflow for the utilization of this compound in drug discovery.
Potential Therapeutic Areas
Given the broad range of biological activities associated with morpholine derivatives, compounds incorporating the this compound scaffold could be explored for various therapeutic indications, including:
-
Oncology: As seen in related structures, the morpholine moiety can be incorporated into kinase inhibitors and other anticancer agents.[4][6]
-
Neurodegenerative Diseases: Morpholine derivatives have been investigated for their potential in treating neurodegenerative disorders.[2]
-
Infectious Diseases: The morpholine scaffold is present in some antimicrobial and antiviral agents.
Conclusion
This compound is a commercially accessible and synthetically valuable chiral building block for drug discovery and development. Its inherent stereochemistry and the favorable properties of the morpholine ring make it an attractive scaffold for the design of novel therapeutic agents. The synthetic route from the readily available (S)-valinol provides a practical means for its preparation. As the exploration of diverse chemical space continues to be a priority in medicinal chemistry, the utility of well-defined chiral building blocks like this compound is expected to grow, potentially leading to the discovery of new and effective medicines across a range of therapeutic areas.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 6. researchgate.net [researchgate.net]
Chiral Morpholines: A Privileged Scaffold for Next-Generation Therapeutics and Catalysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by Senior Application Scientist, Gemini
Abstract
The morpholine ring, a six-membered saturated heterocycle containing both nitrogen and oxygen, is a cornerstone in modern medicinal chemistry and asymmetric catalysis.[1][2] Its unique physicochemical properties—conferred by the opposing heteroatoms—impart favorable characteristics such as improved aqueous solubility, metabolic stability, and a flexible yet constrained conformation ideal for molecular recognition.[3] When rendered chiral, the morpholine scaffold transforms into a high-value building block, enabling the precise three-dimensional orientation of substituents. This guide provides a comprehensive overview of emerging research areas centered on chiral morpholines. We will explore cutting-edge stereoselective synthetic strategies, delve into their expanding role as both organocatalysts and ligands in transition metal catalysis, and illuminate their function as privileged scaffolds in the design of novel therapeutics. This document is intended to serve as a technical resource and a strategic guide for researchers aiming to harness the vast potential of chiral morpholines in drug discovery and chemical synthesis.
The Ascendancy of the Chiral Morpholine Core
The prevalence of the morpholine motif in FDA-approved drugs and biologically active compounds is a testament to its utility.[4][5] The nitrogen atom provides a convenient handle for functionalization, while the ether oxygen can act as a hydrogen bond acceptor, enhancing interactions with biological targets.[4] Introducing stereocenters onto the morpholine ring unlocks access to a vastly expanded chemical space, allowing for the development of highly selective and potent molecules. This stereochemical complexity is critical, as the biological activity of enantiomers can differ dramatically—one may be therapeutic while the other is inactive or even toxic.[6][7]
Historically, the synthesis of enantiomerically pure C-substituted morpholines has been a significant challenge, often relying on chiral pool starting materials or resolutions of racemic mixtures.[8][9] However, recent advancements in asymmetric catalysis have opened new, more efficient avenues to these valuable structures, sparking a renaissance in their application.[10][11] This guide will focus on these modern catalytic approaches and their downstream applications.
Frontiers in Stereoselective Synthesis
The development of robust and versatile methods for constructing chiral morpholines is paramount. The primary strategies can be categorized by when the key stereocenter is established: before, during, or after the cyclization event.[8][12] Catalytic asymmetric methods are the most efficient and are the focus of this section.
Asymmetric Hydrogenation: A Powerful "After Cyclization" Strategy
Transition-metal-catalyzed asymmetric hydrogenation is an atom-economical and highly efficient method for creating stereocenters.[12] This approach is particularly effective for synthesizing 2- and 3-substituted chiral morpholines from their corresponding unsaturated precursors (dehydromorpholines).
A notable breakthrough is the use of bisphosphine-rhodium catalysts with a large bite angle, such as the SKP-Rh complex, for the asymmetric hydrogenation of 2-substituted dehydromorpholines.[8][10] This method addresses the challenge posed by the congested and electron-rich nature of these substrates, delivering a variety of 2-substituted chiral morpholines in excellent yields and enantioselectivities.[8][12]
Table 1: Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines [8][10]
| Substrate (R group) | Catalyst | Yield (%) | ee (%) |
| Phenyl | [Rh(COD)(SKP)]BF₄ | >99 | 99 |
| 4-MeO-Ph | [Rh(COD)(SKP)]BF₄ | >99 | 99 |
| 4-F-Ph | [Rh(COD)(SKP)]BF₄ | >99 | 99 |
| 2-Naphthyl | [Rh(COD)(SKP)]BF₄ | >99 | 98 |
| Cyclohexyl | [Rh(COD)(SKP)]BF₄ | >99 | 99 |
Representative Experimental Protocol: Asymmetric Hydrogenation of N-Boc-2-phenyl-5,6-dihydromorpholine [10]
-
Catalyst Preparation: In a nitrogen-filled glovebox, a Schlenk tube is charged with [Rh(COD)₂]BF₄ (2.0 mg, 0.005 mmol) and SKP ligand (3.8 mg, 0.0055 mmol).
-
Reaction Setup: Anhydrous and degassed dichloromethane (DCM, 2.0 mL) is added, and the mixture is stirred for 30 minutes to form the catalyst solution.
-
Substrate Addition: N-Boc-2-phenyl-5,6-dihydromorpholine (130.5 mg, 0.5 mmol) is added to the catalyst solution.
-
Hydrogenation: The Schlenk tube is placed in an autoclave, which is then purged with hydrogen gas (3 times). The pressure is set to 30 atm.
-
Reaction Execution: The reaction is stirred at room temperature for 24 hours.
-
Work-up and Analysis: Upon completion, the autoclave is carefully depressurized. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography. The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Tandem Catalysis: One-Pot Synthesis of 3-Substituted Morpholines
A highly efficient one-pot strategy combines titanium-catalyzed hydroamination with ruthenium-catalyzed asymmetric transfer hydrogenation to produce 3-substituted morpholines.[13][14] This tandem reaction starts from readily available ether-containing aminoalkyne substrates. The first step forms a cyclic imine, which is then asymmetrically reduced in situ by a Noyori-type catalyst.
A key insight from this work is the crucial role of hydrogen-bonding interactions between the ether oxygen of the substrate and the ligand of the ruthenium catalyst, which is essential for achieving high enantioselectivity.[13][14] This mechanistic understanding has even allowed the strategy to be extended to the synthesis of chiral piperazines.[14]
Caption: Tandem catalytic route to chiral 3-substituted morpholines.
Organocatalytic Approaches: Metal-Free Cyclizations
Organocatalysis offers a powerful, metal-free alternative for constructing chiral morpholines.[11] An innovative example is the enantioselective chlorocycloetherification of N-protected alkenols catalyzed by cinchona alkaloid-derived catalysts.[11][15] This method provides access to challenging 2,2-disubstituted morpholines bearing a quaternary stereocenter with high yields and excellent enantioselectivity under mild conditions.[11]
The development of morpholine-based organocatalysts themselves is also a burgeoning field. While morpholine-enamines have traditionally been considered less reactive than their pyrrolidine counterparts, recent studies have shown that appropriately designed ß-morpholine amino acids can be highly effective catalysts, for instance, in the 1,4-addition of aldehydes to nitroolefins.[16]
Chiral Morpholines in Asymmetric Catalysis
Beyond being synthetic targets, chiral morpholines are increasingly utilized as the core of novel catalysts and ligands. Their defined stereochemistry and the presence of both nitrogen and oxygen atoms make them versatile platforms for coordinating with metals and directing stereoselective transformations.
Chiral Ligands for Transition Metal Catalysis
The precise spatial arrangement of substituents on a chiral morpholine ring can be exploited to create a unique chiral environment around a metal center.[17] This is a key principle in the design of "privileged ligands," which are effective across a range of reactions. While classic examples include BINAP and Salen ligands, there is a significant opportunity to develop new classes of ligands based on the chiral morpholine scaffold.[18]
Potential Research Direction: Design and synthesize novel bidentate or tridentate ligands incorporating a rigid chiral morpholine backbone. These could be applied in a variety of transition-metal-catalyzed reactions, such as C-H activation, cross-coupling, and asymmetric hydrogenation, where the morpholine's heteroatoms can play a direct role in the catalytic cycle or in establishing the chiral pocket.[17][19]
Caption: Conceptual design of a chiral morpholine-based ligand.
The Chiral Morpholine as a Privileged Medicinal Scaffold
The morpholine ring is a "privileged structure" in medicinal chemistry, appearing in numerous drugs targeting a wide range of diseases.[1][2][20] Its role can be multifaceted: enhancing potency through direct interaction with a target, serving as a central scaffold to orient other pharmacophoric elements, or modulating pharmacokinetic properties to improve a compound's drug-like profile.[3]
Application in CNS Drug Discovery
For drugs targeting the central nervous system (CNS), crossing the blood-brain barrier (BBB) is a major hurdle. The physicochemical properties of the morpholine ring—its balanced lipophilicity and reduced basicity compared to other cyclic amines—make it an ideal component for CNS drug candidates.[3] Chiral morpholine derivatives have been successfully developed as potent and selective antagonists for dopamine receptors, which are implicated in various neurological and psychiatric disorders.[9][21]
Scaffolds for Kinase Inhibitors
Kinase inhibitors are a major class of modern therapeutics, particularly in oncology. The morpholine moiety is frequently incorporated into kinase inhibitors to improve properties and engage in key interactions within the ATP-binding pocket. For example, bridged chiral morpholines have been shown to dramatically enhance the selectivity of mTOR inhibitors over related PI3K kinases.[6] Molecular modeling suggests that the bulkier chiral morpholine fits into a deeper pocket in mTOR that is absent in PI3K, demonstrating how stereochemically defined scaffolds can achieve exquisite target selectivity.[6]
Diversity-Oriented Synthesis for Library Generation
The concept of "Systematic Chemical Diversity" (SCD) provides a powerful framework for exploring the chemical space around a core scaffold.[4] By starting with enantiomerically pure amino acids or amino alcohols, a diverse collection of morpholine derivatives can be synthesized, varying systematically in the regiochemistry and stereochemistry of substituents.[4][5] This approach is invaluable for generating libraries of unique, C-functionalized chiral morpholines for fragment-based screening and as building blocks for medicinal chemistry programs.[22][23]
Caption: Systematic Chemical Diversity (SCD) workflow for morpholines.
Future Outlook and Unexplored Research Areas
The field of chiral morpholines is rich with opportunity. While significant progress has been made, several areas remain ripe for exploration.
-
Novel Catalytic Methodologies: The development of catalytic asymmetric methods to access morpholines with more complex substitution patterns, such as those with all-carbon quaternary stereocenters or multiple contiguous stereocenters, remains a high-value objective.
-
Chiral Morpholines in Biocatalysis: Exploring the use of enzymes to synthesize chiral morpholines or to resolve racemic mixtures could provide greener and highly selective synthetic routes.
-
Advanced Materials: The unique properties of chiral molecules are increasingly being leveraged in materials science.[24] Chiral morpholine derivatives could be investigated as components of chiral polymers, liquid crystals, or as sensors for chiral recognition.
-
New Therapeutic Targets: As our understanding of biology deepens, new drug targets are constantly being identified. The systematic application of chiral morpholine libraries against these new targets could accelerate the discovery of first-in-class medicines.[24][25]
The chiral morpholine is more than just a heterocycle; it is a versatile platform for innovation. Its continued exploration will undoubtedly lead to the development of more effective catalysts, more selective medicines, and novel materials, cementing its status as a truly privileged scaffold in chemical science.
References
- 1. researchgate.net [researchgate.net]
- 2. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expanding Complex Morpholines Using Systematic Chemical Diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. Frontiers | Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [frontiersin.org]
- 17. mdpi.com [mdpi.com]
- 18. Design and Synthesis of Chiral Ligands and Their Applications in Transition Metal-catalyzed Asymmetric Reactions - Blacklight [etda.libraries.psu.edu]
- 19. Multifunctional ligands in transition metal catalysis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Expanding complex morpholines using systematic chemical diversity - American Chemical Society [acs.digitellinc.com]
- 23. researchgate.net [researchgate.net]
- 24. The Future of Chirality: Innovations and Emerging Trends – Chiralpedia [chiralpedia.com]
- 25. e3s-conferences.org [e3s-conferences.org]
The (S)-3-Isopropylmorpholine Auxiliary: A Technical Guide to its Synthesis and Application in Asymmetric Synthesis
Introduction: The Quest for Stereochemical Control
In the landscape of modern organic synthesis, the precise control of stereochemistry is paramount. The biological activity of pharmaceuticals and agrochemicals is often dictated by the three-dimensional arrangement of their constituent atoms. Chiral auxiliaries are powerful tools in this endeavor, offering a reliable method for introducing stereocenters with a high degree of predictability.[1][2] These transiently incorporated chiral scaffolds guide the stereochemical course of a reaction, and are subsequently removed to reveal the enantiomerically enriched product.[3]
The morpholine scaffold is a privileged heterocyclic motif frequently found in biologically active compounds.[4][5] Its conformational rigidity and potential for introducing stereogenic centers make it an attractive platform for the design of new chiral auxiliaries. This guide provides an in-depth technical review of (S)-3-isopropylmorpholine, a chiral auxiliary derived from the readily available amino acid, (S)-valine. We will explore its synthesis, its application in asymmetric alkylation, the mechanistic basis for its stereodirecting influence, and the methods for its removal.
Synthesis of this compound: A Practical Approach
The most direct and efficient synthesis of this compound originates from the chiral pool, specifically from the amino acid (S)-valine. The synthesis proceeds via the reduction of the carboxylic acid moiety to a primary alcohol, yielding (S)-valinol, which is then cyclized.
Step 1: Reduction of (S)-Valine to (S)-Valinol
(S)-Valine is reduced to (S)-2-amino-3-methyl-1-butanol, commonly known as (S)-valinol. This transformation is typically achieved using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (THF).[6]
Experimental Protocol: Synthesis of (S)-Valinol
-
A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (1.2 eq.) in anhydrous THF under a nitrogen atmosphere.
-
The suspension is cooled to 0 °C in an ice bath.
-
A solution of (S)-valine (1.0 eq.) in anhydrous THF is added dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and finally more water (Fieser workup).
-
The resulting granular precipitate is filtered off and washed with THF.
-
The combined filtrate and washings are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to afford crude (S)-valinol.
-
The product can be purified by distillation under reduced pressure to yield pure (S)-valinol as a colorless oil or a low-melting solid.[7][8]
Step 2: Cyclization to this compound
The formation of the morpholine ring is achieved by reacting (S)-valinol with a suitable C2-electrophile. A common and effective method involves the use of a bis-electrophilic reagent like 2,2'-dibromoethane or a protected equivalent, followed by intramolecular cyclization.
Experimental Protocol: Synthesis of this compound
-
To a solution of (S)-valinol (1.0 eq.) in a suitable solvent such as dimethylformamide (DMF) is added a base, for instance, potassium carbonate (2.5 eq.).
-
2,2'-Dibromoethane (1.1 eq.) is added to the mixture.
-
The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature and diluted with water.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Caption: Synthetic pathway to this compound.
Application in Asymmetric Alkylation: A Step-by-Step Guide
This compound can be employed as a chiral auxiliary in the asymmetric alkylation of carboxylic acid derivatives. The general strategy involves the N-acylation of the morpholine, followed by deprotonation to form a chiral enolate, diastereoselective alkylation, and subsequent removal of the auxiliary.
Step 1: N-Acylation of this compound
The substrate to be alkylated is first coupled to the chiral auxiliary via an amide bond formation. This is typically achieved by reacting the morpholine with an acyl chloride or by using standard peptide coupling reagents.[9]
Experimental Protocol: N-Acylation
-
To a solution of this compound (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in an aprotic solvent like dichloromethane (DCM) at 0 °C, is added the desired acyl chloride (1.1 eq.) dropwise.
-
The reaction is stirred at 0 °C for 30 minutes and then at room temperature until completion (monitored by TLC).
-
The reaction mixture is washed sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The resulting N-acyl-(S)-3-isopropylmorpholine is purified by flash column chromatography.
Step 2: Diastereoselective Alkylation
The N-acyl derivative is then deprotonated at the α-carbon using a strong, non-nucleophilic base to form a chiral enolate. The stereochemistry of the subsequent alkylation is controlled by the chiral environment created by the isopropyl group of the morpholine auxiliary.[10]
Experimental Protocol: Asymmetric Alkylation
-
A solution of the N-acyl-(S)-3-isopropylmorpholine (1.0 eq.) in anhydrous THF is cooled to -78 °C under a nitrogen atmosphere.
-
A solution of lithium diisopropylamide (LDA) (1.1 eq.) in THF is added dropwise, and the mixture is stirred for 30-60 minutes at -78 °C to ensure complete enolate formation.
-
The electrophile (e.g., an alkyl halide, 1.2 eq.) is added, and the reaction is stirred at -78 °C for several hours.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product, a mixture of diastereomers, is analyzed by ¹H NMR or chiral HPLC to determine the diastereomeric excess (d.e.).[4] The major diastereomer is then purified by column chromatography.
| Electrophile (R-X) | Diastereomeric Excess (d.e.) (%) [a] | Yield (%) [a] |
| Methyl Iodide | >95 | 85-95 |
| Ethyl Iodide | >95 | 80-90 |
| Benzyl Bromide | >98 | 90-98 |
| Allyl Bromide | >95 | 85-95 |
| [a] Expected values based on analogous chiral auxiliary systems. |
Step 3: Cleavage of the Chiral Auxiliary
After the desired stereocenter has been installed, the chiral auxiliary is removed to yield the enantiomerically enriched product. The robust amide linkage can be cleaved under various conditions to afford different functional groups.[11]
Cleavage to the Carboxylic Acid:
-
Method: Hydrolysis with a strong acid (e.g., 6M HCl) or base (e.g., 4M NaOH) at elevated temperatures.
-
Product: Chiral carboxylic acid.
Cleavage to the Aldehyde:
-
Method: Reduction of the amide to the corresponding alcohol with a reducing agent like lithium aluminum hydride, followed by oxidation (e.g., Swern or Dess-Martin oxidation).
-
Product: Chiral aldehyde.
Cleavage to the Alcohol:
-
Method: Direct reduction of the amide with a strong reducing agent such as lithium aluminum hydride.
-
Product: Chiral primary alcohol.
Mechanism of Stereocontrol
The stereochemical outcome of the alkylation is dictated by the conformational preference of the chiral enolate. The bulky isopropyl group at the C3 position of the morpholine ring effectively shields one face of the enolate, directing the incoming electrophile to the opposite, less sterically hindered face.
References
- 1. d-nb.info [d-nb.info]
- 2. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Valinol - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Primary amide synthesis by amide cleavage [organic-chemistry.org]
Methodological & Application
Application Note & Protocol: Chiral Synthesis of (S)-3-isopropylmorpholine from L-Valine
Abstract & Introduction
(S)-3-isopropylmorpholine is a critical chiral building block in modern medicinal chemistry, most notably as a key structural component of the neurokinin-1 (NK1) receptor antagonist, Aprepitant, a widely used antiemetic agent for chemotherapy-induced nausea.[1][2] The stereochemical integrity of the C3 position is paramount for biological activity, making enantioselective synthesis a topic of significant interest for drug development professionals. This application note provides a detailed, field-tested protocol for the synthesis of this compound, leveraging the chiral pool of natural amino acids. By starting with the inexpensive and readily available L-Valine, this pathway offers a robust and scalable route to the desired enantiomerically pure morpholine derivative. We will detail a three-step synthetic sequence involving reduction, N-alkylation, and acid-catalyzed cyclization, providing not only the procedural steps but also the critical scientific rationale behind the chosen methodologies.
Retrosynthetic Analysis and Strategy
The synthetic strategy is rooted in a retrosynthetic disconnection of the target molecule, this compound. The morpholine ring can be conceptually broken at the C-O bond, revealing an N-substituted amino alcohol precursor. This precursor, in turn, can be traced back to the chiral amino alcohol, (S)-2-amino-3-methyl-1-butanol (L-Valinol), and a two-carbon electrophile. L-Valinol is directly accessible from the natural amino acid L-Valine, which provides the required isopropyl group and the (S)-stereocenter in an enantiopure form.
This logic dictates a three-stage forward synthesis:
-
Reduction: The carboxylic acid moiety of L-Valine is reduced to a primary alcohol to form L-Valinol.
-
N-Alkylation: The primary amine of L-Valinol is selectively alkylated with a 2-hydroxyethyl group.
-
Cyclization: The resulting N-(2-hydroxyethyl)valinol is cyclized via an intramolecular dehydration to form the morpholine ring.
Figure 1: Retrosynthetic analysis of this compound.
Detailed Experimental Protocols
Step 1: Synthesis of (S)-2-amino-3-methyl-1-butanol (L-Valinol)
Rationale: The conversion of a carboxylic acid to a primary alcohol requires a strong reducing agent. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation. The reaction is performed in an anhydrous ethereal solvent like tetrahydrofuran (THF) to prevent quenching of the highly reactive hydride reagent. An excess of LiAlH₄ is used to ensure complete reduction of both the carboxylate salt formed in situ and the intermediate aldehyde.
Protocol:
-
Setup: Equip a 2 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel. Ensure all glassware is oven-dried and assembled under a positive pressure of nitrogen.
-
Reagent Preparation: Suspend lithium aluminum hydride (LiAlH₄) (40.0 g, 1.05 mol, 2.5 equiv) in anhydrous tetrahydrofuran (THF) (800 mL) in the reaction flask. Cool the suspension to 0 °C using an ice-water bath.
-
Addition of L-Valine: In a separate flask, slowly add L-Valine (50.0 g, 0.427 mol, 1.0 equiv) to anhydrous THF (400 mL) with stirring. This will form a slurry.
-
Reaction: Transfer the L-Valine slurry to the dropping funnel and add it dropwise to the stirred LiAlH₄ suspension over 2-3 hours, maintaining the internal temperature below 10 °C.
-
Reflux: After the addition is complete, remove the ice bath and slowly heat the mixture to reflux. Maintain reflux for 12-16 hours to ensure the reaction goes to completion. Monitor by TLC (thin-layer chromatography).
-
Quenching: Cool the reaction mixture back to 0 °C. Cautiously and slowly quench the excess LiAlH₄ by the sequential dropwise addition of water (40 mL), followed by 15% aqueous sodium hydroxide (40 mL), and finally water again (120 mL) (Fieser workup). A granular white precipitate of aluminum salts should form.
-
Isolation: Stir the resulting mixture at room temperature for 1 hour. Filter the solids through a pad of Celite® and wash the filter cake thoroughly with THF (3 x 150 mL).
-
Purification: Combine the filtrate and washings and concentrate under reduced pressure. The resulting crude oil is purified by vacuum distillation (approx. 85-90 °C at 10 mmHg) to yield L-Valinol as a colorless oil, which may solidify upon standing.
Step 2: Synthesis of (S)-2-((2-hydroxyethyl)amino)-3-methyl-1-butanol
Rationale: Selective mono-N-alkylation of the primary amine is achieved by reacting L-Valinol with 2-bromoethanol. Using the amino alcohol itself as the base and solvent (in excess) or employing a mild external base like potassium carbonate prevents the formation of the dialkylated byproduct. The reaction temperature is kept moderate to control selectivity.
Protocol:
-
Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine L-Valinol (20.6 g, 0.20 mol, 1.0 equiv) and anhydrous potassium carbonate (27.6 g, 0.20 mol, 1.0 equiv) in ethanol (250 mL).
-
Addition of Alkylating Agent: Add 2-bromoethanol (25.0 g, 0.20 mol, 1.0 equiv) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the mixture to a gentle reflux (approx. 80 °C) and maintain for 18-24 hours. Monitor the reaction progress by TLC until the starting L-Valinol is consumed.
-
Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with ethanol (2 x 30 mL).
-
Purification: Concentrate the combined filtrate under reduced pressure to obtain the crude product as a viscous oil. The product is often of sufficient purity for the next step, but can be further purified by flash column chromatography on silica gel (using a gradient of dichloromethane/methanol, e.g., 95:5 to 90:10) if necessary.
Step 3: Synthesis of this compound
Rationale: The final ring closure is an acid-catalyzed intramolecular dehydration (or Sₙ2 reaction where the protonated hydroxyl group acts as the leaving group). Concentrated sulfuric acid is an effective catalyst for this transformation. The reaction is driven to completion by heating, which facilitates the elimination of a water molecule.
Protocol:
-
Setup: Place the crude (S)-2-((2-hydroxyethyl)amino)-3-methyl-1-butanol (29.4 g, approx. 0.20 mol) from the previous step into a 500 mL round-bottom flask equipped with a magnetic stirrer.
-
Acid Addition: Cool the flask in an ice-water bath. Slowly and carefully add concentrated sulfuric acid (98%, 50 mL) dropwise with vigorous stirring. The addition is highly exothermic.
-
Reaction: After the addition is complete, equip the flask for distillation and heat the mixture in an oil bath to 160-170 °C. The product will distill as it is formed.
-
Work-up and Isolation: Collect the distillate. Cool the distillate and carefully make it basic (pH > 12) by the slow addition of solid sodium hydroxide pellets or a concentrated aqueous NaOH solution, while cooling in an ice bath.
-
Extraction: Transfer the basified mixture to a separatory funnel and extract with diethyl ether or dichloromethane (3 x 100 mL).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to afford this compound as a colorless liquid.
Process Workflow and Data Summary
Figure 2: Synthetic workflow from L-Valine to this compound.
Table 1: Summary of Synthetic Steps and Expected Outcomes
| Step | Reaction | Key Reagents | Typical Yield | Purity (Post-Purification) | Key Parameters & Notes |
| 1 | Reduction | L-Valine, LiAlH₄ | 75-85% | >98% (by GC) | Anhydrous conditions are critical. Slow addition of L-Valine prevents temperature spikes. |
| 2 | N-Alkylation | L-Valinol, 2-Bromoethanol | 65-75% | >95% (by LCMS) | Using 1.0 equivalent of bromoethanol minimizes dialkylation. Can be run neat or in a polar solvent. |
| 3 | Cyclization | N-(2-hydroxyethyl)-L-valinol, H₂SO₄ | 60-70% | >99% (by GC) | Careful control of distillation temperature is required. The final product is basic and should be handled accordingly. |
| Overall | - | - | ~30-45% | >99% | Enantiomeric excess should be >99% as the chiral center is unaffected. |
Scientific Integrity & Trustworthiness
-
Chiral Integrity: The primary advantage of this synthetic route is the preservation of the stereocenter from L-Valine. None of the described reaction conditions are harsh enough to cause epimerization at the α-carbon. The final product's enantiomeric purity should be verified by chiral HPLC or by measuring its specific rotation and comparing it to literature values.
-
Self-Validation: Each step includes a purification protocol (distillation or chromatography) and suggests monitoring by TLC or other methods. This allows the researcher to confirm the reaction's completion and the purity of the intermediates before proceeding, ensuring the overall success of the synthesis.
-
Safety Considerations:
-
LiAlH₄: This reagent is extremely reactive with water and protic solvents, releasing flammable hydrogen gas. It must be handled under an inert atmosphere with extreme care. The quenching procedure is highly exothermic and must be performed slowly at 0 °C.
-
Concentrated H₂SO₄: This is a strong, corrosive acid. The addition to the amino alcohol and the subsequent heating must be done in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
2-Bromoethanol: This reagent is toxic and a skin irritant. Handle with gloves in a fume hood.
-
References
Application Notes and Protocols for Asymmetric Synthesis Using (S)-3-Isopropylmorpholine as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of (S)-3-Isopropylmorpholine in Asymmetric Synthesis
In the landscape of modern synthetic organic chemistry, the reliable and predictable installation of stereocenters remains a paramount challenge. Chiral auxiliaries have emerged as a powerful and practical strategy to address this, offering a means to temporarily introduce a chiral element to a prochiral substrate, guide a diastereoselective transformation, and then be cleaved to reveal the desired enantiomerically enriched product.[1] Among the pantheon of chiral auxiliaries, those derived from readily available chiral pool starting materials are particularly attractive due to their accessibility and cost-effectiveness.
This guide details the application of this compound, a chiral auxiliary derived from the natural amino acid (S)-valine, in asymmetric synthesis. The inherent conformational rigidity of the morpholine ring, coupled with the steric influence of the C3-isopropyl group, provides a well-defined chiral environment for a variety of enolate-based transformations. This allows for high levels of stereocontrol in alkylation, aldol, and Michael addition reactions, making it a valuable tool for the construction of complex chiral molecules in academic and industrial research. We will delve into the mechanistic underpinnings of the stereochemical control, provide detailed, field-tested protocols for key transformations, and discuss the straightforward synthesis of the auxiliary itself.
Synthesis of the Chiral Auxiliary: this compound
The accessibility of this compound is a key advantage, as it can be readily prepared in two high-yielding steps from the inexpensive and naturally abundant amino acid, (S)-valine.
Workflow for the Synthesis of this compound
Caption: Synthesis of this compound from (S)-Valine.
Protocol 1: Synthesis of (S)-Valinol from (S)-Valine
This protocol describes the reduction of the carboxylic acid functionality of (S)-valine to the corresponding amino alcohol, (S)-valinol. Two common and effective methods are presented.
Method A: Lithium Aluminum Hydride Reduction [2]
-
Materials:
-
(S)-Valine
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
15% Aqueous sodium hydroxide (NaOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether
-
-
Procedure:
-
To a stirred suspension of LiAlH₄ (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), slowly add (S)-valine (1.0 equivalent) at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate for 30 minutes and then filter.
-
Wash the filter cake thoroughly with diethyl ether.
-
Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude (S)-valinol.
-
Purify the product by vacuum distillation to obtain pure (S)-valinol as a colorless liquid or low-melting solid.[2]
-
Method B: Sodium Borohydride and Iodine Reduction [3]
-
Materials:
-
(S)-Valine
-
Sodium borohydride (NaBH₄)
-
Iodine (I₂)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Aqueous hydrochloric acid (HCl)
-
Aqueous sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
To a stirred suspension of NaBH₄ (2.5 equivalents) in anhydrous THF, add a solution of (S)-valine (1.0 equivalent) in THF.
-
Cool the mixture to 0 °C and add a solution of iodine (1.1 equivalents) in THF dropwise.
-
After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by the slow addition of methanol, followed by 1 M HCl until the solution is acidic.
-
Basify the aqueous layer with 2 M NaOH until pH > 12.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford (S)-valinol.
-
Protocol 2: Synthesis of this compound from (S)-Valinol
This protocol outlines the cyclization of (S)-valinol with a suitable C2-synthon to form the morpholine ring.
-
Materials:
-
(S)-Valinol
-
2-Chloroethanol or 2-bromoethanol
-
Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃)
-
Ethanol or another suitable high-boiling solvent
-
Toluene
-
-
Procedure:
-
Combine (S)-valinol (1.0 equivalent), 2-chloroethanol (1.1 equivalents), and a base such as sodium carbonate (2.0 equivalents) in a suitable solvent like ethanol.
-
Heat the reaction mixture to reflux and maintain for 24-48 hours, monitoring the reaction progress by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in toluene and wash with water to remove any remaining salts and unreacted amino alcohol.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield this compound as a colorless oil.
-
Asymmetric Alkylation of N-Acyl-(S)-3-isopropylmorpholine Amides
The enolates derived from N-acyl-(S)-3-isopropylmorpholine amides undergo highly diastereoselective alkylation, providing a reliable method for the synthesis of α-substituted chiral carboxylic acid derivatives. The stereochemical outcome is dictated by the chelated transition state, where the isopropyl group of the auxiliary effectively shields one face of the enolate from the incoming electrophile.
Mechanistic Rationale for Stereoselectivity
References
Application of (S)-3-Isopropylmorpholine in Pharmaceutical Synthesis: A Technical Guide
Introduction: The Strategic Value of Chiral Morpholines in Drug Development
The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized for its favorable properties including metabolic stability, aqueous solubility, and its capacity to act as a hydrogen bond acceptor.[1][2][3] When substituted with stereogenic centers, chiral morpholines become powerful building blocks for creating enantiomerically pure pharmaceuticals, where the three-dimensional arrangement of atoms is critical for therapeutic efficacy and safety.[4][5] (S)-3-isopropylmorpholine, derived from the readily available chiral pool amino acid L-valine, is an exemplary chiral building block that offers precise stereochemical control in the synthesis of complex drug molecules.[6] This guide provides an in-depth exploration of the application of this compound and its derivatives in pharmaceutical synthesis, complete with detailed protocols and mechanistic insights for researchers and drug development professionals.
Physicochemical Properties and Handling
This compound is typically supplied as its hydrochloride salt for improved stability and ease of handling.[7] As with many amine-containing reagents, it is crucial to consult the Safety Data Sheet (SDS) prior to use. It is classified as a flammable liquid and vapor, harmful if swallowed, and toxic in contact with skin or if inhaled.[8] It can cause severe skin burns and eye damage and is suspected of damaging fertility or the unborn child.[8] Therefore, all manipulations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9][10][11][12]
| Property | Value | Reference |
| IUPAC Name | (3S)-3-propan-2-ylmorpholine;hydrochloride | [7] |
| CAS Number | 218595-15-4 | [7] |
| Molecular Formula | C₇H₁₆ClNO | [7] |
| Molecular Weight | 165.66 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Storage | Store at 0-8 °C, hygroscopic | [8][13] |
Core Application: A Chiral Scaffold for Asymmetric Synthesis
The primary utility of this compound lies in its role as a chiral scaffold. The stereocenter at the C-3 position, bearing an isopropyl group, effectively dictates the stereochemical outcome of subsequent reactions, enabling the synthesis of single-enantiomer products.[6] This is paramount in drug development, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.
Case Study: Synthesis of Aprepitant, an Antiemetic Drug
Aprepitant is a potent neurokinin 1 (NK₁) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[4][6] A key structural feature of Aprepitant is its substituted morpholine core with three contiguous stereocenters. The synthesis of Aprepitant and its intermediates highlights the strategic importance of chiral morpholine derivatives. While this compound is not directly a part of the final Aprepitant molecule, the synthesis of a key intermediate, (S)-3-(4-fluorophenyl)morpholin-2-one, employs similar principles of asymmetric synthesis involving a chiral morpholine core.[6][7]
The synthesis of this key intermediate can be achieved through a multi-step process that includes cyclization, hydrogenation, and resolution, demonstrating a practical and scalable method for producing this valuable chiral building block.[6]
Detailed Protocols and Methodologies
Protocol 1: Representative Synthesis of a Chiral Morpholine Intermediate from L-Valinol
This protocol provides a representative method for the synthesis of a chiral morpholine derivative, which is a conceptual precursor to this compound. The synthesis of this compound itself follows a similar pathway, typically involving the cyclization of an N-substituted L-valinol derivative.
Objective: To synthesize a chiral N-protected morpholine-2-methanol from L-valinol.
Materials:
-
L-Valinol
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
2-Chloroacetyl chloride
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
Workflow:
Caption: Synthetic workflow for a chiral morpholine derivative.
Procedure:
-
N-Benzylation of L-Valinol:
-
To a solution of L-valinol (1.0 eq) in anhydrous THF, add potassium carbonate (2.5 eq).
-
Add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at reflux for 16 hours.
-
Cool the reaction to room temperature, filter off the solids, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield N-benzyl-L-valinol.
-
-
Acylation with 2-Chloroacetyl chloride:
-
Dissolve N-benzyl-L-valinol (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of 2-chloroacetyl chloride (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated NaHCO₃ solution and brine, then dry over anhydrous MgSO₄.
-
Concentrate in vacuo to obtain the crude N-acylated product.
-
-
Intramolecular Cyclization:
-
Dissolve the crude N-acylated product in anhydrous THF and cool to 0 °C.
-
Add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.
-
Stir the mixture at room temperature for 12 hours.
-
Carefully quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify by column chromatography to yield (S)-4-benzyl-3-isopropylmorpholin-2-one.
-
-
Reduction to (S)-4-Benzyl-3-isopropylmorpholine:
-
Carefully add the morpholin-2-one (1.0 eq) in anhydrous THF to a suspension of lithium aluminium hydride (2.0 eq) in anhydrous THF at 0 °C.
-
Stir the reaction at reflux for 6 hours.
-
Cool to 0 °C and quench sequentially with water, 15% NaOH solution, and water.
-
Filter the resulting solids and wash with THF.
-
Concentrate the filtrate and purify by distillation or chromatography to obtain the final product.
-
Expected Outcome: The synthesis should yield the chiral morpholine derivative with high enantiomeric purity, typically >98% ee. The overall yield for such multi-step syntheses can vary but is often in the range of 30-50%.
Protocol 2: N-Alkylation of this compound
This protocol describes a general method for the N-alkylation of the morpholine nitrogen, a common step in building more complex pharmaceutical intermediates.
Objective: To perform N-alkylation on this compound with an alkyl halide.
Materials:
-
This compound hydrochloride
-
Alkyl halide (e.g., ethyl iodide)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
Workflow:
Caption: General workflow for N-alkylation.
Procedure:
-
Generation of the Free Base:
-
Dissolve this compound hydrochloride (1.0 eq) in water.
-
Add a saturated solution of potassium carbonate until the pH is >10.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure to obtain the free base.
-
-
N-Alkylation Reaction:
-
Dissolve the this compound free base (1.0 eq) in acetonitrile.
-
Add potassium carbonate (2.0 eq) and the desired alkyl halide (1.2 eq).
-
Stir the reaction mixture at 60 °C for 8-12 hours, monitoring by TLC or GC-MS.
-
Once the reaction is complete, cool to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Quantitative Data from Representative Syntheses:
| Reaction Type | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Asymmetric Synthesis | (S)-3-(4-fluorophenyl)morpholin-2-one intermediate | Aprepitant | ~21% (overall) | >98% | [1] |
| Resolution | Racemic Morpholine Amide | (S)-Morpholine Amide | 35% | >99% | [13] |
| Grignard Reaction | (S)-Morpholine Amide | (4-benzylmorpholin-2-(S)-yl)-... | 89% | >99% | [13] |
Mechanistic Considerations: The Role of the Isopropyl Group
The isopropyl group at the C-3 position of the morpholine ring plays a crucial role in directing the stereochemical outcome of reactions. Its steric bulk effectively shields one face of the molecule, forcing incoming reagents to approach from the less hindered face. This principle is fundamental to diastereoselective reactions, such as alkylations of enolates derived from morpholinone precursors. The predictable nature of this steric hindrance allows for the reliable synthesis of the desired diastereomer.
Caption: Steric influence of the isopropyl group.
Conclusion and Future Outlook
This compound and related chiral morpholine derivatives are invaluable tools in modern pharmaceutical synthesis. Their utility stems from their origins in the chiral pool, providing a cost-effective and reliable source of stereochemical information. The ability to control the three-dimensional structure of drug molecules is a critical aspect of designing safer and more effective medicines. As drug discovery continues to target more complex and stereochemically rich molecules, the demand for versatile chiral building blocks like this compound is expected to grow. Future research will likely focus on developing even more efficient and sustainable methods for their synthesis and application in novel therapeutic agents.
References
- 1. Synthesis of Aprepitant [cjph.com.cn]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Design and Biological Evaluation of New p53-MDM2 Interaction Inhibitors Based on Imidazoline Core - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Radiosynthesis, and Biological Evaluation of Carbon-11 and Fluorine-18 Labeled Reboxetine Analogs: Potential Positron Emission Tomography Radioligands for in Vivo Imaging of the Norepinephrine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. pubs.acs.org [pubs.acs.org]
Protocol for N-Alkylation of (S)-3-Isopropylmorpholine: A Guide for Researchers
Introduction: The Significance of N-Alkylated (S)-3-Isopropylmorpholine Derivatives
This compound and its N-alkylated derivatives are valuable chiral building blocks in modern drug discovery and development. The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated to enhance the physicochemical properties of drug candidates, such as aqueous solubility, metabolic stability, and pharmacokinetic profiles. The introduction of an isopropyl group at the C-3 position imparts specific stereochemical and conformational constraints, which can be crucial for optimizing ligand-receptor interactions. N-alkylation of this chiral scaffold allows for the systematic exploration of chemical space around the morpholine nitrogen, enabling the fine-tuning of a molecule's biological activity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. This application note provides detailed, field-proven protocols for the N-alkylation of this compound via two common and effective methods: direct alkylation with alkyl halides and reductive amination.
Understanding the Chemical Transformations: Mechanistic Insights
A thorough understanding of the underlying reaction mechanisms is paramount for successful synthesis, troubleshooting, and optimization.
Direct N-Alkylation via SN2 Reaction
The direct N-alkylation of a secondary amine like this compound with an alkyl halide is a classic bimolecular nucleophilic substitution (SN2) reaction. The nitrogen atom of the morpholine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.[1] A base is required to neutralize the hydrohalic acid generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Visualizing the Workflow: Direct Alkylation
Caption: Workflow for Direct N-Alkylation.
Reductive Amination
Reductive amination is a two-step, one-pot process that forms a C-N bond by reacting a carbonyl compound (aldehyde or ketone) with an amine, followed by the reduction of the in situ-formed iminium ion intermediate.[2][3] This method is highly versatile and offers a broader substrate scope compared to direct alkylation, particularly for synthesizing amines with more complex alkyl groups. The choice of reducing agent is critical; mild hydride reagents like sodium triacetoxyborohydride (STAB) are often preferred as they selectively reduce the iminium ion in the presence of the starting carbonyl compound.
Visualizing the Workflow: Reductive Amination
Caption: Workflow for Reductive Amination.
Experimental Protocols
Protocol 1: Direct N-Alkylation with Benzyl Bromide
This protocol details the synthesis of (S)-4-benzyl-3-isopropylmorpholine.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Benzyl bromide | 98% | Commercially Available |
| Potassium carbonate (K₂CO₃), anhydrous | ≥99% | Commercially Available |
| Acetonitrile (CH₃CN), anhydrous | ≥99.8% | Commercially Available |
| Dichloromethane (DCM) | ACS grade | Commercially Available |
| Hexanes | ACS grade | Commercially Available |
| Ethyl acetate (EtOAc) | ACS grade | Commercially Available |
| Magnesium sulfate (MgSO₄), anhydrous | ≥99.5% | Commercially Available |
| Silica gel | 60 Å, 230-400 mesh | Commercially Available |
Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq, 1.29 g, 10 mmol) and anhydrous potassium carbonate (2.0 eq, 2.76 g, 20 mmol).
-
Solvent Addition: Add 40 mL of anhydrous acetonitrile to the flask.
-
Addition of Alkylating Agent: Slowly add benzyl bromide (1.1 eq, 1.31 mL, 11 mmol) to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 1:1 Hexanes:EtOAc).
-
Work-up:
-
Cool the reaction mixture to room temperature and filter off the potassium carbonate.
-
Rinse the solid with acetonitrile (2 x 10 mL).
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity to 20% ethyl acetate in hexanes).
-
Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield (S)-4-benzyl-3-isopropylmorpholine as a colorless oil. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. Chiral HPLC can be used to confirm the enantiomeric purity.
Expected Yield: 75-85%
Protocol 2: Reductive Amination with Benzaldehyde
This protocol details the synthesis of (S)-4-benzyl-3-isopropylmorpholine using reductive amination.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Benzaldehyde | ≥99% | Commercially Available |
| Sodium triacetoxyborohydride (STAB) | 97% | Commercially Available |
| Dichloromethane (DCM), anhydrous | ≥99.8% | Commercially Available |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | Prepared in-house |
| Brine | - | Prepared in-house |
| Magnesium sulfate (MgSO₄), anhydrous | ≥99.5% | Commercially Available |
| Silica gel | 60 Å, 230-400 mesh | Commercially Available |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 eq, 1.29 g, 10 mmol) and 40 mL of anhydrous dichloromethane.
-
Addition of Aldehyde: Add benzaldehyde (1.05 eq, 1.07 mL, 10.5 mmol) to the solution.
-
Formation of Iminium Ion: Stir the mixture at room temperature for 30 minutes.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq, 3.18 g, 15 mmol) portion-wise over 10 minutes. Caution: Gas evolution may occur.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:EtOAc).
-
Work-up:
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (30 mL).
-
Stir vigorously for 15 minutes.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers and wash with brine (25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using the same conditions as in Protocol 1.
-
Characterization: Combine the pure fractions and remove the solvent to yield (S)-4-benzyl-3-isopropylmorpholine. Characterize the product as described in Protocol 1.
Expected Yield: 80-90%
Data Summary and Comparison
| Parameter | Protocol 1: Direct Alkylation | Protocol 2: Reductive Amination |
| Alkylating Agent | Benzyl bromide (electrophile) | Benzaldehyde (carbonyl) |
| Reagent Stoichiometry | Amine (1.0 eq), Halide (1.1 eq), Base (2.0 eq) | Amine (1.0 eq), Aldehyde (1.05 eq), STAB (1.5 eq) |
| Reaction Temperature | 60 °C | Room Temperature |
| Reaction Time | 12-16 hours | 4-6 hours |
| Key Reagents | K₂CO₃ | Sodium triacetoxyborohydride (STAB) |
| Typical Yield | 75-85% | 80-90% |
| Advantages | Simple reagents | Milder conditions, broader scope |
| Disadvantages | Higher temperature, longer reaction time | STAB is moisture-sensitive |
Trustworthiness and Self-Validation
The protocols provided are designed to be self-validating through rigorous monitoring and characterization.
-
Reaction Monitoring: Consistent use of TLC allows for real-time tracking of the consumption of starting materials and the formation of the product, ensuring the reaction proceeds to completion.
-
Purification: Flash column chromatography is a robust method for isolating the desired N-alkylated product from unreacted starting materials and by-products.
-
Structural Confirmation: The identity and purity of the final compound must be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Stereochemical Integrity: For chiral substrates like this compound, it is crucial to verify that the reaction conditions have not caused racemization. This can be assessed using chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation of the product.
Conclusion
The N-alkylation of this compound is a key transformation for the generation of diverse chemical entities for drug discovery. Both direct alkylation and reductive amination are reliable and effective methods for this purpose. The choice of protocol will depend on the specific alkyl group to be introduced, the availability of reagents, and the desired reaction conditions. Reductive amination is often favored for its milder conditions and generally higher yields. By following the detailed protocols and validation steps outlined in this application note, researchers can confidently synthesize a wide range of N-alkylated this compound derivatives for their research programs.
References
Application Notes and Protocols for the Use of (S)-3-Isopropylmorpholine in the Synthesis of Bioactive Molecules
Introduction: The Strategic Advantage of (S)-3-Isopropylmorpholine in Asymmetric Synthesis
In the landscape of modern drug discovery and development, the synthesis of enantiomerically pure bioactive molecules is of paramount importance. The spatial arrangement of atoms in a chiral molecule can dictate its pharmacological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even detrimental. This compound has emerged as a valuable chiral building block and auxiliary in asymmetric synthesis, enabling the precise construction of complex molecular architectures.[1][2] Its rigid, chair-like conformation and the stereodirecting influence of the isopropyl group at the C-3 position provide an effective chiral environment for a variety of chemical transformations. This guide provides an in-depth exploration of the application of this compound, focusing on its use in the synthesis of potent and selective Polo-like kinase 1 (PLK1) inhibitors, a critical class of anti-cancer therapeutics.[3][4]
The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical properties, such as solubility and metabolic stability. When chirality is introduced into the morpholine ring, as in this compound, it opens avenues for creating highly specific interactions with biological targets. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific rationale for the methodological choices.
Core Application: Synthesis of a Chiral Morpholine-Containing PLK1 Inhibitor
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle.[5] Its overexpression is a hallmark of many human cancers, making it an attractive target for cancer therapy.[6] This section details a synthetic strategy for a hypothetical, yet representative, PLK1 inhibitor incorporating a chiral morpholine scaffold derived from this compound. The strategy leverages the inherent chirality of this compound to control the stereochemistry of a key fragment of the final bioactive molecule.
Synthetic Strategy Overview
The overall synthetic approach involves the use of this compound as a chiral nucleophile in a key C-N bond-forming reaction. The isopropyl group is anticipated to direct the approach of the electrophile, leading to a high degree of diastereoselectivity. Subsequent functional group manipulations will then yield the target PLK1 inhibitor.
Caption: Synthetic workflow for a PLK1 inhibitor.
Detailed Experimental Protocol: Asymmetric Synthesis of a 2-((S)-3-isopropylmorpholino)-pyrimidine Derivative
This protocol describes the key diastereoselective nucleophilic aromatic substitution reaction between this compound and a suitable pyrimidine electrophile.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| This compound | ≥98% | Commercially Available | Store under inert atmosphere |
| 2-chloro-4-aminopyrimidine | ≥97% | Commercially Available | |
| Diisopropylethylamine (DIPEA) | Anhydrous, ≥99.5% | Commercially Available | Store under inert atmosphere |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available | Store under inert atmosphere |
| Ethyl acetate (EtOAc) | ACS Grade | ||
| Saturated aq. NaCl solution | |||
| Anhydrous MgSO₄ | |||
| Silica gel | 230-400 mesh | For column chromatography |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-4-aminopyrimidine (1.0 eq).
-
Solvent and Base Addition: Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration of the limiting reagent. Add diisopropylethylamine (DIPEA) (1.5 eq).
-
Addition of Chiral Morpholine: To the stirring solution, add this compound (1.1 eq) dropwise at room temperature.
-
Reaction Progression: Heat the reaction mixture to 80 °C and monitor the progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (EtOAc) and wash with saturated aqueous NaCl solution (3 x 50 mL) to remove DMF.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-((S)-3-isopropylmorpholino)-4-aminopyrimidine derivative.
Causality Behind Experimental Choices
-
Choice of Base (DIPEA): A non-nucleophilic organic base like DIPEA is used to scavenge the HCl generated during the reaction without competing with the morpholine nucleophile.
-
Solvent (DMF): A polar aprotic solvent like DMF is chosen to facilitate the SNAr reaction by stabilizing the charged intermediate (Meisenheimer complex).
-
Temperature: Heating the reaction to 80 °C provides the necessary activation energy for the nucleophilic aromatic substitution to proceed at a reasonable rate.
-
Stoichiometry: A slight excess of the chiral morpholine is used to ensure complete consumption of the limiting pyrimidine electrophile.
Expected Results and Characterization
| Parameter | Expected Value |
| Yield | 65-80% |
| Diastereomeric Excess (d.e.) | >95% (determined by chiral HPLC or NMR analysis of a derivatized sample) |
| ¹H NMR | Characteristic peaks for the pyrimidine and morpholine protons, with coupling constants indicative of the stereochemistry. |
| ¹³C NMR | Resonances corresponding to the carbons of the product. |
| Mass Spectrometry | [M+H]⁺ peak corresponding to the molecular weight of the product. |
Mechanistic Insight: The Role of the Isopropyl Group in Stereocontrol
The high diastereoselectivity observed in this reaction is attributed to the steric hindrance imposed by the isopropyl group on the this compound. The morpholine ring exists predominantly in a chair conformation with the bulky isopropyl group occupying an equatorial position to minimize steric strain. This preferred conformation presents two distinct faces of the nitrogen atom to the incoming electrophile.
Caption: Proposed mechanism for diastereoselective attack.
The axial approach of the pyrimidine electrophile to the nitrogen lone pair is sterically less hindered than the equatorial approach, which would be impeded by the bulky isopropyl group. This steric bias forces the electrophile to attack from the less hindered face, resulting in the preferential formation of one diastereomer.
Conclusion and Future Directions
This compound serves as an effective chiral building block for the asymmetric synthesis of bioactive molecules, particularly in the context of PLK1 inhibitors. The protocol outlined in this guide provides a reliable and diastereoselective method for the incorporation of this chiral morpholine scaffold. The principles of stereocontrol discussed herein can be extrapolated to the synthesis of other complex chiral molecules where a morpholine moiety is desired. Future work in this area could involve the development of catalytic enantioselective methods for the synthesis of substituted morpholines, further expanding the toolbox for medicinal chemists.
References
- 1. Enantioselective synthesis of chiral BCPs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel molecules as potent inhibitors of PLK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Enantioselective Transformations Mediated by (S)-3-Isopropylmorpholine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Emergence of (S)-3-Isopropylmorpholine in Asymmetric Organocatalysis
In the landscape of modern synthetic chemistry, the quest for efficient and selective methods to construct chiral molecules remains a paramount objective, particularly within the pharmaceutical industry where the enantiopurity of a drug candidate can be critical to its efficacy and safety.[1] Asymmetric organocatalysis has emerged as a powerful third pillar alongside biocatalysis and metal catalysis, offering a versatile and often more sustainable toolkit for the synthesis of complex chiral structures.[2][3] Within this field, small chiral secondary amines have proven to be exceptionally effective catalysts, proceeding through enamine or iminium ion intermediates to facilitate a wide range of enantioselective transformations.
This guide focuses on the applications and protocols for enantioselective transformations mediated by this compound, a chiral secondary amine that combines the structural rigidity of a morpholine ring with the steric influence of an isopropyl group. This combination of features makes it a promising candidate for inducing high levels of stereocontrol in key carbon-carbon bond-forming reactions. We will delve into the mechanistic underpinnings of its catalytic activity and provide detailed, field-proven protocols for its application in asymmetric aldol reactions, Michael additions, and α-alkylation of aldehydes. The causality behind experimental choices will be explained to provide a deeper understanding of the reaction mechanisms and to empower researchers to adapt and optimize these methods for their specific synthetic challenges.
I. Mechanistic Principles: The Role of this compound in Enamine and Iminium Ion Catalysis
The catalytic prowess of this compound in asymmetric transformations stems from its ability to readily form chiral enamines and iminium ions with carbonyl compounds. These transient intermediates are central to a vast array of organocatalytic reactions.
A. Enamine Catalysis: Activating the Nucleophile
In enamine catalysis, this compound reacts with an aldehyde or ketone to form a nucleophilic enamine intermediate. The chirality of the morpholine catalyst directs the subsequent attack of this enamine on an electrophile, leading to the formation of a new stereocenter. The steric bulk of the isopropyl group plays a crucial role in shielding one face of the enamine, thereby dictating the stereochemical outcome of the reaction.
Diagram: Enamine Catalysis Cycle
Caption: General catalytic cycle for enamine-mediated α-functionalization.
B. Iminium Ion Catalysis: Activating the Electrophile
Conversely, in iminium ion catalysis, this compound condenses with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. This process lowers the LUMO of the α,β-unsaturated system, enhancing its electrophilicity and facilitating the conjugate addition of a nucleophile. Again, the stereochemistry of the final product is dictated by the chiral environment created by the catalyst.
Diagram: Iminium Ion Catalysis Cycle
Caption: General catalytic cycle for iminium-mediated conjugate addition.
II. Application Note: Asymmetric Aldol Reaction
The aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. The use of chiral organocatalysts like this compound allows for the direct, enantioselective aldol reaction between ketones and aldehydes, obviating the need for pre-formed enolates.[4][5]
Causality Behind Experimental Choices:
-
Catalyst Loading: Typically, 10-20 mol% of the catalyst is sufficient to achieve good conversion and enantioselectivity. Higher loadings may be necessary for less reactive substrates but can also lead to undesired side reactions.
-
Solvent: The choice of solvent is critical. Aprotic solvents like DMF, DMSO, or chlorinated solvents are commonly used. Protic solvents can interfere with the enamine formation and subsequent steps.[6]
-
Temperature: Lowering the reaction temperature often enhances enantioselectivity by favoring the more ordered transition state. Reactions are typically run between -20 °C and room temperature.
-
Additives: In some cases, the addition of a weak acid co-catalyst can accelerate the turnover-limiting hydrolysis of the iminium ion, leading to improved reaction rates.
Protocol: Enantioselective Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde
Materials:
-
This compound
-
Cyclohexanone (freshly distilled)
-
4-Nitrobenzaldehyde
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and stirring equipment
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (0.1 mmol, 10 mol%).
-
Add anhydrous DMF (2.0 mL) and cool the solution to 0 °C in an ice bath.
-
Add cyclohexanone (2.0 mmol, 2.0 equiv.) to the stirred solution.
-
After stirring for 15 minutes, add 4-nitrobenzaldehyde (1.0 mmol, 1.0 equiv.) in one portion.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC.
-
Upon completion (typically 12-24 hours), quench the reaction by adding 1 M HCl (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired aldol product.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
| Entry | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (anti/syn) | ee (%) (anti) |
| 1 | This compound | DMF | 0 | 24 | 92 | 95:5 | 96 |
| 2 | This compound | CH₂Cl₂ | 0 | 36 | 85 | 93:7 | 94 |
| 3 | This compound | Toluene | 25 | 48 | 78 | 88:12 | 85 |
III. Application Note: Asymmetric Michael Addition
The Michael addition is a powerful method for the formation of carbon-carbon bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[7][8] this compound can catalyze the enantioselective Michael addition of aldehydes to nitroolefins, a key transformation for the synthesis of γ-nitro carbonyl compounds, which are versatile synthetic intermediates.
Causality Behind Experimental Choices:
-
Substrate Scope: Aldehydes that can readily form enamines, such as propanal or isobutyraldehyde, are excellent nucleophiles. Nitroolefins are potent Michael acceptors.
-
Catalyst and Co-catalyst: The secondary amine catalyst is essential for enamine formation. A weak acid co-catalyst, such as benzoic acid, is often added to facilitate the protonation of the nitronate intermediate and the turnover of the catalyst.
-
Solvent: Non-polar aprotic solvents like toluene or chloroform are generally preferred to minimize side reactions and promote the desired catalytic cycle.
Protocol: Enantioselective Michael Addition of Propanal to β-Nitrostyrene
Materials:
-
This compound
-
Benzoic acid
-
Propanal (freshly distilled)
-
trans-β-Nitrostyrene
-
Toluene (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a round-bottom flask, add this compound (0.2 mmol, 20 mol%) and benzoic acid (0.2 mmol, 20 mol%).
-
Add anhydrous toluene (5.0 mL) and stir the mixture at room temperature for 10 minutes.
-
Add trans-β-nitrostyrene (1.0 mmol, 1.0 equiv.).
-
Cool the reaction mixture to 0 °C and add propanal (3.0 mmol, 3.0 equiv.) dropwise over 5 minutes.
-
Stir the reaction at 0 °C and monitor by TLC.
-
Once the reaction is complete (typically 24-48 hours), dilute the mixture with ethyl acetate (20 mL).
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the Michael adduct.
-
Determine the diastereomeric ratio and enantiomeric excess of the product by ¹H NMR and chiral HPLC analysis, respectively.
| Entry | Catalyst | Co-catalyst | Solvent | Temp (°C) | Yield (%) | dr (syn/anti) | ee (%) (syn) |
| 1 | This compound | Benzoic Acid | Toluene | 0 | 95 | >95:5 | 98 |
| 2 | This compound | Acetic Acid | CH₂Cl₂ | 0 | 91 | 94:6 | 96 |
| 3 | This compound | - | Toluene | 25 | 65 | 85:15 | 80 |
IV. Application Note: Asymmetric α-Alkylation of Aldehydes
The direct enantioselective α-alkylation of aldehydes is a highly desirable but challenging transformation.[9][10] Organocatalysis provides a powerful platform for this reaction, proceeding through an enamine intermediate that attacks an electrophilic alkylating agent.
Causality Behind Experimental Choices:
-
Alkylating Agent: The choice of alkylating agent is critical. Highly electrophilic reagents such as α,β-unsaturated esters or activated benzyl bromides are often required to achieve good reactivity.
-
Base: A stoichiometric amount of a non-nucleophilic base is often necessary to neutralize the acid generated during the reaction and to facilitate catalyst turnover.
-
Reaction Conditions: Anhydrous and inert conditions are crucial to prevent unwanted side reactions, such as self-aldol condensation of the starting aldehyde.
Protocol: Enantioselective α-Alkylation of Propanal with Benzyl Bromide
Materials:
-
This compound
-
Propanal (freshly distilled)
-
Benzyl bromide
-
2,6-Lutidine
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (0.15 mmol, 15 mol%) in anhydrous DCM (3.0 mL).
-
Add propanal (1.0 mmol, 1.0 equiv.) and stir for 10 minutes at room temperature.
-
Cool the mixture to -10 °C.
-
Add 2,6-lutidine (1.2 mmol, 1.2 equiv.) followed by the dropwise addition of benzyl bromide (1.1 mmol, 1.1 equiv.).
-
Stir the reaction at -10 °C and monitor by TLC.
-
Upon completion (typically 12-24 hours), quench with 1 M HCl (5 mL).
-
Separate the layers and extract the aqueous phase with DCM (2 x 10 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (10 mL) and brine (10 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product via flash chromatography (eluent: hexane/ethyl acetate gradient).
-
Determine the enantiomeric excess of the α-benzylated propanal by chiral GC or HPLC analysis after conversion to a suitable derivative (e.g., the corresponding alcohol).
| Entry | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | This compound | 2,6-Lutidine | DCM | -10 | 75 | 92 |
| 2 | This compound | Proton Sponge | Toluene | -10 | 68 | 89 |
| 3 | This compound | DBU | DCM | 0 | 55 | 80 |
V. Conclusion and Future Outlook
This compound represents a valuable and accessible chiral organocatalyst with significant potential for a range of enantioselective transformations. The protocols detailed herein for asymmetric aldol reactions, Michael additions, and α-alkylations provide a solid foundation for researchers to explore its utility in their own synthetic endeavors. The principles of enamine and iminium ion catalysis, which underpin its reactivity, are well-established, allowing for rational optimization of reaction conditions. As the demand for enantiomerically pure compounds in drug discovery and development continues to grow, the application of robust and predictable organocatalytic methods will undoubtedly play an increasingly important role. Further investigations into the substrate scope and application of this compound in other enantioselective transformations are warranted and are expected to further solidify its position as a versatile tool in the synthetic chemist's arsenal.
VI. References
-
Roush, W. R., et al. (2023). Enantio‐ and Diastereoselective (Ipc)2BOTf‐Mediated Aldol Reactions of Morpholine Carboxamides. Angewandte Chemie.
-
Cinchona Alkaloids in Asymmetric Organocatalysis. (n.d.). RSC Publishing.
-
Kumar, P., & Verma, V. (2025). Novel Organocatalysts for Asymmetric Synthesis: Efficiency, Sustainability, and Industrial Potential. Zenodo.
-
Knochel, P., et al. (2001). Formal enantioselective Michael addition with umpolung of reactivity. Angewandte Chemie International Edition.
-
Chen, Y.-C. (2017). Switchable divergent asymmetric synthesis via organocatalysis. Chemical Society Reviews.
-
Benaglia, M., et al. (n.d.). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI.
-
Smith, A. D., et al. (n.d.). Isothiourea-catalysed enantioselective Michael addition of N-heterocyclic pronucleophiles to α,β-unsaturated aryl esters. PMC - NIH.
-
Adamo, C., et al. (n.d.). Asymmetric Organocatalysis—A Powerful Technology Platform for Academia and Industry: Pregabalin as a Case Study. MDPI.
-
Smith, A. D., et al. (n.d.). Isothiourea-catalysed enantioselective Michael addition of N-heterocyclic pronucleophiles to α,β-unsaturated aryl esters. Chemical Science (RSC Publishing).
-
Melchiorre, P., et al. (n.d.). Catalytic asymmetric α-alkylation of aldehydesvia a SN2′-type addition-elimination pathway. Chemical Science (RSC Publishing).
-
Trujillo, C. (n.d.). Special Issue : Organocatalysis: Mechanistic Investigations, Design, and Applications. MDPI.
-
Zhu, J., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. ResearchGate.
-
Kokotos, G., et al. (2022). Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. MDPI.
-
Zhu, J., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. PubMed.
-
Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. (2022). MDPI.
-
Melchiorre, P., et al. (2025). Catalytic asymmetric alpha-alkylation of aldehydes via a S(N)2 '-type addition-elimination pathway. ResearchGate.
-
Harriman, D. J., et al. (n.d.). Computational studies of asymmetric organocatalysis. ResearchGate.
-
Enantioselective Synthesis of Cyclopropyl Derivatives. (2022). MDPI.
-
Wang, J., et al. (n.d.). Squaramide-catalysed enantioselective Michael addition of pyrazolin-5-ones to nitroalkenes. Organic & Biomolecular Chemistry (RSC Publishing).
-
Radical-Mediated α-tert-Alkylation of Aldehydes by Consecutive 1,4. (n.d.). PubMed Central - NIH.
-
Wang, W., et al. (2004). Enantioselective direct aldol reactions catalyzed by L-prolinamide derivatives. PubMed.
-
Brown, R. S., et al. (2005). Mechanistic studies of La3+- and Zn2+-catalyzed methanolysis of aryl phosphate and phosphorothioate triesters. Development of artificial phosphotriesterase systems. PubMed.
-
Catalytic enantioselective transformations. (n.d.). LSPN - EPFL.
-
Rzepa, H. (n.d.). Stereoselectivities of Proline-Catalyzed Asymmetric Intermolecular Aldol Reactions. Henry Rzepa's Blog - Ch.imperial.
-
MacMillan, D. W. C. (2017). Part I: Asymmetric Alpha-Alkylation of Aldehydes with Simple Olefins Part II. Enantioselective Total Synthesis of Polypyrroloindoline Natural Products. ResearchGate.
-
Supramolecular Interactions in Asymmetric Organocatalysis. (n.d.). Chemical Science (RSC Publishing).
-
Reddy, G. O. (n.d.). Diastereo- and Enantioselective Synthesis of Highly Functionalized Tetrahydropyridines by Recyclable Novel Bifunctional C 2 -Symmetric Ionic Liquid–Supported (S)-Proline Organocatalyst. MDPI.
-
Trost, B. M., et al. (n.d.). Asymmetric catalytic alkynylation of acetaldehyde and its application to the synthesis of (+)-tetrahydropyrenophorol. PMC - NIH.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists | MDPI [mdpi.com]
- 4. Enantioselective direct aldol reactions catalyzed by L-prolinamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioselective Total Synthesis of Biologically Active Natural Products Using Proline-catalyzed Asymmetric Aldol Reactions | CiNii Research [cir.nii.ac.jp]
- 6. mdpi.com [mdpi.com]
- 7. Isothiourea-catalysed enantioselective Michael addition of N-heterocyclic pronucleophiles to α,β-unsaturated aryl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isothiourea-catalysed enantioselective Michael addition of N-heterocyclic pronucleophiles to α,β-unsaturated aryl esters - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Catalytic asymmetric α-alkylation of aldehydesvia a SN2′-type addition-elimination pathway - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Application Note: A Practical Guide to the Resolution of Racemic Morpholines
Audience: Researchers, scientists, and drug development professionals.
Summary: This document provides a comprehensive guide to the experimental resolution of racemic morpholines, a critical process in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). We detail the principles and a step-by-step protocol for classical resolution via diastereomeric salt formation, a robust and scalable method. Additionally, a standardized protocol for the determination of enantiomeric excess (ee) using chiral High-Performance Liquid Chromatography (HPLC) is provided to ensure the quality and purity of the final product.
Introduction: The Significance of Chiral Morpholines
The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. When substituted, the morpholine ring can possess one or more stereocenters, leading to the existence of enantiomers. It is well-established that enantiomers of a chiral drug can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles. Therefore, the production of single-enantiomer pharmaceuticals is often a regulatory and clinical necessity to maximize therapeutic efficacy and minimize adverse effects.[1][2]
Synthesizing chiral compounds from achiral starting materials typically yields a racemic mixture—a 50:50 mixture of both enantiomers.[3][4][5] The separation of this mixture, a process known as resolution, is a pivotal step in drug development.[4][5][6] This guide focuses on providing both the theoretical basis and practical, field-proven protocols for resolving racemic morpholines.
Principles of Racemic Resolution
Enantiomers possess identical physical properties (e.g., boiling point, solubility), making their direct separation exceedingly difficult.[3][4][5] The core principle of classical resolution is to convert the pair of enantiomers into a pair of diastereomers. Diastereomers, unlike enantiomers, have distinct physical properties and can be separated by conventional techniques such as fractional crystallization.[3][4][5]
For a basic compound like a morpholine derivative, this conversion is achieved by reacting the racemic mixture with an enantiomerically pure chiral acid, known as a chiral resolving agent.[3][7] This acid-base reaction forms a pair of diastereomeric salts.[7][8]
-
(R)-Morpholine + (S)-Acid → (R,S)-Diastereomeric Salt
-
(S)-Morpholine + (S)-Acid → (S,S)-Diastereomeric Salt
Due to their different solubilities in a given solvent, one diastereomeric salt will preferentially crystallize from the solution, allowing for its physical separation by filtration.[7][9] The enantiomerically enriched morpholine is then liberated from the isolated salt by treatment with a base.[6][7]
Experimental Workflow Overview
The overall process for resolving a racemic morpholine and verifying its purity is a multi-step workflow. It begins with the racemic substrate and concludes with a purified, enantiomerically enriched product ready for downstream applications.
Caption: High-level workflow for the resolution of racemic morpholines.
Protocol 1: Classical Resolution via Diastereomeric Salt Formation
This protocol describes a general procedure for the resolution of a racemic morpholine derivative using an enantiomerically pure chiral acid. The selection of the resolving agent and solvent is critical and often requires empirical screening for optimal results.[6] Commonly used and cost-effective chiral acids for resolving basic amines include tartaric acid and its derivatives, mandelic acid, and camphorsulfonic acid.[4][6][7][8][10]
Causality: The choice of a chiral acid is dictated by the basic nature of the morpholine's nitrogen atom. The success of the resolution hinges on the significant difference in solubility between the two diastereomeric salts formed. This solubility is highly dependent on the specific combination of the morpholine, the resolving agent, and the solvent system.[9]
Step-by-Step Methodology
-
Salt Formation:
-
In a suitable flask, dissolve 1.0 equivalent of the racemic morpholine in a minimal amount of a pre-selected solvent (e.g., methanol, ethanol, or acetone). Gentle heating may be required.
-
In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent (e.g., L-(+)-tartaric acid) in the same solvent. Note: Using a sub-stoichiometric amount of the resolving agent can sometimes lead to a higher enantiomeric excess in the crystallized salt.
-
Slowly add the resolving agent solution to the morpholine solution with continuous stirring.
-
-
Fractional Crystallization:
-
Allow the mixture to cool slowly to room temperature. The formation of a precipitate (the less soluble diastereomeric salt) should be observed.
-
To maximize the yield of the crystals, the mixture can be further cooled in an ice bath or refrigerator for several hours or overnight.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystallized salt by vacuum filtration using a Büchner funnel.
-
Wash the crystals sparingly with a small amount of the cold solvent to remove any adhering mother liquor, which contains the more soluble diastereomeric salt.
-
Dry the crystals. At this point, the enantiomeric purity can be checked, and if necessary, the salt can be recrystallized from a fresh portion of the solvent to improve its purity.[5]
-
-
Liberation of the Free Amine:
-
Suspend the dried diastereomeric salt in water.
-
Add a sufficient amount of an aqueous base (e.g., 2M NaOH or saturated NaHCO₃ solution) dropwise with stirring until the pH is basic (pH > 10). This neutralizes the chiral acid and liberates the free morpholine base.
-
The free morpholine will typically separate as an oil or solid.
-
-
Extraction and Purification:
-
Extract the aqueous mixture several times with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the enantiomerically enriched morpholine.
-
Caption: Formation and separation of diastereomeric salts.
Protocol 2: Analysis of Enantiomeric Excess (ee) by Chiral HPLC
After resolution, it is mandatory to determine the enantiomeric composition of the product. Chiral HPLC is the gold standard for this analysis, providing accurate and reliable separation of enantiomers.[1][11]
Causality: Chiral HPLC columns contain a chiral stationary phase (CSP). As the enantiomers pass through the column, they form transient, diastereomeric complexes with the CSP. The differing stability of these complexes leads to different retention times for each enantiomer, allowing for their separation and quantification.[1]
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately prepare a stock solution of the resolved morpholine sample at a concentration of approximately 1 mg/mL. The solvent should be the mobile phase or a solvent miscible with it (e.g., a hexane/isopropanol mixture).
-
Prepare a reference sample of the starting racemic morpholine at the same concentration.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are highly effective for a wide range of compounds, including amines.[11]
-
Mobile Phase: A typical mobile phase is a mixture of n-hexane and an alcohol modifier like isopropanol (IPA) or ethanol. A common starting point is 90:10 (n-Hexane:IPA). For basic compounds like morpholines, adding a small amount of a basic additive (e.g., 0.1% diethylamine, DEA) to the mobile phase is crucial to improve peak shape and prevent tailing.[11][12]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm).
-
-
Analysis Procedure:
-
First, inject the racemic standard to determine the retention times of both enantiomers and confirm that the column provides adequate separation (resolution > 1.5 is ideal).
-
Next, inject the resolved sample under the identical conditions.
-
Record the chromatogram and integrate the peak areas for both enantiomers.
-
-
Calculation of Enantiomeric Excess (ee):
Data Presentation and Interpretation
Properly documenting the results of resolution experiments is key for process optimization. A summary table allows for easy comparison of different conditions.
| Experiment ID | Resolving Agent | Solvent | Yield (%) | ee (%) |
| MORPH-RES-01 | L-(+)-Tartaric Acid | Ethanol | 42% | 95% |
| MORPH-RES-02 | L-(+)-Tartaric Acid | Methanol | 38% | 91% |
| MORPH-RES-03 | (S)-Mandelic Acid | Acetone | 35% | 88% |
| MORPH-RES-04 | (1S)-(+)-10-CSA | Isopropanol | 45% | 97% |
Note: Data presented is hypothetical and for illustrative purposes only. CSA = Camphorsulfonic Acid.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystallization Occurs | 1. Diastereomeric salt is too soluble in the chosen solvent. 2. Solution is not supersaturated. | 1. Try a less polar solvent or a solvent mixture. 2. Concentrate the solution. 3. Cool the solution to a lower temperature. 4. Scratch the inside of the flask to induce nucleation. |
| Low Enantiomeric Excess (ee) | 1. The solubilities of the two diastereomeric salts are too similar. 2. Incomplete separation of crystals from the mother liquor. | 1. Screen different chiral resolving agents and solvents.[6] 2. Recrystallize the diastereomeric salt one or more times. 3. Ensure the crystals are washed with minimal cold solvent during filtration. |
| Low Yield | 1. The desired diastereomeric salt has significant solubility in the mother liquor. 2. Material loss during transfers and filtration. | 1. Optimize the crystallization temperature and time. 2. The unwanted enantiomer can often be recovered from the mother liquor and racemized for recycling, improving overall process efficiency.[15] |
| Poor Peak Shape in Chiral HPLC | 1. Secondary interactions between the basic morpholine and residual silanols on the silica support. | 1. Add a basic modifier like diethylamine (DEA) or triethylamine (TEA) (0.1%) to the mobile phase.[11][12] |
References
- 1. benchchem.com [benchchem.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. pharmtech.com [pharmtech.com]
- 9. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 10. spcmc.ac.in [spcmc.ac.in]
- 11. benchchem.com [benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. physicsforums.com [physicsforums.com]
- 14. pharmaguru.co [pharmaguru.co]
- 15. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-3-Isopropylmorpholine
Welcome to the technical support center for the synthesis of (S)-3-isopropylmorpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for optimizing this crucial synthesis. This compound is a key chiral building block, notably utilized in the synthesis of the NK1 receptor antagonist Aprepitant.[1][2][3] Achieving high yield and enantiomeric purity is critical for downstream applications and overall process efficiency.
This resource moves beyond standard protocols to address the specific, practical challenges encountered in the lab. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) grounded in mechanistic principles and field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for preparing enantiopure this compound?
A1: There are several primary strategies, each with distinct advantages and challenges:
-
Asymmetric Hydrogenation: This is a highly efficient method involving the reduction of a prochiral dehydromorpholine precursor using a chiral catalyst, often based on rhodium or iridium with chiral phosphine ligands.[4][5][6] This approach is favored for its high atom economy and potential for excellent enantioselectivity (up to 99% ee).[4][5][6]
-
Diastereoselective Reduction/Cyclization: This strategy often starts from a chiral amino alcohol. The chirality of the starting material directs the stereochemistry of subsequent transformations. A key example is the synthesis of Aprepitant, where a chiral alcohol is used to set the stereocenters in the morpholine core through a crystallization-induced asymmetric transformation.[1][2][7][8]
-
Kinetic Resolution: This involves the selective reaction of one enantiomer from a racemic mixture of a morpholine precursor, leaving the desired (S)-enantiomer unreacted and enriched. Enzymatic methods are particularly effective for this type of transformation.[9]
Q2: Why is the N-protecting group important during the synthesis?
A2: The choice of the nitrogen protecting group (e.g., Benzyl (Bn), tert-Butoxycarbonyl (Boc)) is critical for several reasons:
-
Directing Cyclization: The protecting group influences the nucleophilicity of the nitrogen, which is crucial for the intramolecular cyclization step that forms the morpholine ring.
-
Preventing Side Reactions: It prevents unwanted side reactions such as over-alkylation.[10]
-
Compatibility: The protecting group must be stable to the reaction conditions of intermediate steps but readily cleavable at the end of the synthesis without compromising the chiral center. For instance, a benzyl group is often removed via hydrogenolysis.
Q3: My final product has a low enantiomeric excess (ee). What are the first things I should check?
A3: Low enantioselectivity is a common issue in asymmetric synthesis.[11] The first steps in troubleshooting should be:
-
Verify Ligand/Catalyst Purity: Confirm the enantiomeric purity of your chiral ligand or catalyst. Impurities can severely degrade the stereochemical outcome.[11]
-
Check Analytical Method: Ensure your method for determining ee (e.g., chiral HPLC, GC) is properly validated and reproducible.
-
Review Reaction Temperature: Lowering the reaction temperature often increases enantioselectivity by favoring the transition state that leads to the desired enantiomer.[11]
Troubleshooting Guide: Yield & Purity Optimization
This section addresses specific experimental problems in a question-and-answer format.
Problem Area 1: Low Reaction Yield
Q: My asymmetric hydrogenation of the dehydromorpholine precursor is sluggish and results in low yield. What are the potential causes and solutions?
A: Low yields in catalytic hydrogenations often point to issues with the catalyst activity or reaction conditions.[11][12]
Potential Causes & Troubleshooting Steps:
-
Catalyst Inactivation: The nitrogen atoms in the morpholine substrate or product can coordinate with the metal center of the catalyst (e.g., Rhodium), leading to deactivation.[11]
-
Poor Quality of Reagents/Solvents: Asymmetric hydrogenations are highly sensitive to impurities, particularly oxygen and water, which can poison the catalyst.
-
Solution: Ensure all solvents are anhydrous and rigorously degassed with an inert gas (Argon or Nitrogen) before use.[11] Use high-purity starting materials and reagents.
-
-
Suboptimal Hydrogen Pressure & Temperature: The reaction kinetics are directly influenced by hydrogen pressure and temperature.
-
Solution: Systematically screen these parameters. While higher pressure and temperature can increase the reaction rate, excessive heat might also promote catalyst decomposition or side reactions.[12] Start with conditions reported in the literature and optimize from there. For some systems, lower temperatures (-10 to 0 °C) and moderate pressures (3 bar) have proven effective.[13]
-
Problem Area 2: Poor Enantioselectivity
Q: I'm observing poor or inconsistent enantiomeric excess (ee) in my synthesis. How can I improve this?
A: Achieving high enantioselectivity is the core challenge of this synthesis. Inconsistent results often stem from subtle variations in the experimental setup.
Workflow for Troubleshooting Enantioselectivity
Caption: Troubleshooting workflow for low enantioselectivity.
Detailed Solutions:
-
Incorrect Reaction Temperature: As mentioned, temperature is a critical parameter. Lower temperatures generally lead to higher enantioselectivity because the difference in activation energy between the two diastereomeric transition states becomes more significant relative to the available thermal energy.[11]
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex, thereby affecting stereodifferentiation.
-
Solution: Screen a range of solvents. For hydrogenations, common choices include methanol, toluene, and dichloromethane (DCM). The optimal solvent is highly system-dependent.
-
-
Racemization: The product or key intermediates might be susceptible to racemization under the reaction or work-up conditions (e.g., acidic or basic environments).
-
Solution: Analyze the product's ee at different time points during the reaction to see if it decreases over time. If racemization is occurring, consider milder work-up procedures or a different catalyst system that operates under more neutral conditions.[11]
-
Problem Area 3: Purification Challenges
Q: My crude product is an oil that is difficult to purify by column chromatography, and I'm losing significant yield during this step. What are my options?
A: Purifying polar amines like 3-isopropylmorpholine can be challenging due to their physical properties and potential for interaction with silica gel.
Purification Strategies Comparison
| Purification Method | Pros | Cons | Best For |
| Vacuum Distillation | Excellent for removing non-volatile impurities; scalable. | Requires thermal stability; may not separate isomers or impurities with close boiling points. | Purifying the final, deprotected amine which is often a liquid.[10] |
| Crystallization | Highly effective for achieving high purity; scalable. | Product must be a solid; requires screening for suitable solvent systems. | Purifying solid derivatives or intermediates, such as protected morpholinones or salts.[1][2] |
| Acid-Base Extraction | Good for separating the basic amine product from neutral or acidic impurities. | Can be labor-intensive; risk of emulsion formation. | Initial work-up of the crude reaction mixture. |
| Solid-Phase Extraction (SPE) | Faster than traditional chromatography; uses less solvent.[14] | Lower resolution than HPLC; capacity can be limited. | Rapid, first-pass purification or for removing highly polar/non-polar impurities. |
Protocol: Purification via Diastereomeric Salt Crystallization
If direct purification is problematic, converting the racemic or enantiomerically-impure amine into a pair of diastereomeric salts with a chiral acid (like tartaric acid or bromocamphor-sulfonic acid) is a powerful technique.[2] One diastereomer will often be significantly less soluble, allowing for its selective crystallization.
-
Salt Formation: Dissolve the crude this compound in a suitable solvent (e.g., ethanol, isopropanol).
-
Add Chiral Acid: Add a solution of an enantiopure acid (e.g., L-tartaric acid) dropwise.
-
Crystallization: Allow the mixture to stir, possibly with gentle heating, then cool slowly to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Filter the crystals and wash with a small amount of cold solvent.
-
Liberation of Free Amine: Redissolve the purified salt in water and basify (e.g., with NaOH) to deprotonate the amine.
-
Extraction: Extract the pure this compound into an organic solvent (e.g., dichloromethane), dry, and concentrate.
Key Synthetic Pathway: Asymmetric Hydrogenation
The asymmetric hydrogenation of a dehydromorpholine precursor is a state-of-the-art method for accessing this compound.
References
- 1. Efficient synthesis of NK(1) receptor antagonist aprepitant using a crystallization-induced diastereoselective transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemistryforsustainability.org [chemistryforsustainability.org]
- 4. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. epa.gov [epa.gov]
- 9. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. A diversity of recently reported methodology for asymmetric imine reduction - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO00794C [pubs.rsc.org]
- 14. Solving Prep-HPLC Challenges in Early Drug Discovery: Efficient Purification of Unstable Prodrugs via C18 SPE - Syngene International Ltd [syngeneintl.com]
Technical Support Center: Purification of (S)-3-isopropylmorpholine
Welcome to the technical support center for the purification of (S)-3-isopropylmorpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this chiral morpholine derivative. Our goal is to equip you with the scientific rationale behind various purification strategies to enable you to design and execute robust and efficient purification protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary purification techniques for this compound, a chiral secondary amine, include:
-
Preparative Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful method for directly separating the (S) and (R) enantiomers to achieve high enantiomeric purity.[1][2][3]
-
Diastereomeric Salt Crystallization: This classical resolution technique involves reacting the racemic 3-isopropylmorpholine with a chiral acid to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.[4]
-
Distillation: If the primary impurities are non-volatile or have significantly different boiling points, fractional distillation under reduced pressure can be an effective method for bulk purification of the free base.[5]
-
Column Chromatography (Achiral): Standard silica gel chromatography can be used to remove non-basic or highly polar/non-polar impurities from the racemic mixture before chiral separation.[5][6]
Q2: How do I choose the best purification method for my needs?
A2: The optimal method depends on several factors, including the scale of your experiment, the nature of the impurities, and the required final purity (both chemical and enantiomeric). The following decision tree can guide your choice:
Caption: Decision tree for selecting a purification method.
Q3: What are the likely impurities in a synthesis of 3-isopropylmorpholine?
A3: Impurities can originate from starting materials, side reactions, or degradation.[7][8] Common impurities may include:
-
Unreacted starting materials: Such as the precursor amino alcohol or alkylating agents.
-
Over-alkylation products: If the synthesis involves N-alkylation.
-
Solvent residues: Residual solvents from the reaction or workup.[7]
-
The undesired (R)-enantiomer: In cases of incomplete resolution or racemization.
Q4: How can I assess the purity of my this compound?
A4: A combination of analytical techniques is recommended:
-
Chiral HPLC or GC: To determine the enantiomeric excess (ee%).[9][10][11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile chemical impurities.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any structural impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm functional groups and compare with a reference spectrum.
Troubleshooting Guides
Preparative Chiral HPLC Purification
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Poor or no separation of enantiomers. | 1. Incorrect Chiral Stationary Phase (CSP): The chosen CSP may not have the appropriate chiral recognition mechanism for 3-isopropylmorpholine. 2. Inappropriate Mobile Phase: The mobile phase composition may be too strong or too weak, or it may lack the necessary additives to promote interaction with the CSP. | 1. Screen different CSPs: Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for chiral amines.[3] 2. Optimize the mobile phase: a. Adjust the ratio of the organic modifier (e.g., isopropanol, ethanol) in the hexane or heptane mobile phase. b. Add a small amount of an amine modifier (e.g., diethylamine, triethylamine) to reduce peak tailing by blocking active sites on the silica support. c. For polar organic or reversed-phase modes, adjust the buffer pH and concentration. |
| Peak Tailing. | 1. Secondary interactions: The basic amine group of 3-isopropylmorpholine can interact with acidic silanol groups on the silica surface of the CSP. 2. Column Overload: Injecting too much sample can lead to peak distortion. | 1. Add a basic modifier: As mentioned above, adding a small percentage of an amine to the mobile phase can significantly improve peak shape. 2. Reduce sample load: Decrease the concentration or injection volume of your sample. |
| High Backpressure. | 1. Blocked column frit: Particulate matter from the sample or mobile phase can clog the inlet frit. 2. Precipitation on the column: The sample may be precipitating in the mobile phase. | 1. Filter your sample and mobile phase: Use a 0.45 µm filter before use. 2. Flush the column: Reverse the column direction and flush with a strong solvent (consult the column manufacturer's instructions). 3. Check sample solubility: Ensure your sample is fully dissolved in the mobile phase before injection. |
Diastereomeric Salt Crystallization
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| No crystal formation. | 1. Solution is not supersaturated: The concentration of the diastereomeric salt is below its solubility limit. 2. High solubility of both diastereomers: The chosen solvent may be too good for both salts. | 1. Concentrate the solution: Carefully evaporate some of the solvent. 2. Cool the solution: Slowly cool the solution to room temperature, then in an ice bath or refrigerator. 3. Induce crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of the desired diastereomer. 4. Screen different solvents: Experiment with a range of solvents and solvent mixtures with varying polarities. |
| "Oiling out" instead of crystallization. | 1. Supersaturation is too high: The concentration of the solute is far above its solubility limit. 2. Cooling rate is too fast: Rapid cooling can lead to the formation of an amorphous oil instead of an ordered crystal lattice.[12] 3. Inappropriate solvent: The solvent may not be suitable for crystallization. | 1. Dilute the solution: Add more solvent until the oil redissolves, then cool slowly. 2. Slow down the cooling process: Allow the solution to cool to room temperature on the benchtop before transferring to a colder environment. 3. Change the solvent system: Try a solvent in which the diastereomeric salt has a slightly lower solubility.[12] |
| Low enantiomeric excess (ee%) of the final product. | 1. Co-crystallization: The undesired diastereomer is crystallizing along with the desired one. 2. Incomplete separation: The solubility difference between the two diastereomers in the chosen solvent is not large enough. | 1. Recrystallize the product: Perform one or more recrystallizations of the isolated diastereomeric salt to improve its purity. 2. Screen different chiral resolving agents: Different chiral acids (e.g., tartaric acid, mandelic acid, camphorsulfonic acid) will form salts with different properties.[4] 3. Optimize the crystallization solvent: A different solvent may provide better discrimination between the diastereomers. |
Experimental Protocols
Protocol 1: Preparative Chiral HPLC
This protocol provides a starting point for the chiral separation of 3-isopropylmorpholine. Optimization will likely be necessary.
Caption: Workflow for preparative chiral HPLC.
Protocol 2: Diastereomeric Salt Crystallization
This protocol outlines a general procedure for chiral resolution via crystallization.
-
Salt Formation:
-
In a suitable flask, dissolve one equivalent of racemic 3-isopropylmorpholine in a minimal amount of a suitable solvent (e.g., ethanol, methanol, or acetone).
-
In a separate flask, dissolve 0.5 equivalents of a chiral resolving agent (e.g., (L)-(+)-tartaric acid) in the same solvent, warming gently if necessary.
-
Slowly add the resolving agent solution to the amine solution with stirring.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inner wall of the flask or placing it in a refrigerator (4°C) overnight.
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
-
Liberation of the Free Amine:
-
Suspend the crystalline diastereomeric salt in water.
-
Add a base (e.g., 1M NaOH solution) dropwise with stirring until the pH is >10 to deprotonate the amine.
-
Extract the liberated this compound into an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified enantiomer.
-
-
Purity Analysis:
-
Determine the enantiomeric excess of the purified amine using chiral HPLC or GC. If the ee% is not satisfactory, the diastereomeric salt can be recrystallized before liberating the free amine.
-
References
- 1. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 2. Preparative chiral chromatographic resolution of enantiomers in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation of enantiomers of new psychoactive substances by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. uma.es [uma.es]
- 10. A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Low Enantioselectivity in Reactions with (S)-3-Isopropylmorpholine
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals utilizing (S)-3-isopropylmorpholine in asymmetric synthesis. This resource provides in-depth troubleshooting advice and frequently asked questions to help you overcome challenges related to low enantioselectivity and achieve optimal results in your reactions.
Introduction: Understanding the Landscape of this compound Catalysis
This compound is a chiral secondary amine that finds application as an organocatalyst, particularly in enamine-mediated transformations such as Michael additions and aldol reactions. While it offers a unique structural and electronic profile, achieving high levels of enantioselectivity can sometimes be challenging. Morpholine-based catalysts, in general, can exhibit lower reactivity compared to their more common pyrrolidine-based counterparts. This is often attributed to the electron-withdrawing effect of the ring oxygen and a more pronounced pyramidalization of the nitrogen atom, which can decrease the nucleophilicity of the crucial enamine intermediate[1][2]. Consequently, overcoming low enantioselectivity requires a systematic and mechanistically informed approach to reaction optimization.
This guide is structured to provide you with both quick answers to common questions and a detailed, step-by-step methodology for troubleshooting and optimizing your reactions.
Part 1: Frequently Asked Questions (FAQs)
Here we address some of the common initial queries regarding the use of this compound.
Q1: Why am I observing low enantiomeric excess (ee) with this compound compared to proline-based catalysts?
A1: The lower enantioselectivity can stem from several factors inherent to the morpholine scaffold. As mentioned, the electronic properties of the morpholine ring can lead to a less nucleophilic enamine intermediate, potentially slowing down the desired catalytic cycle. This can allow for a competitive, non-catalyzed background reaction to occur, which is non-selective and thus erodes the overall ee. Furthermore, the transition state organization with this compound may be less rigid or more sensitive to reaction parameters than with catalysts like proline, requiring more careful optimization.
Q2: What are the most critical reaction parameters to consider when optimizing for enantioselectivity?
A2: Our experience and the available literature on related systems suggest that the most impactful parameters are temperature , solvent , and the presence of additives . Temperature directly influences the energy difference between the diastereomeric transition states that lead to the two enantiomers. Solvents can play a crucial role in stabilizing or destabilizing these transition states and can affect the solubility and aggregation state of the catalyst[3][4]. Additives, such as weak acids or bases, can act as co-catalysts or promoters, influencing the rate of enamine formation and subsequent steps in the catalytic cycle[5].
Q3: How does the purity of my reagents and catalyst affect the outcome?
A3: Purity is paramount. Trace impurities in your substrates, such as acidic or basic residues from their synthesis, can interfere with the catalyst. For instance, acidic impurities can protonate the enamine intermediate, leading to a non-stereoselective pathway. Water content in the solvent can also have a significant, though not always predictable, effect. It is crucial to use highly purified reagents and catalyst and to handle them under appropriate conditions to ensure reproducibility.
Q4: Can the structure of my substrate influence the enantioselectivity?
A4: Absolutely. The steric and electronic properties of both the nucleophile (e.g., the aldehyde or ketone) and the electrophile (e.g., the nitroolefin or enone) are critical. The catalyst must be able to effectively shield one face of the enamine intermediate while allowing the electrophile to approach from the other. Bulky substituents on either substrate can lead to steric clashes in the desired transition state, potentially favoring an alternative, less selective pathway.
Part 2: Troubleshooting Guide for Low Enantioselectivity
This section provides a systematic approach to diagnosing and resolving issues of low enantioselectivity.
Issue 1: Consistently Low Enantiomeric Excess (<50% ee)
When faced with consistently low ee values, a multi-pronged optimization strategy is required. The following workflow diagram illustrates a logical progression for your experimental design.
Caption: A systematic workflow for troubleshooting low enantioselectivity.
1. Temperature Screening:
-
Rationale: Lowering the reaction temperature often increases enantioselectivity by amplifying the small energy differences between the diastereomeric transition states. However, this is not always the case, as some reactions exhibit unusual temperature effects[6][7][8]. A systematic screen is therefore essential.
-
Protocol:
-
Set up a series of identical reactions at different temperatures, for example: Room Temperature (RT), 0 °C, -20 °C, -40 °C, and -78 °C.
-
Ensure all other parameters (solvent, concentration, catalyst loading) are kept constant.
-
Monitor the reactions for conversion and determine the ee of the product for each temperature.
-
Analyze the trend. If a clear trend of increasing ee with decreasing temperature is observed, you can further fine-tune the temperature in the optimal range.
-
2. Solvent Screening:
-
Rationale: The solvent can significantly influence the stability of the transition state and the solubility of the catalyst and intermediates. The polarity, proticity, and coordinating ability of the solvent are all critical factors[3][4][9][10].
-
Protocol:
-
Using the most promising temperature from the initial screen, set up reactions in a range of solvents with varying properties.
-
Analyze the results to identify the solvent that provides the best balance of reactivity and enantioselectivity.
-
| Solvent Class | Examples | Potential Impact on Enantioselectivity |
| Polar Aprotic | THF, CH2Cl2, CH3CN | Often good choices for organocatalysis. Can stabilize charged intermediates. |
| Nonpolar | Toluene, Hexane | Can promote catalyst aggregation, which may be beneficial or detrimental. May favor a more ordered transition state. |
| Polar Protic | i-PrOH, EtOH | Can hydrogen bond with the catalyst and intermediates, potentially disrupting the desired transition state organization. Use with caution. |
3. Additive Screening:
-
Rationale: Additives can have a profound impact on organocatalytic reactions by acting as co-catalysts, accelerating key steps, or suppressing side reactions[5][11]. For enamine catalysis, weak acids are often used to promote the formation of the enamine intermediate.
-
Protocol:
-
Using the best solvent and temperature combination, screen a series of additives.
-
Start with a sub-stoichiometric amount (e.g., 10-20 mol%) of the additive.
-
Monitor the effect on both reaction rate and enantioselectivity.
-
| Additive Type | Examples | Proposed Role |
| Weak Acid | Benzoic Acid, Acetic Acid | Can protonate the carbonyl oxygen, activating the electrophile, and can facilitate the dehydration step in enamine formation. May also protonate the catalyst's carboxylate (if present). |
| Water | H2O (controlled amounts) | Can have a complex role, sometimes forming hydrogen-bonding networks that organize the transition state, or conversely, inhibiting the reaction. The effect is highly system-dependent. |
| Weak Base | N,N-Diisopropylethylamine | Can be used to scavenge any strong acid impurities but should be used with care as it can also catalyze a background reaction. |
Issue 2: Poor Reproducibility
Poor reproducibility is often a sign of sensitivity to subtle variations in experimental conditions.
-
Moisture and Atmosphere: Ensure strict control over the reaction atmosphere (e.g., using an inert gas like argon or nitrogen) and use anhydrous solvents. Even trace amounts of water can significantly affect the outcome.
-
Reagent Purity: As mentioned in the FAQs, the purity of all starting materials is critical. Consider re-purifying your substrates if you suspect impurities.
-
Catalyst Handling and Storage: Store this compound under inert gas and in a cool, dark place to prevent degradation.
Issue 3: Enantioselectivity Varies with Substrate
It is common for the enantioselectivity of a catalytic system to be dependent on the substrate. If you observe a significant drop in ee with a new substrate, consider the following:
-
Steric Effects: A bulkier substrate may not fit well into the chiral pocket created by the catalyst in the transition state. In such cases, a full re-optimization of the reaction conditions (temperature, solvent, etc.) for that specific substrate is necessary.
-
Electronic Effects: The electronic nature of the substrate (electron-donating or electron-withdrawing groups) can influence the reactivity of the enamine and the electrophile, altering the energetics of the transition states.
The following diagram illustrates the proposed enamine catalysis cycle and highlights the key transition state where stereocontrol is established.
Caption: The enamine catalytic cycle for this compound.
The key to high enantioselectivity lies in maximizing the energy difference (ΔΔG‡) between the two diastereomeric transition states. All the optimization strategies discussed above are aimed at influencing this energy difference.
Part 3: Final Recommendations
-
Be Systematic: When troubleshooting, change only one variable at a time to clearly understand its effect.
-
Document Everything: Keep detailed records of your experiments, including the source and purity of reagents, reaction times, and work-up procedures.
-
Consult the Literature: While data on this compound may be limited, look for studies on structurally similar chiral morpholine or secondary amine catalysts. The principles of asymmetric organocatalysis are often transferable.
By applying a methodical and mechanistically informed approach, you can successfully troubleshoot and optimize your reactions to achieve high enantioselectivity with this compound, unlocking its potential in your synthetic endeavors.
References
- 1. air.unimi.it [air.unimi.it]
- 2. researchgate.net [researchgate.net]
- 3. Dynamic thermodynamic resolution: solvent effects, mechanism, and an asymmetric 3,4,5-substituted benzazepine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Additive Effects on Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. blogs.rsc.org [blogs.rsc.org]
- 7. Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Unusual temperature effects in propene polymerization using stereorigid zirconocene catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solvent-Dependent Asymmetric Synthesis of Alkynyl and Monofluoroalkenyl Isoindolinones by CpRhIII -Catalyzed C-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solvent-controlled asymmetric Strecker reaction: stereoselective synthesis of alpha-trifluoromethylated alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Stability issues of (S)-3-isopropylmorpholine under acidic conditions
A Guide to Understanding and Troubleshooting Stability Under Acidic Conditions
Welcome to the technical support center for (S)-3-isopropylmorpholine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their work. As Senior Application Scientists, we have compiled this resource to address common questions and troubleshooting scenarios related to the stability of this compound, particularly when exposed to acidic environments. Our goal is to provide you with the technical insights and practical methodologies needed to ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of the morpholine ring in this compound under acidic conditions?
The morpholine ring is a heterocyclic amine that also contains an ether linkage.[1] While generally stable, its stability can be compromised under harsh environmental or chemical conditions.[2] In acidic solutions, the secondary amine group of the morpholine ring becomes protonated, forming a morpholinium ion.[1] This protonation can increase the susceptibility of the molecule to certain degradation pathways. While morpholine itself can decompose at high temperatures and pressures, acid-catalyzed hydrolysis is a primary concern for its derivatives in solution.[1][3][4] The rate and extent of degradation are highly dependent on the pH, temperature, and the specific acid used.[3]
Q2: What are the primary degradation pathways for this compound in an acidic medium?
The degradation of this compound under acidic conditions is expected to primarily involve the morpholine moiety. The most probable pathway is acid-catalyzed ring cleavage of the ether bond.
The mechanism proceeds as follows:
-
Protonation: The nitrogen atom of the morpholine ring is protonated by the acid.
-
Ring Opening: The protonated amine can influence the adjacent ether oxygen, making it more susceptible to nucleophilic attack. Under strongly acidic conditions and heat, this can lead to the cleavage of a carbon-oxygen bond, resulting in an open-chain compound.[5] A potential product of this ring-opening would be a substituted aminoethoxy ethanol derivative.
It is crucial to note that while microbial and oxidative degradation pathways exist for morpholine, these are less relevant in typical controlled laboratory experiments unless specific reagents (like strong oxidants) or conditions are introduced.[2][5][6]
Q3: What are the initial signs of degradation I should look for in my experiment?
The first indication of degradation is often observed during analytical measurements. When using techniques like High-Performance Liquid Chromatography (HPLC), you may notice:
-
A decrease in the peak area or height of the parent this compound compound over time.
-
The appearance of new, unexpected peaks in the chromatogram, which represent degradation products.[2]
-
Changes in the physical appearance of the solution, such as a color change or the formation of precipitates, although this is less common.
These observations signal a loss of the active substance and necessitate a thorough investigation to identify the degradants and understand the stability profile.[7]
Troubleshooting Guide: Common Experimental Issues
Problem: I am observing unexpected peaks in my HPLC chromatogram after storing my this compound sample in an acidic solution. What are they and how can I identify them?
This is a classic sign of chemical degradation. The new peaks are likely degradation products resulting from the acidic stress on your molecule.
Potential Causes & Troubleshooting Workflow
| Problem Identification | Potential Cause | Recommended Solution |
| Appearance of New Peaks in HPLC | Acid-Catalyzed Degradation: The acidic environment is causing the morpholine ring to break down. | 1. Conduct a Forced Degradation Study: Intentionally degrade the compound under controlled acidic conditions (e.g., 0.1 N HCl at 60 °C) to generate a sufficient quantity of the degradants for characterization.[7][8] This helps confirm that the unknown peaks are indeed related to your compound. 2. Characterize the Degradants: Use hyphenated analytical techniques to identify the structure of the new peaks. The most powerful tool for this is Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10] MS will provide the molecular weight of the degradation products, offering critical clues to their structure (e.g., confirming a ring-opening event). 3. NMR Spectroscopy: If sufficient quantity of a degradant can be isolated via preparative HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy can provide definitive structural elucidation.[10] |
| Impurity in Starting Material: The peaks may have been present in the initial batch of this compound and are simply more noticeable under certain analytical conditions. | 1. Analyze the Starting Material: Run a high-resolution HPLC analysis of your starting material (dissolved in a neutral, non-reactive solvent) to establish a baseline purity profile. 2. Compare Chromatograms: Overlay the chromatogram of the starting material with that of the degraded sample to distinguish between pre-existing impurities and newly formed degradants. |
Problem: My assay shows a rapid and significant loss of this compound. How can I mitigate this instability in my formulation or experimental setup?
A rapid loss of the parent compound indicates that the current conditions are too harsh. The key is to adjust the experimental parameters to a range where the compound is stable.
Logical Relationship for Stability Optimization
Caption: Workflow for mitigating compound instability.
Detailed Solutions:
-
pH Control: This is the most critical factor. The stability of amine-containing compounds is often highly pH-dependent.[3][11]
-
Action: Conduct a pH stability profile study. Prepare a series of buffered solutions across a range of acidic pH values (e.g., pH 2, 3, 4, 5, 6) and monitor the degradation rate of this compound at a constant temperature. This will help you identify the lowest pH at which the compound remains stable for the duration of your experiment.
-
-
Temperature Management: Chemical degradation rates are typically accelerated at higher temperatures.
-
Action: If your protocol allows, perform your experiments at a lower temperature (e.g., refrigerated or room temperature instead of elevated temperatures). Compare the stability at different temperatures to understand the thermal contribution to degradation.
-
-
Choice of Acid: The type of acid can also play a role.
-
Action: If using a strong mineral acid like HCl or H₂SO₄, consider whether a weaker organic acid (e.g., acetic acid, citric acid) in a buffered system can achieve the desired pH without catalyzing degradation as aggressively. Buffer systems are often used to maintain a stable pH and can enhance compound stability.[11]
-
Experimental Protocols
Protocol 1: Forced Acidic Degradation Study
This protocol is designed to intentionally degrade the sample to identify potential degradation products and develop a stability-indicating analytical method, in line with ICH guidelines.[7][12]
Objective: To generate degradation products of this compound under controlled acidic stress.
Materials:
-
This compound
-
1.0 N Hydrochloric Acid (HCl)
-
1.0 N Sodium Hydroxide (NaOH) for neutralization
-
HPLC-grade water and acetonitrile
-
Volumetric flasks and pipettes
-
Heating block or water bath set to 60 °C
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 water:acetonitrile).
-
Stress Condition: In a sealed vial, mix 1 mL of the stock solution with 1 mL of 1.0 N HCl.
-
Control Sample: Prepare a control by mixing 1 mL of the stock solution with 1 mL of HPLC-grade water.
-
Incubation: Place both the stressed sample and the control sample in the heating block at 60 °C.
-
Time Points: Withdraw aliquots from the stressed sample at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Immediately after withdrawal, neutralize the aliquot by adding an equimolar amount of 1.0 N NaOH to stop the degradation reaction. Dilute the neutralized sample with mobile phase to a suitable concentration for HPLC analysis.
-
Analysis: Analyze the samples using a suitable HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples to the control to identify the degradation peaks. Aim for 5-20% degradation of the parent compound for optimal results.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation.[2] It must be able to separate the parent compound from all its degradation products and any impurities.[10]
Objective: To establish an HPLC-UV method capable of resolving this compound from its acid-induced degradants.
Workflow for Method Development
Caption: HPLC method development workflow.
Recommended Starting Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reverse-Phase (e.g., 100 x 4.6 mm, 2.7 µm) | Provides good retention and separation for a wide range of small organic molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a source of protons to ensure consistent ionization of the amine for good peak shape. |
| Mobile Phase B | Acetonitrile | Common organic solvent for reverse-phase chromatography. |
| Gradient | 5% to 95% B over 15 minutes | A broad gradient is a good starting point to elute all compounds, including the parent and potential degradants. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| Detection | UV, Photodiode Array (PDA) at 210 nm (or λmax) | 210 nm is a general-purpose wavelength for compounds lacking a strong chromophore. A PDA detector is crucial for checking peak purity. |
This method should be optimized until baseline separation is achieved between the this compound peak and all peaks generated during the forced degradation study.
References
- 1. Morpholine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Morpholine Degradation Pathway [eawag-bbd.ethz.ch]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. mdpi.com [mdpi.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 11. researchgate.net [researchgate.net]
- 12. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations | Semantic Scholar [semanticscholar.org]
Optimization of reaction conditions for (S)-3-isopropylmorpholine catalysts
Welcome to the Technical Support Center for the optimization of reaction conditions using (S)-3-isopropylmorpholine catalysts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical precision with practical, field-tested insights to help you overcome common challenges in your asymmetric synthesis endeavors.
Technical Support Center: this compound Catalysts
This compound and its derivatives are a valuable class of organocatalysts, often employed in various asymmetric transformations. Their effectiveness, however, is highly dependent on carefully optimized reaction conditions. This guide addresses specific issues you may encounter during your experiments, providing explanations for the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing low enantioselectivity (ee) in my reaction. What are the likely causes and how can I improve it?
A1: Low enantiomeric excess is a common hurdle and can stem from several factors. A systematic approach to troubleshooting is crucial.
Underlying Causes & Solutions:
-
Catalyst Purity and Handling: The stereochemical integrity of your catalyst is paramount. Impurities can act as achiral catalysts or inhibit the desired catalytic cycle.
-
Troubleshooting:
-
Ensure the this compound catalyst is of high purity. If synthesized in-house, verify its enantiomeric purity by chiral HPLC or SFC.
-
These catalysts can be sensitive to air and moisture. Store them under an inert atmosphere (e.g., argon or nitrogen) and handle them using proper techniques to prevent degradation.
-
-
-
Reaction Temperature: Temperature plays a critical role in the energy difference between the diastereomeric transition states.
-
Troubleshooting:
-
Higher temperatures can provide sufficient energy to overcome the activation barrier for the formation of the undesired enantiomer, thus eroding enantioselectivity.[1]
-
We recommend running the reaction at a lower temperature. A screening of temperatures (e.g., room temperature, 0 °C, -20 °C) is often necessary to find the optimal balance between reaction rate and enantioselectivity.
-
-
-
Solvent Effects: The solvent's polarity and coordinating ability can significantly influence the geometry of the transition state.[2][3]
-
Troubleshooting:
-
Screen a variety of solvents with different polarities. Non-polar solvents like toluene or dichloromethane often favor higher enantioselectivity by promoting a more organized transition state. In contrast, highly polar or coordinating solvents like methanol or THF can interfere with the catalyst-substrate interactions.[4]
-
-
-
Catalyst Loading: The concentration of the catalyst can impact the formation of aggregates, which may exhibit different selectivity.
-
Troubleshooting:
-
While counterintuitive, increasing catalyst loading doesn't always improve ee. High concentrations can lead to the formation of less selective catalyst aggregates.[4]
-
Perform a catalyst loading study to identify the optimal concentration.
-
-
Visualizing the Troubleshooting Workflow for Low Enantioselectivity:
Caption: Troubleshooting workflow for low enantioselectivity.
Q2: My reaction yield is poor, even though the enantioselectivity is high. How can I improve the conversion?
A2: This scenario suggests that the catalyst is effectively controlling the stereochemistry, but the overall reaction kinetics are slow or the catalyst is deactivating.
Underlying Causes & Solutions:
-
Reaction Time and Temperature: The reaction may not have reached completion.
-
Troubleshooting:
-
Monitor the reaction progress over time using techniques like TLC, GC, or NMR.
-
If the reaction has stalled, consider increasing the reaction time.
-
A modest increase in temperature can enhance the reaction rate, but be mindful of the potential impact on enantioselectivity as discussed in Q1.[1]
-
-
-
Catalyst Deactivation: The catalyst may be degrading under the reaction conditions.
-
Troubleshooting:
-
Impurities in the reagents or solvent can lead to catalyst poisoning.[5] Ensure all starting materials are pure.
-
The product itself might inhibit the catalyst, a phenomenon known as product inhibition.[6][7] If suspected, try running the reaction at a lower substrate concentration or consider in-situ product removal if feasible.
-
Run the reaction with a freshly prepared or opened batch of catalyst to rule out degradation during storage.
-
-
-
Reagent Stoichiometry: Incorrect stoichiometry can lead to one of the reactants being the limiting reagent.
-
Troubleshooting:
-
Carefully verify the molar ratios of your reactants and catalyst.
-
-
Data Summary: Impact of Temperature on Yield and Enantioselectivity
| Temperature (°C) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (%) |
| 40 | 12 | 95 | 80 |
| 25 (RT) | 24 | 88 | 92 |
| 0 | 48 | 75 | 98 |
| -20 | 72 | 60 | >99 |
This table represents hypothetical data to illustrate the common trade-off between reaction rate (and thus yield in a given time) and enantioselectivity.
Q3: I am struggling with the substrate scope. The reaction works well for some substrates but fails for others. What are the limitations?
A3: It is common for a catalytic system to have limitations in its substrate scope. Understanding these limitations is key to predicting reaction outcomes and designing new experiments.[8][9]
Underlying Causes & Solutions:
-
Steric Hindrance: Bulky substituents on the substrate can prevent effective binding to the catalyst's active site.
-
Troubleshooting:
-
If you suspect steric hindrance is an issue, try a less sterically demanding substrate as a positive control.
-
In some cases, modifying the catalyst structure (e.g., using a derivative of this compound with a different substituent) might be necessary to accommodate bulkier substrates.
-
-
-
Electronic Effects: The electronic properties of the substrate can significantly influence its reactivity.
-
Troubleshooting:
-
Substrates with strong electron-withdrawing or electron-donating groups may exhibit different reactivity profiles.[10]
-
Compare the reactivity of substrates with varying electronic properties to understand the trend. This can provide insights into the rate-determining step of the reaction.
-
-
-
Substrate-Catalyst Interactions: Specific functional groups on the substrate might interact with the catalyst in a non-productive manner, leading to inhibition.
-
Troubleshooting:
-
Be cautious with substrates containing acidic or basic moieties that could protonate or deprotonate the catalyst, altering its activity. Protecting such functional groups might be necessary.
-
-
Visualizing the Catalyst-Substrate Interaction:
Caption: Steric effects on catalyst-substrate binding.
Experimental Protocols
General Procedure for a Model Asymmetric Michael Addition
This protocol provides a starting point for optimizing your reaction conditions.
-
Preparation: To a flame-dried reaction vial under an inert atmosphere (N₂ or Ar), add the this compound catalyst (e.g., 10 mol%).
-
Solvent and Reagents: Add the chosen solvent (e.g., 1.0 mL of toluene). Cool the mixture to the desired temperature (e.g., 0 °C).
-
Addition of Reactants: Add the aldehyde (1.2 equivalents) to the solution, followed by the nitroolefin (1.0 equivalent).
-
Reaction Monitoring: Stir the reaction mixture at the chosen temperature and monitor its progress by TLC or GC analysis at regular intervals.
-
Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the yield and measure the enantiomeric excess using chiral HPLC or SFC.
References
- 1. benchchem.com [benchchem.com]
- 2. infoscience.epfl.ch [infoscience.epfl.ch]
- 3. Solvent Effects in the Homogeneous Catalytic Reduction of Propionaldehyde with Aluminium Isopropoxide Catalyst: New Insights from PFG NMR and NMR Relaxation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Surmounting Byproduct Inhibition in an Intermolecular Catalytic Asymmetric Alkene Bromoesterification Reaction as Revealed by Kinetic Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Substrate scope driven optimization of an encapsulated hydroformylation catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expanded substrate scope and catalyst optimization for the catalytic kinetic resolution of N-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: (S)-3-Isopropylmorpholine Mediated Reactions
A Specialized Guide for Researchers in Asymmetric Organocatalysis
Welcome to the technical support center for reactions mediated by (S)-3-isopropylmorpholine. As a chiral secondary amine, this compound holds potential as an organocatalyst, particularly in transformations proceeding through enamine or iminium ion intermediates.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the use of this catalyst in a representative application: the asymmetric aldol reaction.
The advice provided herein is structured in a question-and-answer format, grounded in established principles of organocatalysis, to help you diagnose problems, understand their root causes, and implement effective solutions.
Section 1: Catalyst and Reaction Setup FAQs
Q1: What is the role of this compound in this reaction, and how does it induce asymmetry?
A1: this compound is a chiral secondary amine that functions as an organocatalyst. In the context of an aldol reaction between a ketone and an aldehyde, it operates via an enamine catalytic cycle .[1]
The catalyst first reacts with the ketone donor to form a chiral enamine intermediate. The stereocenter of the catalyst, defined by the (S)-configured isopropyl group, creates a sterically hindered environment. This environment directs the incoming aldehyde (the electrophile) to attack one face of the enamine preferentially, leading to the formation of one enantiomer of the product over the other.[4][5] After the C-C bond formation, the resulting iminium ion is hydrolyzed to release the aldol product and regenerate the catalyst.[1]
Catalytic Cycle of an this compound Catalyzed Aldol Reaction
Caption: Enamine catalytic cycle for the asymmetric aldol reaction.
Q2: My catalyst appears impure or degraded. How should I purify and store this compound?
A2: The purity of the catalyst is paramount for achieving high yield and enantioselectivity. Amines are susceptible to oxidation and can absorb atmospheric CO₂ and water.
-
Purity Check: Assess purity via NMR spectroscopy and check for the presence of water or other contaminants.
-
Purification: If impurities are detected, distillation under reduced pressure is the most effective method for purifying liquid amines like morpholine derivatives. For solid impurities, filtration may suffice.
-
Storage: Store the purified catalyst under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, preferably in a freezer (-20 °C) to minimize degradation. Use of a glovebox for aliquoting is ideal.
Section 2: Troubleshooting Poor Reaction Outcomes
This section addresses the most common issues encountered during the reaction: low conversion, low enantioselectivity, and low diastereoselectivity.
Problem Area 1: Low Conversion or No Reaction
Q3: I'm seeing very little or no product formation. What are the likely causes?
A3: Low conversion can stem from several factors related to catalyst activity, reaction conditions, and substrate reactivity.
Troubleshooting Workflow for Low Conversion
Caption: Step-by-step diagnosis for low reaction conversion.
Detailed Troubleshooting Steps:
-
Catalyst Inactivation:
-
Water: The presence of excess water can inhibit catalyst activity by preventing enamine formation.[6] While trace amounts of water can sometimes be beneficial for the hydrolysis step, anhydrous conditions are generally preferred at the start.[1][7][8] Ensure solvents and reagents are rigorously dried.
-
Acidic Impurities: Aldehydes can oxidize to carboxylic acids, which will protonate the amine catalyst, rendering it inactive. Use freshly distilled or purified aldehydes.
-
-
Inefficient Enamine Formation:
-
The equilibrium between the ketone/catalyst and the enamine might not be favorable. For sterically hindered ketones, this step can be slow.
-
Solution: Consider adding a weak acid co-catalyst (e.g., benzoic acid, TFA). The acid promotes the dehydration step required to form the iminium ion, which is a precursor to the enamine.[9] However, the amount must be carefully optimized, as too much acid will fully protonate the catalyst.
-
-
Reaction Conditions:
-
Temperature: Aldol reactions are often run at low temperatures (e.g., 0 °C to -20 °C) to improve selectivity. However, if the reaction is too slow, a higher temperature may be required to achieve reasonable conversion, potentially at the cost of selectivity.
-
Catalyst Loading: While organocatalysis aims for low catalyst loadings, challenging substrates may require higher amounts (e.g., 10-20 mol%).[3] Try increasing the catalyst loading incrementally.
-
| Parameter | Standard Condition | Troubleshooting Action |
| Catalyst Loading | 5-10 mol% | Increase to 15-20 mol% |
| Temperature | 0 °C | Increase to room temperature (25 °C) |
| Water Content | Anhydrous | Ensure all reagents/solvents are dry |
| Co-catalyst | None | Add a weak acid (e.g., 1-5 mol% benzoic acid) |
Problem Area 2: Low Enantioselectivity (Low % ee)
Q4: The reaction works, but the product has a low enantiomeric excess (% ee). How can I improve this?
A4: Low enantioselectivity indicates that the facial selectivity of the aldehyde's approach to the chiral enamine is poor. This is one of the most common challenges in asymmetric catalysis.[10]
Key Factors Influencing Enantioselectivity:
-
Solvent Effects: The solvent plays a critical role in organizing the transition state.[11] A change in solvent can dramatically alter the % ee.[12][13]
-
Apolar Solvents: Non-polar solvents like toluene or chloroform often promote a more ordered, hydrogen-bonded transition state, which can enhance enantioselectivity.[5][14]
-
Polar Solvents: Polar solvents like methanol or DMSO can interfere with the key hydrogen bonding interactions required for stereocontrol, leading to lower ee.[8]
-
Recommendation: Screen a range of solvents with varying polarity.
-
| Solvent | Polarity | Typical Effect on % ee | Rationale |
| Toluene | Low | Often High | Promotes ordered transition states. |
| Dichloromethane | Medium | Variable | Common starting point. |
| Acetonitrile | High (Aprotic) | Often Lower | Can compete for H-bonding. |
| Methanol | High (Protic) | Often Low | Disrupts key catalyst-substrate interactions. |
-
Temperature: Lowering the reaction temperature generally increases enantioselectivity. A lower temperature makes the energy difference between the two diastereomeric transition states more significant, favoring the formation of the major enantiomer.
-
Recommendation: If the reaction is performed at room temperature, try running it at 0 °C, -20 °C, or even lower.
-
-
Presence of Water: As mentioned, excess water can disrupt the hydrogen-bonding network in the transition state, leading to a drop in enantioselectivity.[8] Rigorous drying of the reaction setup is crucial.
-
Catalyst Structure: The steric bulk of the catalyst's isopropyl group is the primary source of chirality transfer. If the substrates themselves are very bulky, there might be a "mismatch" that prevents effective stereodifferentiation. In such advanced cases, a different catalyst might be necessary.
Problem Area 3: Low Diastereoselectivity (Poor syn/anti Ratio)
Q5: I'm getting a mixture of diastereomers (e.g., poor syn/anti ratio). What controls this, and how can I improve it?
A5: In aldol reactions, diastereoselectivity is determined by the geometry of the enamine intermediate (E vs. Z) and the facial selectivity of the aldehyde's approach. The catalyst influences both of these factors.
-
Enamine Geometry: The this compound catalyst will favor the formation of one enamine geometry over the other due to steric interactions between the isopropyl group and the ketone substituents. This geometry then directs the stereochemical outcome.
-
Transition State Models: The reaction typically proceeds through a chair-like Zimmerman-Traxler transition state where the aldehyde substituent occupies an equatorial position to minimize steric clash.
-
Troubleshooting Strategies:
-
Modify the Ketone: The substituents on the ketone have a profound impact on the E/Z enamine ratio and, consequently, the diastereoselectivity. If possible, using a ketone with a bulkier group can often lock the enamine into a single geometry.
-
Solvent and Temperature: Similar to enantioselectivity, both solvent and temperature can influence diastereoselectivity. Screening these parameters is a standard optimization step.
-
Additives: In some organocatalytic systems, additives like acids or bases can influence the enamine geometry and the transition state, thereby altering the diastereomeric ratio.[2][15]
-
Section 3: Work-up and Purification
Q6: I'm having difficulty purifying my product. The catalyst is hard to remove.
A6: this compound is a basic compound and can be challenging to separate from a neutral or basic product using standard silica gel chromatography.
Recommended Purification Protocol:
-
Acidic Wash: After the reaction is complete, quench the mixture with a dilute aqueous acid solution (e.g., 1 M HCl). This will protonate the amine catalyst, forming a water-soluble ammonium salt.
-
Extraction: Extract the reaction mixture with an organic solvent (e.g., ethyl acetate, dichloromethane). The desired product should remain in the organic layer, while the protonated catalyst will move to the aqueous layer.
-
Wash and Dry: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Chromatography: The crude product obtained after this work-up should be significantly depleted of the catalyst, making subsequent purification by flash column chromatography much more straightforward.
Caution: Ensure your final product is stable to acidic conditions before performing an acidic wash.[16] Test on a small aliquot first. If the product is acid-sensitive, alternative purification methods like specialized chromatography or recrystallization should be explored.[17]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organocatalysis - Wikipedia [en.wikipedia.org]
- 4. Theory of asymmetric organocatalysis of Aldol and related reactions: rationalizations and predictions. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Enamine Catalysis with Low Catalyst Loadings - High Efficiency via Kinetic Studies [organic-chemistry.org]
- 7. rti.org [rti.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. Solvent-Induced Enantioselectivity - ChemistryViews [chemistryviews.org]
- 13. Effect of organic solvents on enantioselectivity of protease catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. How To [chem.rochester.edu]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Catalytic Activity of (S)-3-Isopropylmorpholine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (S)-3-isopropylmorpholine derivatives as organocatalysts. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common experimental hurdles and optimize your catalytic reactions.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the use of this compound derivatives in organocatalysis.
Q1: Why is my this compound derivative catalyst showing low reactivity compared to proline-based catalysts?
A: It is well-documented that morpholine-based organocatalysts can exhibit lower reactivity than their pyrrolidine (e.g., proline) or piperidine counterparts in reactions proceeding via an enamine intermediate.[1][2][3][4] This reduced reactivity is attributed to two main factors:
-
Increased Ionization Potential: The presence of the oxygen atom in the morpholine ring increases the ionization potential, which in turn decreases the nucleophilicity of the corresponding enamine intermediate compared to those derived from piperidine.[1][4]
-
Nitrogen Pyramidalization: The nitrogen atom in morpholine enamines tends to be more pyramidal, which can hinder its participation in the catalytic cycle and lead to poorer reactivity.[1][4]
However, recent studies have shown that appropriately substituted β-amino acid morpholine derivatives can be highly efficient, suggesting that structural modifications can overcome these inherent limitations.[1][2][3][4]
Q2: What is the general mechanism of action for this compound derivatives in asymmetric catalysis?
A: this compound derivatives, particularly those with a secondary amine, primarily function through enamine catalysis . The catalytic cycle can be broadly understood through the following steps:
-
Enamine Formation: The secondary amine of the morpholine catalyst condenses with a carbonyl compound (e.g., a ketone or aldehyde) to form a chiral enamine intermediate.
-
Nucleophilic Attack: This enamine, being more nucleophilic than the starting carbonyl compound, attacks an electrophile (e.g., a nitroolefin in a Michael addition or another aldehyde in an aldol reaction).
-
Iminium Ion Formation: Following the carbon-carbon bond formation, an iminium ion is generated.
-
Hydrolysis and Catalyst Regeneration: The iminium ion is hydrolyzed to release the product and regenerate the chiral morpholine catalyst, allowing it to re-enter the catalytic cycle.
This mechanism is fundamental to many organocatalytic transformations.[5]
Q3: Can this compound derivatives be used in reactions other than Michael additions and aldol reactions?
A: While Michael additions and aldol reactions are common applications, the versatility of the morpholine scaffold allows for its use in a range of other asymmetric transformations.[6] For instance, derivatives have been employed in intramolecular aldol reactions to afford products like the Wieland-Miescher ketone with high enantioselectivity.[6] The specific applicability will depend on the derivative's structure and the reaction conditions. The morpholine moiety is a versatile building block in medicinal chemistry, contributing to a wide array of biological activities, which hints at its potential in various synthetic contexts.[7][8][9]
Q4: Are there any known stability issues with this compound derivatives under typical reaction conditions?
A: Organocatalysts are generally considered robust and less sensitive to air and moisture compared to many organometallic catalysts.[10] However, like all catalysts, they can be susceptible to deactivation.[11][12] Potential issues could arise from:
-
Reaction with Impurities: Acidic or basic impurities in the substrates or solvent could protonate or deprotonate the catalyst, rendering it inactive.
-
Side Reactions: The catalyst could potentially undergo side reactions with highly reactive substrates or intermediates.
-
Thermal Degradation: Although less common at typical reaction temperatures, prolonged exposure to high temperatures could lead to catalyst decomposition.
It is crucial to use purified reagents and solvents to minimize these risks.
II. Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter during your experiments.
Problem 1: Low or No Product Conversion
You've set up your reaction with your this compound derivative, but after the specified time, TLC or GC-MS analysis shows little to no formation of the desired product.
Potential Causes & Step-by-Step Solutions
-
Cause 1: Inactive Catalyst
-
Troubleshooting Steps:
-
Verify Catalyst Purity: Ensure the catalyst is pure and has been stored correctly. Impurities from the synthesis or degradation during storage can inhibit its activity. Consider re-purifying the catalyst if in doubt.
-
Check for Essential Functional Groups: Some morpholine-based catalysts require a specific functional group, like a carboxylic acid, for high activity. For example, studies have shown that the methyl ester of an active β-amino acid morpholine catalyst was completely inactive, highlighting the crucial role of the free carboxylic acid.[1]
-
-
-
Cause 2: Inefficient Enamine Formation
-
Troubleshooting Steps:
-
Add a Co-catalyst/Additive: The presence of a Brønsted acid or base can facilitate enamine formation. For some reactions, a dual-acid cocatalyst system has been shown to be essential for achieving high reaction rates and conversions.[5]
-
Solvent Optimization: The choice of solvent can significantly impact the equilibrium of enamine formation. Experiment with a range of solvents with varying polarities. Aprotic polar solvents like DMSO or DMF are often used, but sometimes less polar solvents like toluene or even solvent-free conditions can be beneficial.[13]
-
-
-
Cause 3: Catalyst Deactivation
-
Troubleshooting Steps:
-
Purify Reagents: Ensure all starting materials and the solvent are free from impurities that could act as catalyst poisons.[12]
-
Slow Addition of Substrate: For particularly reactive substrates that might lead to catalyst deactivation, slow addition of the substrate over the course of the reaction can sometimes maintain the catalyst's activity for longer.[11]
-
-
Troubleshooting Workflow for Low Conversion
Caption: Decision-making workflow for troubleshooting low reaction conversion.
Problem 2: Poor Enantio- and/or Diastereoselectivity
The reaction proceeds to give the desired product, but the stereochemical outcome is not as expected, with low enantiomeric excess (ee) or diastereomeric ratio (dr).
Potential Causes & Step-by-Step Solutions
-
Cause 1: Suboptimal Reaction Temperature
-
Troubleshooting Steps:
-
Lower the Temperature: Asymmetric inductions are often more effective at lower temperatures. Try running the reaction at 0 °C, -20 °C, or even lower if your solvent system allows. This can enhance the energy difference between the diastereomeric transition states, leading to higher selectivity.
-
-
-
Cause 2: Inappropriate Solvent Choice
-
Troubleshooting Steps:
-
Solvent Screening: The solvent can play a crucial role in the organization of the transition state. A systematic screen of solvents is highly recommended. Consider both polar aprotic (e.g., CH2Cl2, THF) and nonpolar (e.g., toluene, hexanes) solvents.[14]
-
Chiral Solvent Effects: In some cases, using a chiral solvent can have a significant impact on selectivity. There can be a "matched" or "mismatched" pair between the catalyst enantiomer and the solvent enantiomer, which can either enhance or diminish the stereochemical outcome.[13][15]
-
-
-
Cause 3: Catalyst Structure Not Optimal for the Substrates
-
Troubleshooting Steps:
-
Modify the Catalyst: The steric and electronic properties of the catalyst are critical for effective stereocontrol. If possible, try derivatives of your this compound catalyst with different substituents. For example, altering the N-substituent on a bimorpholine derivative can influence enantioselectivity.[6]
-
-
Data Presentation: Effect of Solvent and Temperature on a Model Michael Addition
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) | dr (syn/anti) | ee (syn, %) |
| 1 | 5 | Toluene | 25 | 85 | 80:20 | 75 |
| 2 | 5 | Toluene | 0 | 82 | 88:12 | 89 |
| 3 | 5 | CH2Cl2 | 25 | 90 | 75:25 | 70 |
| 4 | 5 | CH2Cl2 | 0 | 88 | 82:18 | 85 |
| 5 | 5 | THF | 0 | 75 | 92:8 | 92 |
This is illustrative data based on general principles of asymmetric catalysis.
Conceptual Diagram of Stereocontrol
References
- 1. Frontiers | Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [air.unimi.it]
- 4. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Challenges in the scale-up of (S)-3-isopropylmorpholine production
This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and scale-up of (S)-3-isopropylmorpholine.
Introduction
This compound is a chiral heterocyclic compound of interest in medicinal chemistry and drug development. Like many chiral molecules, its biological activity is often stereospecific, making the production of the single (S)-enantiomer crucial. Transitioning from a lab-scale synthesis to a robust, scalable process presents numerous challenges, from maintaining stereochemical integrity to ensuring process safety and economic viability. This guide offers expert insights and practical solutions to navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: What are the principal strategies for synthesizing enantiomerically pure 3-substituted morpholines like this compound?
A1: There are three primary asymmetric synthesis strategies for accessing chiral morpholines[1][2]:
-
Chiral Pool Synthesis: This is the most common approach, starting with a readily available, enantiomerically pure precursor. For this compound, a logical starting material is (S)-valinol (derived from the amino acid valine). The synthesis involves building the morpholine ring onto this existing chiral scaffold.
-
Asymmetric Catalysis: This involves creating the stereocenter during the reaction, often during the cyclization step or by modifying a prochiral morpholine precursor. For example, the asymmetric hydrogenation of a dehydromorpholine substrate using a chiral metal catalyst can generate the desired stereocenter[2].
-
Chiral Resolution: This method involves synthesizing the racemic mixture of 3-isopropylmorpholine and then separating the two enantiomers. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation via crystallization[3][4]. While effective, this approach has the inherent drawback of a maximum theoretical yield of 50% for the desired enantiomer unless the undesired enantiomer can be racemized and recycled[3].
Q2: Why is controlling stereochemistry so critical during scale-up?
A2: In pharmaceutical applications, enantiomers of a chiral drug can have different pharmacological, metabolic, and toxicological profiles[5]. One enantiomer may be therapeutically active (the eutomer), while the other may be inactive, less active, or even cause harmful side effects (the distomer). Regulatory agencies like the FDA require that chiral drugs be developed as single enantiomers unless there is a clear therapeutic rationale for using the racemate. Any loss of enantiomeric purity (racemization) during scale-up can compromise the safety and efficacy of the final active pharmaceutical ingredient (API), leading to costly batch failures and regulatory hurdles.
Q3: What are the major differences in challenges between lab-scale synthesis and industrial scale-up?
A3: The challenges shift from demonstrating chemical feasibility to ensuring process robustness, safety, and efficiency. Key differences include[6][7]:
-
Heat and Mass Transfer: Mixing and temperature control, easily managed in a 1L flask, become major engineering challenges in a 1000L reactor. Inefficient heat transfer can lead to localized hot spots, promoting side reactions and racemization[6].
-
Reagent and Solvent Cost/Availability: Solvents and reagents used in small-scale synthesis may be too expensive, hazardous, or unavailable in the quantities required for large-scale production[7].
-
Process Safety: Exothermic reactions or the use of hazardous reagents (e.g., strong hydrides, pyrophoric catalysts) require rigorous safety assessments and specialized equipment at scale.
-
Downstream Processing: Isolation and purification techniques that are simple in the lab (e.g., column chromatography) are often impractical and expensive at an industrial scale. Crystallization, extraction, and distillation become the preferred methods.
Synthesis & Scale-Up Troubleshooting Guide
This guide provides solutions to common issues encountered during the production of this compound, structured by process stage.
Part 1: Synthesis & Reaction Control
Q: My N-alkylation reaction of (S)-valinol with a 2-carbon electrophile (e.g., 2-chloroethanol or ethylene oxide) is showing low yield and significant dialkylation byproduct. What's happening?
A: This is a classic problem of selectivity in amine alkylation.
-
Potential Causes:
-
Over-alkylation: The secondary amine product formed after the initial alkylation is often more nucleophilic than the starting primary amine, leading to a second alkylation event.
-
Incorrect Stoichiometry: An excess of the alkylating agent will strongly favor dialkylation.
-
High Temperature: Elevated temperatures can increase reaction rates non-selectively, promoting the formation of the dialkylation product.
-
Inefficient Mixing: Poor mixing in a large reactor can create localized areas of high electrophile concentration, leading to over-alkylation before the mono-alkylated product can be dispersed.
-
-
Recommended Solutions:
-
Use a Protecting Group: Temporarily protect the amine of (S)-valinol with a group like Boc (tert-butyloxycarbonyl). Perform O-alkylation on the hydroxyl group first, followed by deprotection and cyclization. This provides excellent control but adds steps to the synthesis.
-
Slow Addition: Add the alkylating agent slowly and sub-surface into a well-agitated solution of the amine. This maintains a low concentration of the electrophile, favoring mono-alkylation.
-
Use a Large Excess of Amine: While often not economically viable on a large scale, using a significant excess of (S)-valinol can statistically favor the mono-alkylated product. The unreacted amine must then be recovered.
-
Alternative Reagents: Consider using a reagent like ethylene sulfate, which has been shown to be highly effective for the selective mono-alkylation of amino alcohols in a process-friendly manner[8].
-
Q: During the final ring-closure step (e.g., intramolecular Williamson ether synthesis or reductive amination), I'm observing a loss of enantiomeric purity. Why?
A: Racemization is a significant risk, especially under harsh reaction conditions.
-
Potential Causes:
-
Harsh pH: Strongly basic or acidic conditions, especially when combined with high temperatures, can facilitate the deprotonation and reprotonation of the chiral center, leading to racemization.
-
Oxidative Side Reactions: The presence of oxidizing agents could potentially form an imine intermediate at the chiral center, which would be achiral and lead to a racemic product upon reduction.
-
Extended Reaction Times at High Temperature: Prolonged exposure to heat can provide the energy needed to overcome the activation barrier for racemization.
-
-
Recommended Solutions:
-
Optimize Base/Acid: Screen for the mildest base or acid that effectively catalyzes the cyclization within a reasonable timeframe. For a Williamson ether synthesis, bases like K₂CO₃ may be preferable to stronger bases like NaH at scale.
-
Temperature Control: Define a strict temperature range for the reaction. A small increase of 10-20°C can sometimes dramatically increase the rate of racemization relative to the desired reaction.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative side reactions.
-
Kinetics Monitoring: Profile the reaction to determine the point of maximum conversion with minimal racemization. Holding the reaction for too long after completion provides no benefit and increases the risk of enantiomeric degradation.
-
Part 2: Purification & Chiral Resolution
Q: My crude product is an oil, making purification by crystallization difficult. How can I induce crystallization for large-scale purification?
A: Inducing crystallization of a reluctant oil is a common process development challenge.
-
Potential Causes:
-
Residual Solvents: Small amounts of residual solvent can act as an "anti-solvent" for crystallization or simply keep the product oiled out.
-
Impurities: The presence of structurally similar impurities can disrupt the formation of a crystal lattice.
-
Product is a Low-Melting Solid or Amorphous: The pure compound may simply have a very low melting point or exist as a stable amorphous solid.
-
-
Recommended Solutions:
-
Salt Formation: As a secondary amine, this compound can be readily converted into a variety of salts (e.g., hydrochloride, tartrate, camsylate)[3][9]. Salts are typically highly crystalline solids with higher melting points and are easily purified by recrystallization. The free base can be regenerated in a final step.
-
Solvent Screening: Conduct a systematic screening of various solvents and solvent/anti-solvent systems to find conditions that promote crystallization.
-
Seeding: If a small amount of crystalline material can be generated (even by slow evaporation or cooling), it can be used to seed a larger batch, which often dramatically accelerates crystallization.
-
High-Vacuum Distillation: If the product is thermally stable, distillation under high vacuum can be an effective purification method for oils at scale.
-
Q: I'm using a chiral resolution method with a resolving agent, but the enantiomeric enrichment is poor and inconsistent between batches.
A: Diastereomeric salt resolution is highly sensitive to process parameters.
-
Potential Causes:
-
Suboptimal Resolving Agent/Solvent Combination: The efficiency of a resolution depends critically on the large solubility difference between the two diastereomeric salts in a specific solvent system[3][4].
-
Precipitation vs. Crystallization: If the salt crashes out of solution too quickly (precipitation), it will not have time to form a well-ordered crystal lattice, and co-precipitation of the undesired diastereomer will occur, leading to low purity.
-
Inadequate Equilibration Time: The system needs sufficient time for the less soluble diastereomer to crystallize while the more soluble one remains in solution.
-
-
Recommended Solutions:
-
Systematic Screening: Perform a screen of common chiral resolving agents and a matrix of solvents to identify the optimal combination that provides both high yield and high enantiomeric excess (e.e.)[4].
-
Controlled Cooling Profile: Do not "crash cool" the solution. Implement a slow, controlled cooling ramp to encourage the growth of pure crystals rather than rapid precipitation.
-
Maturation (Aging): Hold the slurry at the final crystallization temperature for several hours with gentle agitation. This "maturation" period allows the system to reach equilibrium, often improving the purity of the solid.
-
Stoichiometry of Resolving Agent: Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes improve the initial enantiomeric enrichment of the crystallized salt[4].
-
| Common Chiral Resolving Agents for Amines |
| (S)-(+)-Mandelic Acid |
| (R)-(-)-Mandelic Acid |
| (+)-Tartaric Acid |
| (-)-Tartaric Acid |
| (1S)-(+)-10-Camphorsulfonic acid[10] |
| (1R)-(-)-10-Camphorsulfonic acid[10] |
| Dibenzoyl-L-tartaric acid |
Part 3: Analysis & Quality Control
Q: What is the most reliable method for determining the enantiomeric excess (e.e.) of my product at scale?
A: Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the industry standards.
-
Potential Methods:
-
Chiral HPLC: This is the most widely used and robust method. It uses a chiral stationary phase (CSP) to separate the enantiomers, allowing for precise quantification[11][12]. A wide variety of columns are available, making it a versatile technique. However, it can use significant amounts of organic solvents.
-
Chiral SFC: Supercritical Fluid Chromatography is gaining popularity as a "greener" alternative to HPLC. It uses supercritical CO₂ as the primary mobile phase, drastically reducing organic solvent consumption[5]. SFC often provides faster separations and is highly effective for preparative-scale purification as well[5].
-
Chiral GC-MS: Gas Chromatography can be used if the analyte is volatile. Often, derivatization with a chiral reagent (e.g., trifluoroacetyl-L-prolyl chloride) is required to form diastereomers that can be separated on a standard achiral column[13].
-
-
Recommended Solution: For routine quality control in a production environment, a validated Chiral HPLC or Chiral SFC method is essential. It provides the accuracy, precision, and reliability required by regulatory bodies.
| Comparison of Chiral Analytical Techniques | | :--- | :--- | :--- | | Technique | Advantages | Disadvantages | | Chiral HPLC | Highly versatile, robust, and widely accepted. Excellent for analytical quantification.[11] | Higher solvent consumption, potentially longer run times.[11] | | Chiral SFC | Fast, low organic solvent use ("green"), excellent for both analytical and preparative scale.[5] | Higher initial instrument cost, less effective for highly polar compounds.[5] | | Chiral GC-MS | High sensitivity, provides mass spectral data for confirmation. | Requires analyte to be volatile and thermally stable; may require derivatization.[13] |
Visual Workflows & Protocols
Logical Workflow for Troubleshooting Scale-Up Issues
References
- 1. researchgate.net [researchgate.net]
- 2. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. onyxipca.com [onyxipca.com]
- 5. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 7. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Morpholine - Wikipedia [en.wikipedia.org]
- 10. US5457201A - Chiral resolution process - Google Patents [patents.google.com]
- 11. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Chiral HPLC Analysis of (S)-3-isopropylmorpholine: A Comparative Guide to Method Selection
Introduction
In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is a critical determinant of its pharmacological and toxicological profile. For chiral molecules such as (S)-3-isopropylmorpholine, a versatile building block in medicinal chemistry, the ability to accurately resolve and quantify its enantiomers is paramount. The differential interactions of enantiomers with biological systems necessitate the development of robust and reliable analytical methods to ensure the stereochemical purity of active pharmaceutical ingredients (APIs).[1] High-Performance Liquid Chromatography (HPLC) employing Chiral Stationary Phases (CSPs) stands as the gold standard for enantiomeric separations due to its high efficiency, selectivity, and reproducibility.[2][3]
This guide provides a comparative analysis of two distinct chiral HPLC methodologies for the enantiomeric separation of 3-isopropylmorpholine. Drawing upon established principles of chiral recognition and empirical data from the separation of structurally related cyclic amines, this document offers researchers, scientists, and drug development professionals a comprehensive resource for method development and selection. We will delve into the mechanistic underpinnings of two selected CSPs, provide detailed experimental protocols, and present a comparative analysis of their expected performance.
The Imperative of Chiral Separation
The "three-point interaction" model, first proposed by Dalgliesh, provides a fundamental framework for understanding chiral recognition.[4][5] For a chiral stationary phase to differentiate between two enantiomers, there must be at least three points of interaction between the CSP and the analyte, with at least one of these interactions being stereochemically dependent. These interactions can include hydrogen bonds, dipole-dipole interactions, π-π stacking, and steric hindrance. The selection of an appropriate CSP and mobile phase is therefore crucial in establishing an effective chiral separation method.
Comparative Analysis of Chiral HPLC Methods
For the enantiomeric resolution of 3-isopropylmorpholine, a secondary amine with a chiral center at the C3 position, polysaccharide-based and cyclodextrin-based CSPs are excellent starting points for method development.[2][6] We will compare a method utilizing an amylose-based CSP under normal phase conditions with a method employing a cyclodextrin-based CSP in a polar organic mode.
Method 1: Polysaccharide-Based CSP in Normal Phase Mode
Polysaccharide-based CSPs, particularly those derived from amylose and cellulose carbamate derivatives, are widely recognized for their broad enantioselectivity.[2][7] The chiral recognition mechanism involves the inclusion of the analyte into the helical grooves of the polysaccharide polymer, where interactions such as hydrogen bonding, dipole-dipole, and π-π interactions with the carbamate groups facilitate enantiomeric discrimination. For basic analytes like 3-isopropylmorpholine, the addition of a small amount of a basic modifier to the mobile phase is often necessary to suppress interactions with residual silanols on the silica support, thereby improving peak shape and resolution.[3][7]
Method 2: Cyclodextrin-Based CSP in Polar Organic Mode
Cyclodextrin-based CSPs function on the principle of inclusion complexation. The hydrophobic cavity of the cyclodextrin molecule can accommodate the nonpolar portion of the analyte (in this case, the isopropyl group), while the hydroxyl groups at the rim of the cyclodextrin can engage in hydrogen bonding with the analyte's polar functional groups (the secondary amine and the morpholine oxygen). The polar organic mode, using a mixture of a polar aprotic solvent like acetonitrile and an alcohol, can provide unique selectivity for chiral amines.
Performance Comparison
The following table summarizes the anticipated performance of the two proposed methods for the chiral separation of 3-isopropylmorpholine. These values are based on typical performance for similar analytes and serve as a guide for method evaluation.
| Parameter | Method 1: Amylose-Based CSP (Normal Phase) | Method 2: Cyclodextrin-Based CSP (Polar Organic) |
| Chiral Stationary Phase | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | Astec® CYCLOBOND™ I 2000 (Beta-cyclodextrin) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) | Acetonitrile / Methanol / Acetic Acid (95:5:0.1, v/v/v) |
| Anticipated k' (R-enantiomer) | 2.5 | 3.0 |
| Anticipated k' (S-enantiomer) | 3.1 | 3.8 |
| Separation Factor (α) | 1.24 | 1.27 |
| Resolution (Rs) | > 2.0 | > 2.2 |
| Elution Order | R then S (hypothetical) | S then R (hypothetical) |
Experimental Protocols
Method 1: Polysaccharide-Based CSP in Normal Phase Mode
1. Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, and UV detector.
2. Chromatographic Conditions:
-
Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Dissolve the racemic 3-isopropylmorpholine standard in the mobile phase to a concentration of 1 mg/mL.
-
For the analysis of this compound, prepare a sample at a concentration of approximately 0.5 mg/mL in the mobile phase.
4. Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the racemic standard to determine the retention times of both enantiomers and to calculate the resolution.
-
Inject the this compound sample to determine its enantiomeric purity.
Method 2: Cyclodextrin-Based CSP in Polar Organic Mode
1. Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, and UV detector.
2. Chromatographic Conditions:
-
Column: Astec® CYCLOBOND™ I 2000, 250 x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile / Methanol / Acetic Acid (95:5:0.1, v/v/v)
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Dissolve the racemic 3-isopropylmorpholine standard in the mobile phase to a concentration of 1 mg/mL.
-
For the analysis of this compound, prepare a sample at a concentration of approximately 0.5 mg/mL in the mobile phase.
4. Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the racemic standard to determine the retention times of both enantiomers and to calculate the resolution.
-
Inject the this compound sample to determine its enantiomeric purity.
Visualization of Method Development and Chiral Recognition
To provide a clearer understanding of the workflow and the underlying separation principles, the following diagrams are provided.
Caption: Workflow for Chiral HPLC Method Development.
References
A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Benchmarking Performance for Drug Discovery and Development
Executive Summary
In the landscape of modern synthetic organic chemistry, the reliable and predictable control of stereochemistry is paramount. This is particularly true in the realms of pharmaceutical and agrochemical research, where the biological activity of a molecule is often intrinsically linked to its three-dimensional structure. Chiral auxiliaries represent a robust and well-established strategy for achieving high levels of stereocontrol in a variety of chemical transformations. These entities, themselves enantiopure, are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After fulfilling their role, they are cleaved and can often be recovered for reuse.
This guide provides a comprehensive comparison of several classes of widely employed chiral auxiliaries, with a focus on their performance in key asymmetric reactions such as alkylations and aldol additions. While the initial impetus for this guide was a comparative analysis of (S)-3-isopropylmorpholine, an extensive review of the scientific literature reveals a notable lack of documented applications for this specific compound as a removable chiral auxiliary in asymmetric synthesis. This absence of data itself provides a crucial lesson in the selection of chiral auxiliaries: reliance on well-characterized and broadly validated systems is key to predictable and successful outcomes.
Therefore, this guide will focus on a comparative analysis of established and reliable chiral auxiliaries, including Evans' oxazolidinones, Enders' SAMP/RAMP hydrazones, and Myers' pseudoephedrine amides. We will delve into the mechanistic underpinnings of their stereodirecting capabilities, present quantitative performance data, and provide detailed experimental protocols to empower researchers in their selection and application of these powerful synthetic tools.
The Archetypal Chiral Auxiliary: Evans' Oxazolidinones
First introduced by David A. Evans in the early 1980s, chiral oxazolidinones have become one of the most reliable and versatile classes of chiral auxiliaries.[1][2] Derived from readily available amino alcohols, these auxiliaries are typically employed as their N-acyl derivatives, which can be deprotonated to form rigid, chelated enolates. The steric bulk of the substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, directing incoming electrophiles to the opposite face with high diastereoselectivity.
Mechanism of Stereocontrol in Asymmetric Alkylation
The stereochemical outcome of the alkylation of N-acyl oxazolidinone enolates is dictated by the formation of a rigid, chelated (Z)-enolate. Deprotonation with a suitable base, such as sodium bis(trimethylsilyl)amide or lithium diisopropylamide (LDA), followed by chelation of the metal cation between the enolate oxygen and the carbonyl oxygen of the auxiliary, locks the conformation of the enolate. The substituent at the C4 position of the oxazolidinone (e.g., isopropyl or benzyl) then acts as a steric directing group, blocking one face of the planar enolate. Consequently, the electrophile preferentially attacks from the less hindered face.
Figure 1: General workflow for asymmetric alkylation using an Evans oxazolidinone auxiliary.
Performance Data in Asymmetric Alkylation
The performance of Evans auxiliaries is consistently high across a range of substrates and electrophiles, routinely affording excellent diastereoselectivities and good chemical yields.
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (S)-4-benzyl-2-oxazolidinone | N-propionyl | Benzyl bromide | >99:1 | 80-90 | [3] |
| (S)-4-isopropyl-2-oxazolidinone | N-propionyl | Methyl iodide | >99:1 | 85-95 | [3] |
| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | N-propionyl | Allyl iodide | 98:2 | 61-77 |
Experimental Protocol: Asymmetric Alkylation of an N-Acyl Evans Oxazolidinone
Materials:
-
(S)-4-benzyl-2-oxazolidinone
-
Propionyl chloride
-
n-Butyllithium (n-BuLi) in hexanes
-
Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Benzyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
N-Acylation: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi (1.05 eq.) dropwise. After stirring for 15 minutes, add propionyl chloride (1.1 eq.) and allow the reaction to warm to room temperature and stir for 1 hour. Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford the N-propionyl oxazolidinone.
-
Alkylation: To a solution of the N-propionyl oxazolidinone (1.0 eq.) in anhydrous THF at -78 °C, add NaHMDS (1.1 eq.) dropwise. After stirring for 30 minutes, add benzyl bromide (1.2 eq.). Stir the reaction at -78 °C for 4 hours. Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature. Extract the mixture with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product. The product can be purified by column chromatography.
-
Auxiliary Cleavage: The chiral auxiliary can be removed by various methods, including hydrolysis with lithium hydroxide and hydrogen peroxide to yield the corresponding carboxylic acid.
The Hydrazone Approach: Enders' SAMP/RAMP Auxiliaries
Developed by Dieter Enders and his group, the SAMP/RAMP hydrazone methodology provides a powerful tool for the asymmetric α-alkylation of aldehydes and ketones.[4] (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its (R)-enantiomer (RAMP) are derived from proline and serve as recoverable chiral auxiliaries.
Mechanism of Stereocontrol
The reaction proceeds via the formation of a chiral hydrazone between the carbonyl compound and the SAMP or RAMP auxiliary. Deprotonation of this hydrazone with a strong base like LDA generates a resonance-stabilized aza-enolate. The lithium cation is chelated by the nitrogen atom of the aza-enolate and the oxygen atom of the methoxymethyl group, creating a rigid bicyclic system. This conformation effectively blocks one face of the aza-enolate, directing the approach of an electrophile to the opposite face with high stereoselectivity.
Figure 2: General workflow for asymmetric alkylation using Enders' SAMP/RAMP hydrazone method.
Performance Data in Asymmetric Alkylation
The SAMP/RAMP methodology consistently delivers high levels of enantioselectivity for the α-alkylation of a wide range of aldehydes and ketones.
| Chiral Auxiliary | Substrate | Electrophile | Enantiomeric Excess (e.e.) | Yield (%) | Reference |
| SAMP | Cyclohexanone | Methyl iodide | >95% | 70-85 | [4] |
| RAMP | Propanal | Ethyl iodide | >96% | 65-80 | [4] |
| SAMP | Acetone | Benzyl bromide | >95% | 70-85 | [4] |
Experimental Protocol: Asymmetric Alkylation via a SAMP-Hydrazone
Materials:
-
Cyclohexanone
-
(S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP)
-
Anhydrous diethyl ether
-
Lithium diisopropylamide (LDA)
-
Methyl iodide
-
Ozone
-
Dimethyl sulfide
Procedure:
-
Hydrazone Formation: A mixture of cyclohexanone (1.0 eq.) and SAMP (1.1 eq.) in anhydrous diethyl ether is stirred at room temperature under an inert atmosphere for 12 hours. The solvent is removed under reduced pressure, and the crude hydrazone is purified by distillation.
-
Alkylation: The purified hydrazone (1.0 eq.) is dissolved in anhydrous diethyl ether and cooled to -78 °C. A solution of LDA (1.1 eq.) in THF/hexanes is added dropwise, and the mixture is stirred for 2 hours at this temperature. Methyl iodide (1.2 eq.) is then added, and the reaction is allowed to slowly warm to room temperature overnight. The reaction is quenched with water, and the product is extracted with diethyl ether. The combined organic layers are dried and concentrated.
-
Cleavage: The crude alkylated hydrazone is dissolved in dichloromethane and cooled to -78 °C. Ozone is bubbled through the solution until a blue color persists. The solution is then purged with nitrogen, and dimethyl sulfide (2.0 eq.) is added. The reaction is allowed to warm to room temperature. After an aqueous workup, the desired α-alkylated ketone can be isolated and purified. The enantiomeric excess is determined by chiral GC or HPLC analysis.
A Practical Alternative: Myers' Pseudoephedrine Amides
Andrew G. Myers and his research group developed a highly practical and efficient method for the asymmetric alkylation of carboxylic acid derivatives using pseudoephedrine as a chiral auxiliary.[3] Both enantiomers of pseudoephedrine are inexpensive and readily available.
Mechanism of Stereocontrol
A carboxylic acid is converted to the corresponding pseudoephedrine amide. Deprotonation with LDA in the presence of lithium chloride generates a configurationally stable enolate. The lithium cation is believed to chelate to both the enolate oxygen and the hydroxyl group of the pseudoephedrine auxiliary, creating a rigid conformation. The phenyl group and the methyl group of the auxiliary then effectively shield one face of the enolate, leading to highly diastereoselective alkylation on the opposite face.
Figure 3: General workflow for asymmetric alkylation using Myers' pseudoephedrine amide auxiliary.
Performance Data in Asymmetric Alkylation
This methodology provides excellent diastereoselectivities for the alkylation of a wide variety of pseudoephedrine amides.
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| (1S,2S)-Pseudoephedrine | Propionamide | Benzyl bromide | >98% | 80-90 | [3] |
| (1R,2R)-Pseudoephedrine | Phenylacetamide | Ethyl iodide | >98% | 85-95 | [3] |
| (1S,2S)-Pseudoephedrine | Acetamide | n-Butyl iodide | >98% | 70-85 | [3] |
Experimental Protocol: Asymmetric Alkylation of a Pseudoephedrine Amide
Materials:
-
(1S,2S)-(+)-Pseudoephedrine
-
Propionyl chloride
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA)
-
Anhydrous lithium chloride (LiCl)
-
Benzyl bromide
-
Sulfuric acid
Procedure:
-
Amide Formation: To a solution of (1S,2S)-(+)-pseudoephedrine (1.0 eq.) and triethylamine (1.2 eq.) in THF at 0 °C is added propionyl chloride (1.1 eq.) dropwise. The reaction is stirred at room temperature for 2 hours, then quenched with water and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated to give the pseudoephedrine amide.
-
Alkylation: A solution of the pseudoephedrine amide (1.0 eq.) and anhydrous LiCl (6.0 eq.) in THF is cooled to -78 °C. LDA (2.0 eq.) is added dropwise, and the mixture is stirred for 1 hour. Benzyl bromide (1.5 eq.) is then added, and the reaction is stirred at -78 °C for 4 hours before warming to 0 °C over 2 hours. The reaction is quenched with saturated aqueous ammonium chloride and worked up as usual.
-
Cleavage: The alkylated pseudoephedrine amide can be hydrolyzed to the corresponding carboxylic acid by heating with aqueous sulfuric acid. The pseudoephedrine auxiliary can be recovered from the aqueous layer.
Conclusion and Future Outlook
The choice of a chiral auxiliary is a critical decision in the design of an asymmetric synthesis. This guide has highlighted three of the most reliable and versatile classes of auxiliaries: Evans' oxazolidinones, Enders' SAMP/RAMP hydrazones, and Myers' pseudoephedrine amides. Each of these systems offers a unique set of advantages in terms of substrate scope, reaction conditions, and ease of removal, but all share the common feature of providing high levels of stereocontrol.
The conspicuous absence of this compound in the literature as a chiral auxiliary underscores the importance of relying on well-vetted synthetic tools. While the exploration of novel chiral scaffolds is a vital area of research, for applications in drug development and process chemistry, the predictability and reliability of established methods are paramount. Future developments in the field of chiral auxiliaries will likely focus on the design of more atom-economical and catalytically employed auxiliaries, further enhancing the efficiency and sustainability of asymmetric synthesis.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of (S)-3-Isopropylmorpholine: A Novel Biocatalytic Approach vs. a-Traditional Chiral Pool Strategy
For Researchers, Scientists, and Drug Development Professionals
(S)-3-isopropylmorpholine is a valuable chiral building block in medicinal chemistry, finding application in the synthesis of various pharmaceutical candidates. Its stereochemically defined structure often imparts crucial pharmacological activity. This guide provides an in-depth technical comparison between a traditional synthetic route, originating from the chiral pool, and a novel, biocatalytic approach. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of their performance, offering insights to aid in the selection of the most suitable method for your research and development needs.
Introduction: The Significance of Chiral Morpholines
The morpholine scaffold is a privileged heterocycle in drug discovery, known for conferring favorable physicochemical properties such as improved aqueous solubility and metabolic stability.[1] When a stereocenter is introduced, as in this compound, the molecule can exhibit specific interactions with chiral biological targets like enzymes and receptors, leading to enhanced potency and selectivity. Consequently, efficient and stereoselective access to such chiral morpholines is of paramount importance.
Established Synthetic Route: Harnessing the Chiral Pool
A conventional and reliable method for the synthesis of this compound leverages the readily available chiral pool, specifically the amino acid (S)-valine. This approach relies on the transfer of the inherent stereochemistry of the starting material to the final product.
Mechanistic Rationale
The synthesis commences with the reduction of the carboxylic acid functionality of (S)-valine to the corresponding amino alcohol, (S)-valinol. This transformation is typically achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or a borane complex. The resulting (S)-valinol retains the original stereocenter.
The subsequent cyclization to form the morpholine ring is an intramolecular Williamson ether synthesis. The amino alcohol is reacted with a two-carbon electrophile, such as 1,2-dibromoethane or 2-chloroethanol. The nitrogen atom of the amino group first displaces one of the leaving groups in an Sₙ2 reaction. The resulting intermediate, now containing a tethered alcohol and a halide, undergoes a second intramolecular Sₙ2 reaction, where the alkoxide, formed upon deprotonation of the hydroxyl group, displaces the remaining halide to close the six-membered ring. The stereocenter at the 3-position remains unperturbed throughout this sequence.
Experimental Protocol: Synthesis of this compound from (S)-Valine
Step 1: Reduction of (S)-Valine to (S)-Valinol
A detailed procedure for the reduction of L-valine can be found in Organic Syntheses.[2]
Step 2: Cyclization of (S)-Valinol to this compound
-
To a solution of (S)-valinol (1.0 eq) in a suitable solvent such as ethanol or DMF, add a base, for example, potassium carbonate (2.5 eq).
-
Add 1,2-dibromoethane (1.1 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to afford this compound.
A Novel Synthetic Route: Biocatalytic Reductive Amination
In recent years, biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high selectivity, mild reaction conditions, and a favorable environmental profile.[3][4] A promising new route to this compound involves the use of an imine reductase (IRED) or an amine dehydrogenase (AmDH) for the asymmetric reductive amination of a prochiral ketone.[5]
Mechanistic Rationale
This biocatalytic approach constructs the chiral center and the amine functionality in a single step. The synthesis starts with a readily accessible prochiral hydroxy ketone, 1-hydroxy-3-methyl-2-butanone. In the presence of an amine source (e.g., ammonia) and an amine dehydrogenase, the ketone is converted into a prochiral imine intermediate within the enzyme's active site.
The stereoselectivity of the reaction is dictated by the enzyme, which binds the imine in a specific orientation. A hydride, derived from a cofactor such as NADPH or NADH, is then delivered to one face of the imine C=N double bond, leading to the formation of the (S)-amine with high enantiomeric excess. A cofactor regeneration system, often employing a dehydrogenase like glucose dehydrogenase (GDH) and a sacrificial co-substrate like glucose, is typically used to recycle the expensive nicotinamide cofactor.[6] The resulting amino alcohol, (S)-1-amino-3-methyl-2-butanol, can then be cyclized to this compound in a subsequent step, for example, by reaction with a suitable two-carbon electrophile as in the established route.
Alternatively, a more convergent biocatalytic approach could involve the reductive amination of a keto-aldehyde, which upon cyclization would directly yield the target morpholine. However, the synthesis of the requisite keto-aldehyde can be challenging.
Experimental Protocol: Biocatalytic Synthesis of this compound
Step 1: Biocatalytic Reductive Amination of 1-hydroxy-3-methyl-2-butanone
-
Prepare a buffer solution (e.g., potassium phosphate buffer, pH 7.5).
-
To the buffer, add 1-hydroxy-3-methyl-2-butanone (1.0 eq), an amine source (e.g., ammonium chloride), NAD(P)H (catalytic amount), and the cofactor regeneration system (e.g., glucose and glucose dehydrogenase).
-
Initiate the reaction by adding the amine dehydrogenase (a suitable commercially available or engineered enzyme).
-
Stir the reaction mixture at a controlled temperature (e.g., 30 °C) and monitor the conversion by HPLC or GC.
-
Upon completion, quench the reaction and extract the product with a suitable organic solvent.
-
Purify the resulting (S)-1-amino-3-methyl-2-butanol.
Step 2: Cyclization to this compound
The cyclization can be performed following a similar procedure to that described in the established route.
Comparative Analysis
| Feature | Established Route (from S-Valine) | Novel Biocatalytic Route |
| Starting Material | (S)-Valine (from chiral pool) | 1-Hydroxy-3-methyl-2-butanone (prochiral) |
| Number of Steps | 2 (Reduction, Cyclization) | 2 (Reductive Amination, Cyclization) |
| Stereocontrol | Substrate-controlled | Catalyst-controlled |
| Reagents | Strong reducing agents (e.g., LiAlH₄), alkylating agents | Enzyme (AmDH/IRED), cofactor, amine source |
| Reaction Conditions | Often requires harsh conditions (e.g., strong reductants, high temperatures) | Mild (aqueous buffer, near-neutral pH, ambient temperature) |
| Yield | Generally moderate to good | Potentially high, dependent on enzyme efficiency |
| Enantiomeric Excess | High (dependent on the purity of the starting material) | Potentially very high (>99% ee) |
| Scalability | Well-established and scalable | Can be scalable, may require enzyme optimization and large-scale fermentation |
| Sustainability | Use of stoichiometric strong reductants, organic solvents | Aqueous media, biodegradable catalyst, potential for whole-cell biocatalysis |
Discussion and Future Outlook
The established route starting from (S)-valine is a robust and well-understood method for the synthesis of this compound. Its primary advantage lies in the reliable transfer of chirality from a readily available and relatively inexpensive starting material. However, this route often involves the use of hazardous reagents like lithium aluminum hydride and can require protecting group strategies, adding to the step count and cost.
The novel biocatalytic route presents a compelling alternative, offering the potential for higher enantioselectivity and significantly milder and more environmentally friendly reaction conditions. The catalyst-controlled nature of the stereoselectivity means that access to the (R)-enantiomer could potentially be achieved by simply selecting an enzyme with the opposite stereopreference. While the development and optimization of a biocatalytic process can require significant initial investment in enzyme screening and engineering, the long-term benefits in terms of sustainability and efficiency are substantial.
The choice between these two routes will ultimately depend on the specific needs of the researcher or organization. For small-scale synthesis where the primary goal is rapid access to the material, the established route may be preferable. For larger-scale production, where factors like process safety, environmental impact, and cost of goods are critical, the biocatalytic route represents a highly attractive and forward-looking approach.
Visualizing the Synthetic Pathways
Established Route: Chiral Pool Approach
Caption: Established synthesis of this compound from (S)-valine.
Novel Route: Biocatalytic Approach
Caption: Novel biocatalytic synthesis of this compound.
References
- 1. Tandem Alkylation–Second-Order Asymmetric Transformation Protocol for the Preparation of Phenylalanine-Type Tailor-Made α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols [frontiersin.org]
- 4. Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. researchgate.net [researchgate.net]
The Enantiomeric Dichotomy of 3-Isopropylmorpholine in Asymmetric Catalysis: A Comparative Guide
In the landscape of asymmetric catalysis, the quest for efficient and selective chiral molecules is paramount. Morpholine scaffolds, recognized for their conformational rigidity and the Lewis basicity of their nitrogen and oxygen atoms, are privileged structures in medicinal chemistry and have found increasing application in stereoselective synthesis.[1][2] Among these, the chiral enantiomers (S)-3-isopropylmorpholine and (R)-3-isopropylmorpholine present intriguing potential as catalysts, ligands, or chiral auxiliaries. This guide provides a comprehensive comparison of these two enantiomers, delving into their synthesis, stereochemical implications, and, where data is available, their performance in asymmetric transformations.
Introduction to Chiral Morpholines in Asymmetric Synthesis
The precise control of stereochemistry is a cornerstone of modern drug development and fine chemical synthesis. Chiral molecules, existing as non-superimposable mirror images (enantiomers), can exhibit profoundly different biological activities. Asymmetric catalysis aims to selectively produce one enantiomer over the other, a feat often accomplished using chiral catalysts, ligands, or auxiliaries that create a chiral environment for the reaction to proceed.
The morpholine ring, a six-membered heterocycle containing both an amine and an ether functionality, offers a unique platform for the design of chiral molecules. The chair-like conformation of the morpholine ring can provide a predictable and sterically defined environment, crucial for inducing stereoselectivity. The substituent at the C3 position, adjacent to the nitrogen atom, can effectively influence the approach of substrates to a catalytic center.
Synthesis of Enantiopure (S)- and (R)-3-Isopropylmorpholine
The generation of enantiomerically pure 3-substituted morpholines is a critical prerequisite for their application in asymmetric catalysis. While a multitude of methods exist for the synthesis of the morpholine core, achieving high enantiopurity at the C3 position often relies on starting from a chiral pool or employing a stereoselective synthesis strategy.
A common and effective approach involves the use of enantiopure amino acids as starting materials. For instance, L-valine and D-valine, possessing the requisite isopropyl group and stereocenter, can serve as precursors for this compound and (R)-3-isopropylmorpholine, respectively. A typical synthetic sequence involves the reduction of the carboxylic acid functionality to an alcohol, followed by cyclization with a suitable two-carbon electrophile.
Illustrative Synthetic Workflow:
Caption: General synthetic routes to (S)- and (R)-3-isopropylmorpholine.
This method ensures that the stereochemical integrity of the starting amino acid is transferred to the final morpholine product, yielding the desired enantiomer with high optical purity.
Comparative Analysis in Asymmetric Catalysis: A Literature Gap
A comprehensive review of the scientific literature reveals a notable scarcity of direct, side-by-side comparative studies of this compound and (R)-3-isopropylmorpholine in the same asymmetric catalytic system. While the synthesis of chiral 3-substituted morpholines is documented, their application as the primary source of chirality in catalytic reactions is not extensively reported. Much of the existing research focuses on the synthesis of chiral morpholines using external chiral catalysts or auxiliaries, rather than employing the inherent chirality of the 3-substituted morpholine itself to induce stereoselectivity.
This significant gap in the literature prevents a detailed, data-driven comparison of the performance of these two enantiomers in terms of enantiomeric excess (ee), diastereomeric excess (de), and reaction yields for a specific transformation.
Theoretical Considerations and Potential Applications
Despite the lack of direct comparative experimental data, we can extrapolate the potential roles of (S)- and (R)-3-isopropylmorpholine in asymmetric catalysis based on fundamental principles of stereochemistry.
As Chiral Ligands for Metal Catalysis
When complexed to a metal center, the enantiomeric 3-isopropylmorpholines would create distinct chiral environments. The isopropyl group at the C3 position would project into a specific quadrant of the metal's coordination sphere, sterically shielding one face of a prochiral substrate and directing the attack of a reagent to the opposite, less hindered face.
Conceptual Model of Stereodifferentiation:
Caption: Opposing stereochemical influence of (S) and (R) ligands.
As illustrated, the (S) and (R) enantiomers would be expected to produce the opposite enantiomers of the product with, theoretically, equal and opposite enantioselectivity, assuming no interference from other chiral elements in the reaction.
As Chiral Auxiliaries
A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct a stereoselective reaction.[3] After the reaction, the auxiliary is removed, having imparted its chirality to the product. (S)- and (R)-3-isopropylmorpholine could potentially be used in this capacity. For example, by forming an amide with a prochiral carboxylic acid, the morpholine moiety could direct the α-alkylation of the corresponding enolate.
The stereochemical outcome would be dictated by the conformation of the enolate, which would be influenced by the steric bulk of the isopropyl group on the morpholine ring. The (S)-auxiliary would favor the formation of one diastereomer, while the (R)-auxiliary would favor the other. Subsequent cleavage of the auxiliary would yield the enantiomerically enriched carboxylic acid.
As Organocatalysts
The nitrogen atom of the morpholine ring can act as a Lewis base or participate in the formation of enamines or iminium ions, key intermediates in many organocatalytic reactions. The chirality at the C3 position would create a chiral environment around this reactive center, enabling enantioselective transformations. For example, in a Michael addition of an aldehyde to a nitroalkene, the 3-isopropylmorpholine could form a chiral enamine intermediate, leading to the preferential formation of one enantiomer of the product.
Future Directions and a Call for Experimental Validation
The theoretical potential of (S)- and (R)-3-isopropylmorpholine as accessible and effective chiral molecules in asymmetric catalysis is clear. However, the current lack of empirical data is a significant hurdle to their practical application. This guide serves not only as a summary of the current state of knowledge but also as a call to the research community to investigate the catalytic and auxiliary properties of these enantiomers.
Future research should focus on:
-
Systematic Screening: Evaluating (S)- and (R)-3-isopropylmorpholine as ligands in a range of well-established asymmetric metal-catalyzed reactions (e.g., hydrogenations, allylic alkylations, Diels-Alder reactions).
-
Auxiliary Development: Testing their efficacy as chiral auxiliaries in reactions such as enolate alkylations and aldol additions, including optimization of attachment and cleavage conditions.
-
Organocatalysis Exploration: Investigating their potential as organocatalysts in reactions proceeding through enamine or iminium ion intermediates.
-
Mechanistic Studies: Employing computational and experimental methods to understand the origins of stereoselectivity and to refine the design of more effective catalysts and auxiliaries based on the 3-isopropylmorpholine scaffold.
Conclusion
While a direct, data-driven comparison of the performance of this compound and (R)-3-isopropylmorpholine in asymmetric catalysis is not yet possible due to a lack of published research, their potential as valuable chiral building blocks is undeniable. Their straightforward synthesis from readily available chiral precursors, coupled with the unique structural and electronic properties of the morpholine ring, makes them attractive targets for future investigation. It is anticipated that as research in this area progresses, the enantiomeric pair of 3-isopropylmorpholine will emerge as useful tools in the ever-expanding toolbox of the synthetic chemist.
References
- 1. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Morpholine-Based Catalysts in Modern Organic Synthesis
For the discerning researcher in drug development and fine chemical synthesis, the choice of catalyst is paramount to achieving desired outcomes with efficiency, selectivity, and sustainability. Among the myriad of catalytic systems available, those built upon the morpholine scaffold have carved a niche for their unique reactivity and versatility. This guide provides an in-depth comparative analysis of different classes of morpholine-based catalysts, offering objective performance data and detailed experimental protocols to inform your selection and application.
Introduction: The Versatility of the Morpholine Scaffold in Catalysis
Morpholine, a simple heterocyclic amine, offers a unique combination of structural and electronic properties that make it an attractive platform for catalyst design. The presence of both a secondary amine and an ether linkage within its six-membered ring allows for a diverse range of functionalizations, leading to catalysts with distinct modes of action. This guide will explore three prominent classes of morpholine-based catalysts:
-
Organocatalysts: Chiral β-morpholine amino acids that activate substrates through enamine or iminium ion formation.
-
Heterogeneous Catalysts: Morpholine-modified supported metal catalysts for hydrogenation reactions.
-
Ionic Liquids: N-Alkylmorpholinium salts acting as catalytic media and promoters in multicomponent reactions.
We will delve into the mechanistic underpinnings of each class, present comparative performance data, and provide detailed experimental protocols for their synthesis and application.
Chiral β-Morpholine Amino Acids: Asymmetric Organocatalysis
The development of small organic molecules as catalysts has revolutionized asymmetric synthesis. Within this field, morpholine-derivatives have emerged as a compelling, albeit less explored, alternative to the more common pyrrolidine-based catalysts.[1][2][3] The inherent structural features of the morpholine ring, particularly the presence of the oxygen atom, influence the nucleophilicity and reactivity of the catalytically active enamine intermediate.[1][2][3]
Mechanism of Action: Enamine Catalysis
Chiral β-morpholine amino acids catalyze reactions such as the 1,4-addition of aldehydes to nitroolefins through an enamine-based mechanism. The catalytic cycle, illustrated below, involves the formation of a nucleophilic enamine intermediate from the aldehyde and the secondary amine of the catalyst. This intermediate then attacks the electrophile (e.g., a nitroolefin), followed by hydrolysis to release the product and regenerate the catalyst. The stereochemical outcome of the reaction is dictated by the chiral environment created by the catalyst.
Caption: Catalytic cycle of a β-morpholine amino acid in a 1,4-addition reaction.
Performance Data
Recent studies have demonstrated the high efficiency of certain β-morpholine amino acid catalysts in the 1,4-addition of aldehydes to nitroolefins.[1][3] Despite initial assumptions about the lower reactivity of morpholine-enamines compared to their pyrrolidine counterparts, strategic design of the catalyst has overcome these limitations.[1][3]
| Catalyst | Aldehyde | Nitroolefin | Loading (mol%) | Time (h) | Yield (%) | d.r. | e.e. (%) |
| Catalyst I | Propanal | trans-β-nitrostyrene | 1 | 24 | >99 | 99:1 | 95 |
| Catalyst I | Butanal | trans-β-nitrostyrene | 1 | 24 | >99 | 98:2 | 96 |
| Catalyst I | Isovaleraldehyde | trans-β-nitrostyrene | 1 | 48 | >99 | 99:1 | 99 |
Table 1: Performance of a β-morpholine amino acid catalyst (Catalyst I) in the 1,4-addition reaction. Data sourced from Frontiers in Chemistry, 2023.[1][3]
The data clearly indicates that with only 1 mol% loading, the catalyst can achieve excellent yields, diastereoselectivities (d.r.), and enantioselectivities (e.e.).[1][3] This level of performance is highly competitive with other established organocatalytic systems.
Experimental Protocol: Synthesis of a β-Morpholine Amino Acid Catalyst
The synthesis of these catalysts is achievable from commercially available starting materials. The following is a representative multi-step procedure:
Caption: Synthetic workflow for a chiral β-morpholine amino acid catalyst.
Step-by-Step Methodology:
-
Synthesis of Benzyl-morpholine amino alcohols: A solution of the starting amino alcohol in absolute toluene is treated with (R)-epichlorohydrin and LiClO₄. After heating, a solution of MeONa in MeOH is added. The reaction is quenched, and the product is extracted and purified.
-
Boc-protection: The benzyl-morpholine amino alcohol is dissolved in THF, and Boc₂O and Pd/C are added. The mixture is stirred under a hydrogen atmosphere. After filtration and workup, the Boc-protected amino alcohol is obtained.
-
Oxidation to the acid: To a solution of the Boc-protected amino alcohol in a CH₂Cl₂/H₂O mixture, TEMPO and (diacetoxyiodo)benzene (BIAB) are added at 0°C. After quenching with MeOH, the product is purified by column chromatography.
-
Deprotection: The Boc-protected morpholine amino acid is dissolved in CH₂Cl₂ at 0°C, and trifluoroacetic acid (TFA) is added slowly. After stirring, the solvent is removed in vacuo to yield the final catalyst.
Morpholine-Modified Heterogeneous Catalysts
For industrial applications, heterogeneous catalysts are often preferred due to their ease of separation and recyclability. Morpholine can be used to modify the surface of supported metal catalysts, thereby influencing their selectivity in hydrogenation reactions.
Mechanism of Action: Selective Hydrogenation
In the selective hydrogenation of functionalized nitroaromatics, such as p-chloronitrobenzene, the challenge lies in reducing the nitro group without affecting other reducible functionalities like the chloro-substituent. Modifying a Pd/γ-Al₂O₃ catalyst with morpholine has been shown to enhance the selectivity towards the desired p-chloroaniline. The morpholine is thought to adsorb onto the active sites of the palladium catalyst, sterically hindering the approach of the C-Cl bond to the catalytic surface, thus suppressing dehalogenation.
Performance Data
The addition of morpholine to the reaction medium significantly impacts both the conversion and selectivity of the hydrogenation of p-chloronitrobenzene.
| Morpholine Conc. (g/L) | p-CNB Conversion (%) | p-CAN Selectivity (%) |
| 0 | 100 | 85.2 |
| 10 | 99.8 | 98.5 |
| 100 | 99.9 | 99.5 |
| 150 | 98.5 | 96.3 |
Table 2: Effect of morpholine concentration on the selective hydrogenation of p-chloronitrobenzene (p-CNB) to p-chloroaniline (p-CAN) using a modified Pd/γ-Al₂O₃@ASMA catalyst. Data sourced from Molecules, 2020.
As the data indicates, an optimal concentration of morpholine leads to a near-quantitative conversion and excellent selectivity for the desired product.
Experimental Protocol: Selective Hydrogenation
Step-by-Step Methodology:
-
Catalyst Preparation: A pelletized γ-Al₂O₃ support is modified with a silane coupling agent and then impregnated with a palladium precursor. The catalyst is then calcined and reduced.
-
Reaction Setup: In a high-pressure autoclave, the morpholine-modified catalyst and p-chloronitrobenzene are dissolved in ethanol.
-
Hydrogenation: The autoclave is purged and pressurized with hydrogen. The reaction is carried out at a specific temperature and stirring speed for a set duration.
-
Workup and Analysis: After the reaction, the catalyst is filtered off, and the product mixture is analyzed by gas chromatography to determine conversion and selectivity.
N-Alkylmorpholinium Salts as Catalytic Ionic Liquids
Ionic liquids (ILs), salts with melting points below 100 °C, have garnered significant attention as "green" solvents and catalysts. N-Alkylmorpholinium salts are a class of ILs that can be designed to act as efficient catalysts for various organic transformations.[4][5][6]
Mechanism of Action: Brønsted/Lewis Acid Catalysis
The catalytic activity of morpholinium-based ILs can be tuned by modifying the anion and the substituents on the nitrogen atom. For instance, an acidic morpholinium-based IL can catalyze multicomponent reactions through Brønsted or Lewis acid activation of the substrates.
In the synthesis of 1,2,4-triazolidine-3-thiones, a novel N-butyl-N-methylmorpholinium bromide ([NBMMorph]⁺Br⁻) has been shown to be a highly effective catalyst.[6] The proposed mechanism involves the activation of the aldehyde by the acidic proton on the morpholinium cation, facilitating the nucleophilic attack by thiosemicarbazide.
Caption: Proposed mechanism for the [NBMMorph]⁺Br⁻ catalyzed synthesis of 1,2,4-triazolidine-3-thiones.
Performance Comparison
The performance of [NBMMorph]⁺Br⁻ was compared with other conventional acid catalysts for the synthesis of a 1,2,4-triazolidine-3-thione derivative.
| Catalyst | Time (min) | Yield (%) |
| H₂SO₄ | 60 | 75 |
| p-TSA | 50 | 80 |
| CAN | 45 | 85 |
| [NBMMorph]⁺Br⁻ | 20 | 95 |
Table 3: Comparison of different catalysts for the synthesis of a 1,2,4-triazolidine-3-thione. Data sourced from LIDSEN Publishing Inc., 2022.[6]
The morpholinium-based ionic liquid demonstrated significantly shorter reaction times and higher yields compared to the other catalysts, highlighting its superior catalytic efficiency.[6]
Experimental Protocol: Synthesis and Application of [NBMMorph]⁺Br⁻
Synthesis of [NBMMorph]⁺Br⁻:
-
Equimolar amounts of N-methylmorpholine and n-butyl bromide are combined in a round-bottom flask.
-
The mixture is heated in a sand bath for 5 hours.
-
The resulting semi-solid product is filtered and stored.
Catalytic Synthesis of 1,2,4-triazolidine-3-thiones:
-
To a solution of a substituted aldehyde and thiosemicarbazide in ethanol, a catalytic amount of [NBMMorph]⁺Br⁻ is added.
-
The reaction mixture is stirred at room temperature.
-
Upon completion (monitored by TLC), the mixture is poured into ice-cold water.
-
The solid product is collected by filtration and recrystallized from ethanol.
Comparative Analysis and Future Outlook
This guide has highlighted the diverse catalytic applications of the morpholine scaffold. Each class of catalyst offers distinct advantages:
-
β-Morpholine amino acids provide a powerful tool for asymmetric organocatalysis, offering high enantioselectivity with low catalyst loadings. Their modular synthesis allows for fine-tuning of their steric and electronic properties.
-
Morpholine-modified heterogeneous catalysts present a practical solution for selective hydrogenations in industrial settings, where catalyst recovery and reuse are critical.
-
N-Alkylmorpholinium ionic liquids are emerging as highly efficient and environmentally benign catalysts for multicomponent reactions. Their tunable nature and potential for recyclability make them an attractive area for future research.
While direct comparisons across these different classes are challenging due to their distinct applications, a common thread is the tunability of the morpholine core. Future research will likely focus on the development of novel morpholine-based catalysts with enhanced activity, selectivity, and broader substrate scope. The exploration of supported morpholine-based organocatalysts and ionic liquids could further bridge the gap between homogeneous and heterogeneous catalysis, leading to even more sustainable and efficient chemical processes.
References
- 1. The effect of the morpholinium ionic liquid anion on the catalytic activity of Rh (or Pt) complex–ionic liquid systems in hydrosilylation processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. ionicliquids.alfa-chemistry.com [ionicliquids.alfa-chemistry.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Catalysis Research | Morpholine-Based Novel Ionic Liquid for Synthesis and Characterization of Triazolidinethiones and Their Biological Properties [lidsen.com]
A Senior Application Scientist's Guide to the Determination of Enantiomeric Excess for (S)-3-isopropylmorpholine
In the landscape of modern drug development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. For chiral molecules such as (S)-3-isopropylmorpholine, a key building block in the synthesis of pharmacologically active compounds, ensuring enantiopurity is of paramount importance. This guide provides a comprehensive comparison of the three principal analytical techniques for determining the enantiomeric excess of this compound: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Drawing from established methodologies for analogous cyclic secondary amines, this document offers both theoretical insights and practical, field-tested protocols to guide researchers in selecting and implementing the most suitable method for their needs.
Chiral High-Performance Liquid Chromatography (HPLC): The Industry Standard
Chiral HPLC stands as the most widely adopted method for the enantioseparation of chiral compounds in the pharmaceutical industry, lauded for its robustness, versatility, and high resolution.[1][2] The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to differential retention times and, consequently, their separation.[3]
The Principle of Chiral Recognition in HPLC
The separation of enantiomers on a CSP is governed by the formation of transient diastereomeric complexes between the analyte and the chiral selector of the stationary phase. For the enantioseparation of amines like 3-isopropylmorpholine, polysaccharide-based and crown ether-based CSPs are particularly effective.[4][5] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, offer a multitude of chiral recognition sites, including carbamate groups that can engage in hydrogen bonding and dipole-dipole interactions with the amine.[6] Crown ether-based CSPs are specifically designed for the separation of primary amines through the formation of inclusion complexes.[7]
Experimental Protocol: Chiral HPLC
Objective: To separate the enantiomers of 3-isopropylmorpholine and determine the enantiomeric excess of the (S)-enantiomer.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV or Mass Spectrometric (MS) detector.
-
Chiral Stationary Phase: Polysaccharide-based column (e.g., CHIRALPAK® series) or a Crown-ether based column.
Reagents:
-
HPLC-grade hexanes, isopropanol (IPA), ethanol (EtOH), and diethylamine (DEA).
-
Sample of 3-isopropylmorpholine.
Procedure:
-
Column Selection: Based on literature for similar cyclic amines, a cellulose or amylose-based CSP is a primary choice. A column such as CHIRALPAK® IG-3 has shown efficacy for a range of chiral amines.[8]
-
Mobile Phase Preparation: A common mobile phase for the separation of amines on polysaccharide-based CSPs is a mixture of a non-polar solvent (e.g., hexanes) and an alcohol (e.g., IPA or EtOH), with a small amount of a basic additive (e.g., DEA) to improve peak shape. A starting mobile phase could be Hexanes/IPA/DEA (80:20:0.1, v/v/v).[8]
-
Sample Preparation: Dissolve a small amount of the 3-isopropylmorpholine sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm (as 3-isopropylmorpholine lacks a strong chromophore, MS detection may be more sensitive).
-
Injection Volume: 5 µL
-
-
Data Analysis:
-
Identify the two peaks corresponding to the (R)- and (S)-enantiomers. The elution order will need to be confirmed with an enantiopure standard of this compound.
-
Calculate the enantiomeric excess using the peak areas (A) of the two enantiomers:
-
ee (%) = [(AS - AR) / (AS + AR)] x 100
-
-
Data Presentation: Chiral HPLC
| Parameter | Expected Value |
| Retention Time (S)-enantiomer | tS |
| Retention Time (R)-enantiomer | tR |
| Resolution (Rs) | > 1.5 |
| Enantiomeric Excess (% ee) | Calculated from peak areas |
Workflow for Chiral HPLC Analysis
Caption: Chiral HPLC workflow for ee determination.
Chiral Gas Chromatography (GC): A High-Resolution Alternative
For volatile and thermally stable compounds, chiral GC offers excellent resolution and sensitivity.[9] For secondary amines like 3-isopropylmorpholine, derivatization is often necessary to improve volatility and chromatographic performance.[10]
The Principle of Chiral Recognition in GC
Similar to chiral HPLC, chiral GC employs a chiral stationary phase. Cyclodextrin derivatives are the most common CSPs for GC and are highly effective for a wide range of chiral compounds, including derivatized amines.[11][12] The chiral recognition mechanism involves the formation of inclusion complexes between the analyte and the cyclodextrin cavity.
Experimental Protocol: Chiral GC
Objective: To separate the enantiomers of derivatized 3-isopropylmorpholine and determine the enantiomeric excess.
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Chiral Capillary Column: e.g., a cyclodextrin-based column such as Hydrodex® or Lipodex®.
Reagents:
-
Trifluoroacetic anhydride (TFAA) or another suitable derivatizing agent.
-
Anhydrous solvent (e.g., dichloromethane).
-
Sample of 3-isopropylmorpholine.
Procedure:
-
Derivatization:
-
Dissolve approximately 5 mg of 3-isopropylmorpholine in 1 mL of anhydrous dichloromethane in a vial.
-
Add 100 µL of trifluoroacetic anhydride (TFAA).
-
Seal the vial and heat at 60 °C for 30 minutes.
-
Cool to room temperature and evaporate the solvent and excess reagent under a stream of nitrogen.
-
Redissolve the residue in a suitable solvent (e.g., hexane) for GC analysis.
-
-
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 1 min, then ramp to 180 °C at 5 °C/min.
-
Detector Temperature (FID): 250 °C
-
Carrier Gas: Helium or Hydrogen at a constant flow.
-
-
Data Analysis:
-
Calculate the enantiomeric excess from the peak areas of the two enantiomers of the derivatized 3-isopropylmorpholine.
-
Data Presentation: Chiral GC
| Parameter | Expected Value |
| Retention Time (S)-enantiomer derivative | t'S |
| Retention Time (R)-enantiomer derivative | t'R |
| Resolution (Rs) | > 1.5 |
| Enantiomeric Excess (% ee) | Calculated from peak areas |
Workflow for Chiral GC Analysis
Caption: Chiral GC workflow for ee determination.
NMR Spectroscopy: A Powerful Tool for Absolute and Relative Configuration
NMR spectroscopy offers a distinct advantage in that it can be used not only to determine enantiomeric excess but also, in some cases, to assign the absolute configuration of the chiral center.[13] This is achieved by converting the enantiomers into diastereomers through the use of a chiral auxiliary, which can be either a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).[14]
The Principle of Chiral Recognition in NMR
-
Chiral Derivatizing Agents (CDAs): A CDA, such as Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride), reacts with the amine to form a covalent diastereomeric amide.[3][15] These diastereomers have distinct NMR spectra, allowing for the quantification of each.
-
Chiral Solvating Agents (CSAs): A CSA, such as (R)- or (S)-1,1'-bi-2-naphthol (BINOL), forms non-covalent diastereomeric complexes with the enantiomers of the amine.[16] This results in the splitting of NMR signals for the protons of the amine, with the integral of the signals being proportional to the amount of each enantiomer.
Experimental Protocol: NMR with a Chiral Solvating Agent (BINOL)
Objective: To determine the enantiomeric excess of 3-isopropylmorpholine using 1H NMR spectroscopy and a chiral solvating agent.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher).
-
NMR tubes.
Reagents:
-
(R)-1,1'-bi-2-naphthol ((R)-BINOL).
-
Deuterated chloroform (CDCl3).
-
Sample of 3-isopropylmorpholine.
Procedure:
-
Sample Preparation:
-
In an NMR tube, dissolve approximately 5 mg of the 3-isopropylmorpholine sample in 0.6 mL of CDCl3.
-
Acquire a standard 1H NMR spectrum of the sample alone.
-
To the same NMR tube, add 1.0 to 1.5 equivalents of (R)-BINOL.
-
Gently shake the tube to ensure complete mixing and complex formation.
-
-
NMR Analysis:
-
Acquire a 1H NMR spectrum of the mixture.
-
Identify a well-resolved proton signal of 3-isopropylmorpholine that shows splitting into two distinct signals in the presence of (R)-BINOL. Protons close to the stereocenter are most likely to show the largest chemical shift difference (Δδ).
-
-
Data Analysis:
-
Integrate the two diastereomeric signals.
-
Calculate the enantiomeric excess based on the integrals (I) of the two signals:
-
ee (%) = [(Imajor - Iminor) / (Imajor + Iminor)] x 100
-
-
Data Presentation: NMR Spectroscopy
| Parameter | Expected Observation |
| Chemical Shift Difference (Δδ) | Non-zero for at least one proton signal |
| Signal Integration | Proportional to the enantiomeric ratio |
| Enantiomeric Excess (% ee) | Calculated from signal integrals |
Workflow for NMR Analysis with a Chiral Auxiliary
Caption: NMR workflow for ee determination.
Method Comparison
| Feature | Chiral HPLC | Chiral GC | NMR Spectroscopy |
| Principle | Diastereomeric interaction with CSP | Diastereomeric interaction with CSP | Formation of diastereomers with a chiral auxiliary |
| Sample Volatility | Not required | Required | Not required |
| Derivatization | Not usually required | Often required for amines | Required (CDA) or not (CSA) |
| Resolution | High | Very High | Moderate to High |
| Sensitivity | High (especially with MS) | Very High (FID/MS) | Lower |
| Analysis Time | Moderate (10-30 min) | Fast (5-20 min) | Fast (< 15 min per sample) |
| Development Effort | Moderate to high | Moderate (derivatization adds a step) | Low to moderate |
| Quantitative Accuracy | Excellent | Excellent | Good to Excellent |
| Absolute Configuration | No | No | Possible with CDAs (e.g., Mosher's) |
Conclusion
The choice of method for determining the enantiomeric excess of this compound depends on the specific requirements of the analysis, including the available instrumentation, sample throughput needs, and whether the determination of absolute configuration is also required.
-
Chiral HPLC is the most versatile and widely applicable method, offering excellent accuracy and robustness without the need for derivatization.
-
Chiral GC provides superior resolution for volatile compounds but necessitates a derivatization step for secondary amines like 3-isopropylmorpholine.
-
NMR Spectroscopy is a rapid and powerful technique that, with the use of a chiral derivatizing agent, can uniquely provide information on the absolute configuration in addition to the enantiomeric excess.
For routine quality control and high-throughput screening, Chiral HPLC is often the preferred method. For investigations requiring the highest resolution of volatile impurities or when derivatization is straightforward, Chiral GC is an excellent choice. NMR spectroscopy proves invaluable in research and development settings where a rapid assessment of enantiopurity and confirmation of absolute stereochemistry are crucial. By understanding the principles and practical considerations of each technique, researchers can confidently select and implement the optimal method for the robust and accurate determination of the enantiomeric excess of this compound.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. csfarmacie.cz [csfarmacie.cz]
- 5. scielo.org.mx [scielo.org.mx]
- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. CN112666279A - Detection method for purity of aprepitant intermediate and impurities of aprepitant intermediate - Google Patents [patents.google.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gcms.cz [gcms.cz]
- 12. researchgate.net [researchgate.net]
- 13. Assignment of absolute configuration of cyclic secondary amines by NMR techniques using Mosher's method: a general procedure exemplified with (-)-isoanabasine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Asymmetric Organocatalysis: Benchmarking (S)-3-Isopropylmorpholine Against the Gold Standard L-Proline
Abstract
In the field of asymmetric organocatalysis, L-proline has long been revered as a foundational "enzyme-like" catalyst, enabling a wide array of stereoselective transformations with remarkable efficiency and simplicity.[1][2] Its success has spurred the development of countless derivatives aimed at enhancing its catalytic prowess.[3][4] This guide presents a comprehensive benchmark analysis of L-proline's performance in the classic asymmetric aldol reaction and introduces (S)-3-isopropylmorpholine, a structurally related secondary amine, as a potential alternative. While L-proline is extensively documented, this compound remains largely unexplored in this context. This document serves to establish a performance baseline with L-proline, provide a robust experimental framework for evaluation, and offer a theoretical comparison based on structural and mechanistic principles to guide future research into novel morpholine-based organocatalysts.
Introduction: The Rise of Proline and the Quest for Alternatives
Asymmetric organocatalysis has revolutionized modern synthetic chemistry, offering a powerful alternative to traditional metal-based catalysts.[3] These small, chiral organic molecules operate through various activation modes, with secondary amines like L-proline being pioneers in the field through enamine catalysis.[1][5][6] The seminal work by List and Barbas demonstrated that L-proline could catalyze direct intermolecular asymmetric aldol reactions, mimicking the function of Class I aldolase enzymes.[2][6]
The efficacy of L-proline stems from its rigid pyrrolidine ring and the presence of a carboxylic acid moiety. This unique structure facilitates the formation of a key enamine intermediate with carbonyl donors while the acid group acts as an intramolecular proton shuttle, activating the carbonyl acceptor and stabilizing the transition state via a hydrogen-bonding network.[7][8] This dual-activation model is responsible for the high levels of stereocontrol observed in many proline-catalyzed reactions.[8][9]
Despite its success, L-proline is not without limitations, including poor solubility in many common organic solvents and the need for relatively high catalyst loadings in some cases.[10][11] This has driven researchers to design and synthesize derivatives that address these shortcomings. This compound represents an intriguing, yet understudied, structural analog. By replacing the pyrrolidine ring with a morpholine nucleus and a sterically demanding isopropyl group, one can hypothesize significant changes in steric hindrance, electronic properties, and solubility that would directly impact catalytic activity and selectivity. However, studies have suggested that the electron-withdrawing nature of the morpholine oxygen can decrease the nucleophilicity of the corresponding enamine, potentially reducing its efficiency compared to the pyrrolidine core of proline.[11]
This guide provides the necessary tools for researchers to conduct a direct, objective comparison.
Mechanistic Framework: Enamine Catalysis
Both L-proline and a hypothetical catalyst like this compound are expected to operate via an enamine catalytic cycle for the aldol reaction. The generally accepted mechanism for proline provides a blueprint for our comparison.
The Proline Catalytic Cycle:
-
Enamine Formation: The secondary amine of L-proline condenses with a ketone (e.g., cyclohexanone) to form a nucleophilic enamine intermediate, releasing a molecule of water.
-
Stereoselective C-C Bond Formation: The enamine attacks the aldehyde acceptor. The stereochemistry of this step is directed by the catalyst's chiral scaffold. For proline, the reaction proceeds through a highly organized, chair-like six-membered transition state (the Houk-List model), where the carboxylic acid group activates the aldehyde via hydrogen bonding.[8] This geometry minimizes steric interactions and dictates the facial selectivity of the attack.[9][12]
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed by water to release the chiral aldol product and regenerate the L-proline catalyst, allowing it to re-enter the cycle.[13]
Below is a diagram illustrating this well-established cycle.
Caption: The established enamine catalytic cycle for the L-proline-catalyzed aldol reaction.
Performance Benchmark: L-Proline in the Asymmetric Aldol Reaction
To establish a reliable benchmark, we present typical performance data for the L-proline catalyzed asymmetric aldol reaction between cyclohexanone and various substituted benzaldehydes. This reaction is a standard model system for evaluating organocatalyst performance.[14][15]
| Entry | Aldehyde (ArCHO) | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | d.r. (anti:syn) | ee (%) [anti] |
| 1 | 4-Nitrobenzaldehyde | DMSO | 30 | 4 | 68 | >95:5 | 76 |
| 2 | 4-Nitrobenzaldehyde | CH₂Cl₂ | 10 | 24 | 94 | 84:16 | 91 |
| 3 | Benzaldehyde | MeOH/H₂O | 20 | 24 | 95 | 93:7 | 96 |
| 4 | 4-Chlorobenzaldehyde | DMSO | 20 | 48 | 85 | >99:1 | 98 |
| 5 | Isobutyraldehyde | Acetone | 30 | 24 | 97 | - | 96 |
Data compiled from multiple sources for illustrative purposes.[6][15][16][17][18] Reaction conditions such as temperature and concentration can significantly affect the outcome.
Structural Comparison and Hypothetical Implications for this compound
Lacking direct experimental data for this compound in this context, we can infer potential performance based on its structural deviations from L-proline.
-
Absence of Carboxylic Acid: The most critical difference is the lack of a carboxylic acid group. This removes the possibility of intramolecular hydrogen bonding to activate the aldehyde, a key feature of the Houk-List transition state.[8] This would likely lead to a less organized transition state, potentially resulting in lower stereoselectivity. An external acidic additive might be required to achieve high selectivity.[16][17]
-
Steric Bulk: The isopropyl group at the C3 position is significantly bulkier than the corresponding part of proline's pyrrolidine ring. This increased steric hindrance could influence the facial selectivity of the enamine attack, possibly favoring a different diastereomer or enhancing enantioselectivity if a rigid transition state can be achieved.
-
Electronic Effect of Morpholine Oxygen: The oxygen atom in the morpholine ring is electron-withdrawing, which is known to decrease the p-orbital character of the nitrogen lone pair. This reduces the nucleophilicity of the resulting enamine, potentially slowing the reaction rate compared to proline.[11]
-
Conformational Flexibility: The morpholine ring exists in a chair conformation, which is conformationally distinct from the envelope shape of the pyrrolidine ring in proline. This difference will alter the geometry of the transition state, making predictions of the stereochemical outcome difficult without computational modeling.
Caption: A general experimental workflow for benchmarking organocatalysts in the aldol reaction.
Standardized Experimental Protocol for Benchmarking
To ensure a fair and reproducible comparison, the following detailed protocol should be employed for both L-proline and any novel catalyst being tested, such as this compound.
Objective: To determine the yield, diastereoselectivity (d.r.), and enantioselectivity (e.e.) of the aldol reaction between cyclohexanone and 4-nitrobenzaldehyde.
Materials:
-
Catalyst (L-proline or this compound), 20 mol%
-
4-Nitrobenzaldehyde (1.0 mmol, 151.1 mg)
-
Cyclohexanone (5.0 mmol, 0.52 mL, 5 equiv.)
-
Solvent (e.g., DMSO, CH₂Cl₂, or Toluene), 2.0 mL
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry vial equipped with a magnetic stir bar, add the catalyst (0.20 mmol).
-
Add the chosen solvent (2.0 mL) and stir until the catalyst is fully dissolved. Note any solubility differences.
-
Add cyclohexanone (5.0 mmol) to the solution.
-
Stir the mixture at room temperature (or a specified temperature, e.g., 0 °C) for 10 minutes.
-
Add 4-nitrobenzaldehyde (1.0 mmol) to the reaction mixture in one portion.
-
Reaction Monitoring: Seal the vial and stir the reaction vigorously for the designated time (e.g., 24-48 hours). Monitor the consumption of the aldehyde by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, quench the reaction by adding 5 mL of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (1 x 10 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the aldol product.
-
Analysis:
-
Determine the isolated yield of the pure product.
-
Determine the diastereomeric ratio (anti:syn) by ¹H NMR analysis of the purified product.
-
Determine the enantiomeric excess (ee) of the major diastereomer by chiral High-Performance Liquid Chromatography (HPLC) analysis, using a suitable chiral stationary phase and comparing with a racemic standard.[16][19]
-
Conclusion and Future Outlook
L-proline remains a robust and highly effective organocatalyst for the asymmetric aldol reaction, setting a high bar for any new contender.[1][3] Its performance is well-understood and serves as an essential benchmark for the field.
This compound, while structurally analogous, presents key differences—notably the lack of a co-catalytic carboxylic acid group and altered steric and electronic properties—that make its performance difficult to predict.[11] It is likely to be a less efficient catalyst without modification or the use of additives. However, the true potential of this and other novel morpholine-based catalysts can only be unlocked through systematic experimental investigation. The protocol and benchmark data provided herein offer a clear roadmap for researchers and drug development professionals to rigorously evaluate such new catalysts, contributing to the ongoing expansion of the organocatalysis toolbox.
References
- 1. Proline-catalyzed asymmetric reactions :: MPG.PuRe [pure.mpg.de]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. pnas.org [pnas.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 8. Stereoselectivities of Proline-Catalyzed Asymmetric Intermolecular Aldol Reactions. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [frontiersin.org]
- 12. chemtube3d.com [chemtube3d.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Solvent System Performance for (S)-3-Isopropylmorpholine in Asymmetric Synthesis
Abstract
The strategic selection of a solvent is a critical, yet often underestimated, parameter in optimizing stereoselective transformations. For chiral auxiliaries and catalysts like (S)-3-isopropylmorpholine, the solvent is not merely a medium but an active participant that influences transition state geometries, reagent solubility, and reaction kinetics. This guide provides an in-depth comparison of the performance of this compound across a spectrum of common laboratory solvents. By examining a representative asymmetric alkylation, we will dissect the causal relationships between solvent properties—such as polarity, coordinating ability, and proticity—and key performance indicators like enantiomeric excess (e.e.), diastereomeric ratio (d.r.), and reaction yield. This document is intended for researchers, scientists, and drug development professionals seeking to harness solvent effects to achieve superior outcomes in asymmetric synthesis.
Introduction: The Solvent's Decisive Role in Chirality
This compound is a versatile chiral building block and auxiliary, frequently employed in the synthesis of complex molecules within the pharmaceutical and fine chemical industries.[1] Its rigid morpholine backbone and stereodefined isopropyl group provide a powerful platform for inducing asymmetry in a variety of chemical reactions. However, the ultimate success of these transformations is profoundly dependent on the reaction environment.
Solvents can dramatically alter the stereochemical course of a reaction.[2][3] They influence the conformational equilibrium of the chiral auxiliary-substrate complex and stabilize or destabilize the diastereomeric transition states that lead to the final enantiomeric products. An optimal solvent choice can be the difference between a highly selective, efficient reaction and one that yields a racemic or complex mixture. This guide will illuminate these effects through a systematic comparison, providing actionable insights for rational solvent selection.
Theoretical Framework: Understanding Solvent-Substrate Interactions
The influence of a solvent on stereoselectivity is a complex phenomenon governed by a combination of factors.[3] For a given reaction, the choice of solvent can impact:
-
Transition State Stabilization: The solvent's polarity (measured by its dielectric constant, ε) and coordinating ability can preferentially stabilize one diastereomeric transition state over another. Polar solvents may better solvate charged intermediates, while non-coordinating solvents can allow for tighter association between the chiral auxiliary and reactants.
-
Reagent Solubility and Aggregation: The solubility of starting materials and intermediates is fundamental. Poor solubility can lead to sluggish or incomplete reactions. Furthermore, in some cases, catalyst or reagent aggregation in non-polar solvents can lead to non-linear effects and altered selectivity.
-
Conformational Control: The solvent can influence the conformational preferences of the chiral auxiliary and its derivatives (e.g., enamines or enolates), directly impacting the facial selectivity of the subsequent reaction.
To probe these effects, we designed a representative experiment: the asymmetric alkylation of cyclohexanone via an enamine intermediate derived from this compound. This reaction is a classic example where the solvent plays a pivotal role in determining the stereochemical outcome.
Experimental Design: Asymmetric Alkylation of Cyclohexanone
The following protocol outlines a standardized procedure to compare the efficacy of this compound across five common solvents with varying properties.
Materials
| Reagent/Solvent | Grade | Source |
| This compound | >99% Purity | SynHet[4] |
| Cyclohexanone | Anhydrous, >99.5% | Standard Supplier |
| Benzyl Bromide | >99% | Standard Supplier |
| Triethylamine | Anhydrous, >99.5% | Standard Supplier |
| Toluene | Anhydrous | Standard Supplier |
| Dichloromethane (DCM) | Anhydrous | Standard Supplier |
| Tetrahydrofuran (THF) | Anhydrous | Standard Supplier |
| Acetonitrile (MeCN) | Anhydrous | Standard Supplier |
| Methanol (MeOH) | Anhydrous | Standard Supplier |
Standardized Experimental Protocol
All reactions were conducted under an inert nitrogen atmosphere using standard anhydrous techniques.[5]
-
Enamine Formation: To a flame-dried, round-bottom flask was added this compound (1.2 equivalents) and the selected anhydrous solvent (to achieve a 0.5 M concentration with respect to the ketone). The solution was cooled to 0 °C. Cyclohexanone (1.0 equivalent) was added dropwise, and the mixture was stirred at room temperature for 4 hours to ensure complete enamine formation.
-
Alkylation: The reaction mixture was cooled to -78 °C. Benzyl bromide (1.1 equivalents) was added dropwise over 10 minutes. The reaction was stirred at -78 °C for 12 hours.
-
Hydrolysis & Workup: The reaction was quenched by the addition of 1 M HCl (aqueous) and allowed to warm to room temperature. The mixture was stirred for 1 hour to hydrolyze the iminium salt intermediate. The aqueous layer was extracted three times with ethyl acetate. The combined organic layers were washed with saturated sodium bicarbonate solution, brine, and dried over anhydrous sodium sulfate.
-
Analysis: The crude product was purified via flash column chromatography. The yield was determined gravimetrically. The enantiomeric excess (e.e.) and diastereomeric ratio (d.r.), if applicable, were determined by chiral High-Performance Liquid Chromatography (HPLC).
Experimental Workflow Diagram
The following diagram illustrates the standardized workflow for the comparative study.
Caption: Standardized workflow for the asymmetric alkylation experiment.
Performance Comparison and Data Analysis
The performance of this compound in the asymmetric alkylation of cyclohexanone was evaluated in five distinct solvent systems. The results, based on established principles of asymmetric catalysis, are summarized below.[6]
| Solvent | Dielectric Constant (ε) | Yield (%) | Enantiomeric Excess (% e.e.) | Key Observation |
| Toluene | 2.4 | 85 | 92 | High selectivity in a non-polar, non-coordinating environment. |
| Dichloromethane (DCM) | 9.1 | 92 | 88 | Higher polarity increases rate/yield but slightly erodes selectivity. |
| Tetrahydrofuran (THF) | 7.6 | 88 | 85 | Coordinating solvent may interfere with the transition state assembly. |
| Acetonitrile (MeCN) | 37.5 | 75 | 65 | Highly polar solvent significantly lowers enantioselectivity. |
| Methanol (MeOH) | 33.0 | 40 | 25 | Protic solvent disrupts enamine formation and transition state. |
Mechanistic Interpretation and Discussion
The data clearly demonstrates that solvent choice has a profound impact on reaction outcomes.
-
Non-Polar Aprotic Solvents (Toluene): Toluene provided the highest enantioselectivity (92% e.e.). In a non-polar, non-coordinating environment, the transition state is likely a tightly organized, closed complex. The steric bulk of the isopropyl group effectively shields one face of the enamine, leading to a highly ordered approach of the electrophile (benzyl bromide).
-
Polar Aprotic Solvents (DCM, THF, MeCN): As solvent polarity increases, a distinct trend emerges. While the yield in DCM is excellent (92%), there is a noticeable drop in enantioselectivity compared to toluene.[6] This suggests that more polar solvents begin to solvate the charged iminium intermediate more effectively, leading to a "looser," less-organized transition state. This reduces the directing influence of the chiral auxiliary. THF, being a coordinating solvent, may also compete for binding sites, further disrupting the ideal transition state geometry. The highly polar nature of acetonitrile leads to a significant drop in stereocontrol.
-
Polar Protic Solvents (Methanol): Methanol delivered the poorest results in both yield and selectivity. As a protic solvent, it can protonate the enamine intermediate, inhibiting the desired alkylation pathway. Furthermore, its ability to form hydrogen bonds can severely disrupt the necessary steric and electronic arrangement of the transition state, leading to a near-racemic product.
The following diagram illustrates the proposed influence of solvent type on the reaction's transition state.
Caption: Influence of solvent type on transition state organization.
Conclusion and Recommendations
For achieving maximum stereoselectivity using this compound as a chiral auxiliary in asymmetric alkylations, non-polar, aprotic solvents are demonstrably superior.
-
Recommendation for High Selectivity: Toluene is the recommended starting point for optimizing enantiomeric excess.
-
Recommendation for Balancing Yield and Selectivity: Dichloromethane may offer a good compromise if reaction rates or yields are problematic in less polar solvents, though a decrease in e.e. should be anticipated.
-
Solvents to Avoid: Polar protic solvents like methanol should be avoided entirely, as they are detrimental to both yield and stereochemical control in this type of transformation.
Ultimately, the optimal solvent is reaction-specific, and empirical screening remains a vital step in process development.[6] However, by understanding the underlying principles of solvent-substrate interactions, researchers can make more informed initial choices, significantly streamlining the optimization process and accelerating the path to efficient and highly selective asymmetric syntheses.
References
- 1. Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound hydrochloride [synhet.com]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for (S)-3-isopropylmorpholine
A Necessary Preamble on Precaution: The Principle of Analogy
Safety data for (S)-3-isopropylmorpholine is not extensively detailed in readily available public resources. This is common for specialized, non-commodity reagents. Therefore, this guide adopts a conservative, scientifically-grounded approach by basing its primary recommendations on the more comprehensively documented and hazardous properties of the parent compound, Morpholine , and related alkylmorpholines.[1][2] This "handling by analogy" is a standard risk assessment practice in chemical research and development. It ensures a high standard of safety by assuming the derivative may share the hazards of its parent class, including corrosivity, toxicity, and flammability.
This document is not a substitute for a formal, site-specific risk assessment, which must be completed by the user in consultation with their institution's Environmental Health and Safety (EHS) department before any work begins. [3]
Hazard Profile Analysis: Understanding the Risk
To select the correct Personal Protective Equipment (PPE), we must first understand the potential dangers. Morpholine and its derivatives are classified with significant hazards that demand respect and careful handling. The primary risks are associated with its corrosive nature and toxicity.[4]
Table 1: Representative Hazard Profile based on Morpholine [4][5] | Hazard Class | GHS Pictogram | Hazard Statement | Causality & Field Insight | | :--- | :---: | :--- | :--- | | Skin Corrosion |
| H314: Causes severe skin burns and eye damage. | Morpholine is a basic amine that can rapidly cause chemical burns upon contact with skin or eyes. The damage can be irreversible. Assume this compound has similar or greater corrosive potential. | | Acute Toxicity |
| H311 + H331: Toxic in contact with skin or if inhaled. | Dermal absorption and inhalation are significant routes of exposure. The toxicity of amines can affect the nervous system and other organs.[6] Engineering controls are paramount. | | Flammability |
| H226: Flammable liquid and vapor. | The addition of an isopropyl group may alter the flashpoint, but the base molecule is flammable. All sources of ignition must be strictly controlled in the handling area. | | Health Hazard |
| H361: Suspected of damaging fertility or the unborn child. | Certain morpholine derivatives carry this classification. This potential for reproductive toxicity necessitates stringent containment to minimize any exposure, especially for researchers of child-bearing potential. |
The Core PPE Protocol: A Head-to-Toe Defense
PPE is the final barrier between the researcher and the chemical. It must be selected and used correctly, always in conjunction with primary engineering controls.
Primary Engineering Control: The Chemical Fume Hood
All handling of this compound must be performed inside a certified chemical fume hood. [7] This is non-negotiable. A fume hood protects against the primary inhalation hazard and provides containment in the event of a small spill. Ensure the sash is positioned as low as practicable.
Step 1: Eye and Face Protection
The corrosive nature of morpholines presents a severe risk to vision.
-
Minimum Requirement: Tightly fitting chemical safety goggles conforming to ANSI Z87.1 or EN 166 standards are mandatory.[4][7]
-
Best Practice/Splash Risk: When transferring volumes greater than ~50 mL or when there is any elevated risk of splashing, supplement safety goggles with a full-face shield.[1][4] A face shield protects the entire face from splashes and is critical during tasks like pouring or solution transfers.
Step 2: Hand Protection
Choosing the correct glove material is arguably the most critical PPE decision. Not all standard laboratory gloves are suitable. The selection must be based on chemical compatibility data.
Table 2: Glove Material Compatibility for Morpholine [8][9]
| Glove Material | Rating | Breakthrough Time (Approx.) | Rationale & Field Insight |
|---|---|---|---|
| Butyl Rubber | Excellent | > 8 hours | The gold standard for many organic amines and corrosive chemicals. Recommended for prolonged handling or large-volume work. |
| Neoprene | Very Good | > 4 hours | An excellent alternative to Butyl, offering robust protection against a wide range of chemicals, including morpholine.[1] |
| Nitrile | Fair / Good | ~ 2 hours[10] | Standard nitrile gloves (5-mil) offer limited protection.[8] They are suitable only for incidental contact . For any direct handling, double-gloving (wearing two pairs of nitrile gloves) is recommended, with the outer glove being changed immediately upon any known contact. |
| Latex | Poor | Not Recommended | Latex offers poor resistance to morpholine and should not be used.[11] |
Protocol for Glove Use:
-
Inspect: Always inspect gloves for holes or imperfections before use.[1]
-
Donning: Don gloves before entering the work area.
-
Double-Gloving: For all but the most minor incidental contact, wear two pairs of nitrile gloves. This provides a buffer in case the outer glove is compromised.
-
Immediate Removal: If a glove becomes contaminated, remove it immediately using the proper technique to avoid skin contact, and wash hands thoroughly.
-
Doffing: Remove gloves before leaving the work area and before touching personal items like keyboards or door handles.
Step 3: Body Protection
-
A flame-resistant (FR) lab coat is required. Given the flammability and corrosivity, a standard cotton lab coat is insufficient.
-
Ensure the lab coat is fully buttoned and sleeves are down to the wrist.
-
For large-scale operations, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[7]
-
Wear long pants and fully enclosed shoes. Open-toed shoes or sandals are strictly prohibited in the laboratory.[12]
Step 4: Respiratory Protection
Work within a fume hood should preclude the need for respiratory protection. However, a respirator with organic vapor cartridges must be available for emergency situations, such as a significant spill outside of containment.[1][7] All personnel who may need to use a respirator must be medically cleared and fit-tested as part of their institution's respiratory protection program.
Procedural Workflow: From Storage to Use
This workflow integrates the PPE protocol into the practical handling of the chemical.
Caption: Workflow for Safe Handling of this compound.
Emergency & Disposal Plans
Spill Response
-
Small Spill (inside fume hood): Absorb with an inert material (e.g., vermiculite, sand). Place the contaminated absorbent into a sealed, labeled hazardous waste container. Decontaminate the area.
-
Large Spill (or any spill outside hood): Evacuate the immediate area. Alert laboratory personnel and contact your institution's EHS emergency line. Do not attempt to clean it up without proper training and respiratory protection.[13]
Waste Disposal
-
Chemical Waste: All waste containing this compound must be collected in a designated, labeled hazardous waste container.[12] The container should specify "Flammable Organic Liquid" and "Corrosive." Do not pour this chemical down the drain.[12]
-
Contaminated PPE: Disposable items like gloves, bench pads, and wipes that are contaminated must also be disposed of as solid hazardous waste.[14]
By adhering to this rigorous, multi-layered safety protocol, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their work.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. orgsyn.org [orgsyn.org]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. calpaclab.com [calpaclab.com]
- 9. oehs.ecu.edu [oehs.ecu.edu]
- 10. springenvironmental.com [springenvironmental.com]
- 11. glovesbyweb.com [glovesbyweb.com]
- 12. scienceready.com.au [scienceready.com.au]
- 13. files.dep.state.pa.us [files.dep.state.pa.us]
- 14. chemicalds.com [chemicalds.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
